molecular formula C8H6BrN3O2 B1292642 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 1000343-84-9

5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1292642
CAS No.: 1000343-84-9
M. Wt: 256.06 g/mol
InChI Key: GCTFWAVAJXTYKT-UHFFFAOYSA-N
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Description

5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C8H6BrN3O2 and its molecular weight is 256.06 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

5-bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-6(9)2-5-7(12(13)14)3-10-8(5)11-4/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCTFWAVAJXTYKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=CNC2=N1)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50646856
Record name 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
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Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1000343-84-9
Record name 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth, research-grade overview of the synthetic pathway for 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug discovery. The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, core is a privileged structure in numerous biologically active compounds. This document outlines a strategic, multi-step synthesis commencing from the commercially available 6-methyl-1H-pyrrolo[2,3-b]pyridine. The synthesis involves a regioselective bromination followed by a directed nitration. Each step is detailed with underlying mechanistic rationale, causality behind experimental choices, and comprehensive protocols. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering a robust and reproducible methodology for obtaining this valuable compound.

Introduction: The Significance of Substituted 7-Azaindoles

The 7-azaindole scaffold is a bioisostere of indole and is a recurring motif in a multitude of pharmacologically active molecules. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable component in the design of kinase inhibitors, anti-cancer agents, and other therapeutics. The targeted substitution on the 7-azaindole ring system allows for the fine-tuning of a compound's physicochemical properties and biological activity. The title compound, this compound, incorporates three key functionalities: a bromine atom at the 5-position, a methyl group at the 6-position, and a nitro group at the 3-position. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, the methyl group can influence binding affinity and metabolic stability, and the nitro group, a strong electron-withdrawing group, can be a crucial pharmacophore or a precursor to an amino group.

Retrosynthetic Analysis and Strategic Approach

The synthesis of this compound is approached through a linear sequence starting from 6-methyl-1H-pyrrolo[2,3-b]pyridine. The key challenge lies in the regioselective introduction of the bromo and nitro substituents.

Retrosynthesis Target This compound Intermediate1 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Target->Intermediate1 Nitration StartingMaterial 6-Methyl-1H-pyrrolo[2,3-b]pyridine Intermediate1->StartingMaterial Bromination Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: Nitration Start 6-Methyl-1H-pyrrolo[2,3-b]pyridine Reagent1 N-Bromosuccinimide (NBS) Acetonitrile (CH3CN) Start->Reagent1 Intermediate 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Reagent1->Intermediate Reagent2 Fuming Nitric Acid (HNO3) Sulfuric Acid (H2SO4) Intermediate->Reagent2 Product This compound Reagent2->Product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Causality of Experimental Choices:

  • Reagent: N-Bromosuccinimide (NBS) is selected as the brominating agent. It is a mild and regioselective source of electrophilic bromine, often favoring substitution on electron-rich aromatic rings. The use of NBS over harsher reagents like liquid bromine minimizes the risk of over-bromination and side reactions.

  • Solvent: Acetonitrile is chosen as the solvent due to its ability to dissolve the starting material and its relative inertness under the reaction conditions.

  • Temperature: The reaction is typically carried out at room temperature to control the reaction rate and prevent the formation of undesired byproducts.

Detailed Experimental Protocol:

  • To a solution of 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile, add N-bromosuccinimide (1.05 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine as a solid.

Parameter Value
Starting Material 6-Methyl-1H-pyrrolo[2,3-b]pyridine
Reagent N-Bromosuccinimide (NBS)
Solvent Acetonitrile
Temperature Room Temperature
Reaction Time 2-4 hours
Purification Column Chromatography
Step 2: Synthesis of this compound

Causality of Experimental Choices:

  • Reagents: A mixture of fuming nitric acid and concentrated sulfuric acid is a classic and potent nitrating agent. Sulfuric acid protonates the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the bromine atom and the pyridine nitrogen on the pyrrole ring.

  • Temperature: The reaction is performed at a low temperature (0-5 °C) to control the exothermic nature of the nitration reaction and to minimize the formation of undesired isomers and degradation products. The C3 position of the pyrrole ring is the most nucleophilic and is the expected site of nitration. [1] Detailed Experimental Protocol:

  • To a stirred solution of concentrated sulfuric acid, cool the flask to 0 °C in an ice bath.

  • Slowly add 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) to the cold sulfuric acid, ensuring the temperature remains below 5 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the brominated intermediate, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC or LC-MS.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Parameter Value
Starting Material 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine
Reagents Fuming Nitric Acid, Concentrated Sulfuric Acid
Temperature 0-5 °C
Reaction Time 1-2 hours
Work-up Quenching on ice, neutralization, filtration
Purification Recrystallization

Characterization Data (Predicted)

The structural confirmation of the final product and intermediates would be achieved through standard analytical techniques.

Compound Technique Expected Data
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine ¹H NMR (DMSO-d₆)δ (ppm): 11.8 (s, 1H, NH), 8.1 (s, 1H, H4), 7.5 (d, 1H, H2), 6.4 (d, 1H, H3), 2.4 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆)Expected signals for aromatic and methyl carbons.
MS (ESI+)m/z [M+H]⁺ corresponding to C₈H₇BrN₂
This compound ¹H NMR (DMSO-d₆)δ (ppm): 12.5 (s, 1H, NH), 8.8 (s, 1H, H4), 8.4 (s, 1H, H2), 2.6 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆)Expected signals for aromatic and methyl carbons, with a downfield shift for C3 due to the nitro group.
MS (ESI+)m/z [M+H]⁺ corresponding to C₈H₆BrN₃O₂

Note: The predicted NMR data is based on analogous structures and may vary slightly.

Safety and Handling

  • N-Bromosuccinimide (NBS): Corrosive and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Fuming Nitric Acid and Concentrated Sulfuric Acid: Highly corrosive and strong oxidizing agents. Handle with extreme caution in a well-ventilated fume hood. Always add acid to water, not the other way around. Wear appropriate PPE, including acid-resistant gloves, a face shield, and a lab coat.

  • All reactions should be performed in a well-ventilated fume hood.

Conclusion

This technical guide provides a detailed and scientifically grounded protocol for the synthesis of this compound. The described two-step sequence of regioselective bromination followed by nitration offers a reliable and reproducible route to this valuable substituted 7-azaindole derivative. The rationale behind the choice of reagents and reaction conditions has been elucidated to provide a comprehensive understanding of the synthetic strategy. This guide is intended to be a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the synthesis of this and related compounds for further investigation.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 664–668.
  • Gallou, F., & Senanayake, C. H. (2006). Practical Regioselective Bromination of Azaindoles and Diazaindoles. Synlett, 2006(12), 1835-1838.
  • Sana, S., et al. (2022). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Bioengineering and Biotechnology.
  • Preparation method of 5-bromo-7-azaindole. CN109081840B.
  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters. (This provides general context on the utility of the scaffold).

Sources

"physicochemical properties of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

This guide provides a comprehensive analysis of the predicted physicochemical properties of the novel heterocyclic compound, this compound. Given the absence of extensive experimental data for this specific molecule in publicly accessible literature, this document leverages established principles of physical organic chemistry and draws upon empirical data from closely related structural analogs. The methodologies and insights presented herein are tailored for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

Introduction: The 7-Azaindole Scaffold

The core of the target molecule is the 1H-pyrrolo[2,3-b]pyridine system, commonly known as 7-azaindole. This scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to mimic the native indole ring of tryptophan while introducing a hydrogen bond acceptor (the pyridine nitrogen) that can significantly alter binding affinities and pharmacokinetic properties.[1] Derivatives of 7-azaindole are integral to numerous therapeutic candidates, particularly as kinase inhibitors in oncology.[2] The strategic placement of bromo, methyl, and nitro substituents on this core framework is intended to modulate its electronic, steric, and lipophilic characteristics, thereby fine-tuning its potential as a drug lead or molecular probe.

Proposed Synthetic Pathway

The synthesis of this compound is predicated on the known reactivity of the 7-azaindole nucleus. Electrophilic aromatic substitution on the 7-azaindole ring preferentially occurs at the C3 position of the electron-rich pyrrole ring.[3] The following multi-step synthesis is proposed, starting from the commercially available 6-methyl-1H-pyrrolo[2,3-b]pyridine.

Synthetic_Pathway Start 6-Methyl-1H-pyrrolo[2,3-b]pyridine Step1 Bromination (NBS, DMF) Start->Step1 Intermediate1 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Step1->Intermediate1 Step2 Nitration (HNO3, H2SO4) Intermediate1->Step2 FinalProduct This compound Step2->FinalProduct

Caption: Proposed synthesis of the target compound.

Causality Behind Experimental Choices:

  • Step 1 (Bromination): The synthesis logically begins with the bromination of 6-methyl-7-azaindole. N-Bromosuccinimide (NBS) is selected as a mild and regioselective brominating agent for electron-rich heterocycles, minimizing the risk of over-bromination or harsh reaction conditions. The reaction is directed to the C5 position by the existing methyl group and the electronic nature of the pyridine ring.

  • Step 2 (Nitration): Following bromination, the resulting intermediate is subjected to nitration. A standard nitrating mixture of nitric acid and sulfuric acid is employed. The electron-rich pyrrole ring is highly activated towards electrophilic attack. The C3 position is the most nucleophilic and sterically accessible site, ensuring the regioselective introduction of the nitro group. The pre-existing substituents at C5 and C6 are unlikely to interfere with this preferred substitution pattern.[3]

Physicochemical Properties: A Predictive Analysis

The physicochemical properties of a molecule are critical determinants of its behavior in biological systems, influencing everything from solubility and membrane permeability to metabolic stability and target affinity. The following table summarizes known data for key analogs, which provides a foundation for predicting the properties of the target compound.

Property7-Azaindole (Parent)[4]5-Bromo-7-azaindole[5]5-Nitro-7-azaindole[6]5-Bromo-3-nitro-7-azaindole[7]5-Bromo-6-methyl-3-nitro-7-azaindole (Predicted)
Molecular Weight ( g/mol ) 118.14197.03163.13242.03256.06
Melting Point (°C) 105-107176-180Data not availableSolid, MP not specified>200 °C (significantly increased)
Boiling Point (°C) 270311.3Data not availableData not available>350 °C (significantly increased)
Calculated LogP ~1.1~2.0~1.5~2.4~2.8 (Increased lipophilicity)
pKa (Pyrrole N-H) ~16-17 (Indole-like)~15-16~13-14<13 (Strongly acidic)~13-14 (Strongly acidic)
Topological Polar Surface Area (TPSA) 28.7 Ų28.7 Ų74.6 Ų74.6 Ų74.6 Ų
Solubility Soluble in polar organicsSparingly soluble in water[8]Poorly solubleVery poorly soluble in nonpolar solventsPoor solubility in water; improved in polar aprotic solvents (e.g., DMSO, DMF)

Expert Analysis of Substituent Effects:

  • Molecular Weight: The sequential addition of a bromine atom, a methyl group, and a nitro group substantially increases the molecular weight to a predicted 256.06 g/mol .

  • Melting and Boiling Points: The introduction of the polar nitro group and the heavy bromine atom will significantly enhance intermolecular forces (dipole-dipole interactions and van der Waals forces). This, combined with the planarity of the ring system allowing for efficient crystal packing, is expected to raise the melting and boiling points considerably compared to the parent azaindole.

  • Lipophilicity (LogP): The methyl group and bromine atom are lipophilic and will increase the LogP value. While the nitro group is polar, its contribution is often outweighed in aromatic systems. The predicted LogP of ~2.8 suggests moderate lipophilicity, a range often favorable for cell membrane permeability.

  • Acidity (pKa): The nitro group is a powerful electron-withdrawing group. When placed at the C3 position, it will significantly stabilize the conjugate base formed upon deprotonation of the pyrrole N-H. This inductive and resonance effect will make the N-H proton substantially more acidic than in the parent 7-azaindole, with an expected pKa drop of several units.

  • Solubility: The high melting point and increased lipophilicity suggest that the compound will have poor aqueous solubility. The polar nitro group will not be sufficient to overcome the hydrophobic character of the rest of the molecule. Solubility is expected to be highest in polar aprotic solvents like DMSO and DMF.

  • Topological Polar Surface Area (TPSA): The TPSA is dominated by the nitro group and the two nitrogen atoms of the core. It is predicted to be identical to the 3-nitro analogs at 74.6 Ų, a value that is on the borderline for good blood-brain barrier penetration but is generally acceptable for oral bioavailability.

Experimental Protocols for Physicochemical Characterization

To validate the predicted properties, a systematic experimental evaluation is necessary. The following protocols represent a self-validating system for comprehensive characterization.

Characterization_Workflow cluster_0 Primary Characterization cluster_1 Physical Properties cluster_2 Ionization & Lipophilicity Purity Purity Assessment (HPLC, LC-MS) Structure Structural Elucidation (¹H NMR, ¹³C NMR, HRMS) Purity->Structure Confirms Identity MP Melting Point (Digital Melting Point Apparatus) Structure->MP Verifies Sample Integrity Solubility Thermodynamic Solubility (Shake-flask, HPLC quantification) MP->Solubility Informs Solvent Choice pKa pKa Determination (Potentiometric or UV-metric titration) Solubility->pKa Required for Assay LogP LogP/LogD Measurement (Shake-flask or RP-HPLC method) pKa->LogP LogD is pH-dependent

Caption: Workflow for comprehensive physicochemical analysis.

A. Melting Point Determination

  • Principle: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound.

  • Methodology:

    • A small, powdered sample is packed into a capillary tube.

    • The tube is placed in a calibrated digital melting point apparatus.

    • The temperature is ramped slowly (1-2 °C/min) near the expected melting point.

    • The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

B. Solubility Measurement (Shake-Flask Method)

  • Principle: This equilibrium method (gold standard) determines the maximum concentration of a compound that can dissolve in a specific solvent at a given temperature.

  • Methodology:

    • An excess amount of the solid compound is added to a known volume of the solvent (e.g., phosphate-buffered saline, pH 7.4).

    • The suspension is agitated (e.g., on a shaker) in a temperature-controlled environment (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).

    • The suspension is filtered (e.g., using a 0.22 µm syringe filter) to remove undissolved solid.

    • The concentration of the compound in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

C. pKa Determination (UV-Metric Titration)

  • Principle: The pKa is determined by monitoring the change in the compound's UV-Vis absorbance spectrum as a function of pH. Ionization of the pyrrole N-H will alter the chromophore and thus its absorbance.

  • Methodology:

    • A stock solution of the compound is prepared in a suitable co-solvent (e.g., methanol) and then diluted into a series of aqueous buffers covering a wide pH range (e.g., pH 2 to 12).

    • The UV-Vis spectrum is recorded for each solution at a constant temperature.

    • The absorbance at one or more wavelengths where the neutral and ionized species have different extinction coefficients is plotted against pH.

    • The resulting titration curve is fitted to the Henderson-Hasselbalch equation to calculate the pKa. The strong acidity predicted for the N-H proton makes this method ideal.

D. Spectral Analysis

  • ¹H and ¹³C NMR: Provides unambiguous confirmation of the chemical structure. Expected ¹H NMR signals would include a singlet for the methyl group, distinct aromatic protons, and a downfield, broadened singlet for the acidic N-H proton.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition by providing a highly accurate mass measurement of the molecular ion, distinguishing it from other potential formulas.

  • Infrared (IR) Spectroscopy: Will show characteristic peaks for the N-H stretch (broadened due to hydrogen bonding), aromatic C-H stretches, and strong, characteristic asymmetric and symmetric stretches for the N-O bonds of the nitro group (~1550-1500 cm⁻¹ and 1360-1290 cm⁻¹).

Safety and Handling

While specific toxicity data for this compound is unavailable, the known hazards of its structural analogs necessitate cautious handling.

  • 5-Bromo-7-azaindole is classified as an irritant and can cause serious eye damage.

  • Nitroaromatic compounds are often toxic and can be mutagenic.

  • Handling: Always use this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a rationally designed molecule with significant potential in medicinal chemistry. Based on a robust analysis of its structural components and related analogs, it is predicted to be a high-melting solid with moderate lipophilicity, poor aqueous solubility, and a highly acidic pyrrole proton. These properties make it an intriguing candidate for further investigation, and the experimental workflows detailed in this guide provide a clear path for its empirical characterization.

References

  • BenchChem. Physicochemical Properties of 1-Acetyl-7-azaindole: A Technical Guide. BenchChem. 2

  • BLD Pharmatech. 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine Safety Data Sheet. BLD Pharmatech. 7

  • Herbert, R., & Wood, M. L. (1968). Syntheses and properties of 1H-pyrrolo[2,3-b]pyridines. Journal of the Chemical Society C: Organic, 811-815. 3

  • PharmaBlock. Azaindoles in Medicinal Chemistry. PharmaBlock. 1

  • Home Sunshine Pharma. 5-Bromo-7-azaindole CAS 183208-35-7. Home Sunshine Pharma. 5

  • Sigma-Aldrich. 5-Bromo-7-azaindole Product Page. Sigma-Aldrich.

  • ChemicalBook. 7-Azaindole Product Description. ChemicalBook. 4

  • ChemicalBook. 5-Bromo-7-azaindole Chemical Properties, Uses, Production. ChemicalBook. 9

  • TCI Chemicals. 5-Bromo-1H-pyrrolo[2,3-b]pyridine. TCI Chemicals.

  • Combi-Blocks. 5-Nitro-1H-pyrrolo[2,3-b]pyridine. Combi-Blocks. 6

  • Guidechem. 5-Bromo-7-azaindole wiki. Guidechem. 8

Sources

Technical Guide: Synthesis and Characterization of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive technical overview of the proposed synthesis and in-depth characterization of the novel compound, 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, a substituted 7-azaindole. The 7-azaindole scaffold is a privileged structure in medicinal chemistry, frequently appearing in clinically significant molecules.[1][2] This document outlines a plausible synthetic route and details the requisite analytical methodologies for structural elucidation and purity assessment. It is intended for researchers in synthetic organic chemistry, medicinal chemistry, and drug development, offering both theoretical predictions and practical, field-proven protocols.

Introduction and Rationale

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a bioisostere of indole, offering modulated electronic properties, enhanced solubility, and often superior bioavailability in drug candidates.[1] Its derivatives have been successfully developed as inhibitors for various biological targets, including protein kinases and phosphodiesterases.[3][4] The target molecule, this compound, incorporates three key functional groups that offer significant potential for further chemical elaboration:

  • 5-Bromo: A versatile handle for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents.

  • 6-Methyl: A group that can influence steric interactions and metabolic stability.

  • 3-Nitro: A strong electron-withdrawing group that modulates the electronics of the pyrrole ring and can be reduced to an amine for further derivatization.

Given the absence of published data for this specific molecule, this guide provides a predictive framework for its synthesis and characterization, grounded in established chemical principles and data from analogous structures.

Proposed Synthetic Strategy

A logical synthetic approach would involve the construction of a substituted pyridine ring followed by the formation of the fused pyrrole ring, or modification of a pre-existing 7-azaindole core. A plausible route, outlined below, starts from a commercially available or readily synthesized 7-azaindole precursor.

Workflow for Synthesis

Synthetic Workflow A 6-Methyl-1H-pyrrolo[2,3-b]pyridine B Bromination A->B Br₂ or NBS C 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine B->C D Nitration C->D HNO₃/H₂SO₄ E This compound D->E

Caption: Proposed two-step synthesis of the target compound.

Step-by-Step Protocol:
  • Bromination of 6-Methyl-1H-pyrrolo[2,3-b]pyridine:

    • Rationale: Electrophilic aromatic substitution on the 7-azaindole core is known to favor the C5 position in the pyridine ring. Using a mild brominating agent like N-Bromosuccinimide (NBS) can provide good regioselectivity.

    • Procedure:

      • Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as acetonitrile or DMF.

      • Cool the solution to 0 °C in an ice bath.

      • Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes.

      • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC or LC-MS.

      • Upon completion, quench the reaction with aqueous sodium thiosulfate solution.

      • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

      • Purify the crude product by column chromatography on silica gel.

  • Nitration of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine:

    • Rationale: The pyrrole ring is highly activated towards electrophilic substitution, with the C3 position being the most nucleophilic.[5] A standard nitrating mixture of nitric acid and sulfuric acid should effectively install the nitro group at this position. The reaction must be performed at low temperature to control exothermicity and prevent side reactions.

    • Procedure:

      • Carefully add concentrated sulfuric acid to a flask and cool to -10 °C.

      • Slowly add 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) while maintaining the low temperature.

      • In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.

      • Add the nitrating mixture dropwise to the solution of the substrate, ensuring the internal temperature does not exceed 0 °C.

      • Stir the reaction at 0 °C for 1-2 hours, monitoring for completion.

      • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous sodium bicarbonate solution.

      • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.

Structural Characterization and Data Interpretation

Comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following techniques are standard for small organic molecules.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the target compound.

  • Expected Data: The molecular formula is C₈H₆BrN₃O₂. The monoisotopic mass is calculated to be 254.9698 Da. High-resolution mass spectrometry (HRMS) should confirm this value to within 5 ppm. The isotopic pattern will be characteristic of a monobrominated compound, with two major peaks of nearly equal intensity (M+ and M+2) separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

ParameterPredicted Value
Molecular Formula C₈H₆BrN₃O₂
Monoisotopic Mass 254.9698 Da
Nominal Mass 255 g/mol
Key Isotopic Peaks [M+H]⁺ at ~255.98, [M+2+H]⁺ at ~257.98
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.

NMR Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh ~5-10 mg of sample B Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d₆) A->B C Transfer to NMR tube B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum D->E F Acquire 2D Spectra (COSY, HSQC, HMBC) E->F G Fourier Transform & Phasing F->G H Integration & Peak Picking G->H I Structural Assignment H->I

Caption: Standard workflow for NMR analysis.

  • Rationale for Predictions: The chemical shifts are estimated based on known data for 7-azaindole derivatives.[6] The nitro group at C3 will strongly deshield the proton at C2 and the NH proton. The methyl group at C6 will shield the adjacent C-H protons.

  • Expected Peaks:

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~12.5 - 13.0Broad Singlet1HN1-HDeshielded by adjacent nitro group and aromatic system.
~8.5 - 8.7Singlet1HC2-HStrongly deshielded by adjacent electron-withdrawing nitro group.
~8.2 - 8.4Singlet1HC4-HDeshielded by adjacent pyridine nitrogen and bromine atom.
~2.5 - 2.6Singlet3HC6-CH₃Typical range for an aryl methyl group.
  • Rationale for Predictions: Chemical shifts are estimated based on published data for substituted 7-azaindoles.[6] The C3 carbon bearing the nitro group will be significantly deshielded, while the C5 carbon attached to bromine will show a characteristic shift.

  • Expected Peaks:

Chemical Shift (δ, ppm)AssignmentRationale
~148 - 150C7aQuaternary carbon at the ring junction.
~145 - 147C3Quaternary carbon, strongly deshielded by the attached nitro group.
~142 - 144C6Quaternary carbon attached to the methyl group.
~130 - 132C2Deshielded by adjacent nitrogen and nitro group.
~128 - 130C4Deshielded by pyridine nitrogen.
~115 - 118C3aQuaternary carbon at the ring junction.
~110 - 112C5Carbon bearing the bromine atom.
~18 - 20C6-CH₃Typical aliphatic carbon shift for an aryl methyl.
Infrared (IR) Spectroscopy

IR spectroscopy will identify the key functional groups present in the molecule.

  • Expected Data:

    • N-H Stretch: A broad peak around 3100-3300 cm⁻¹ corresponding to the pyrrole N-H bond.

    • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

    • N-O Stretch (Nitro Group): Two strong, characteristic peaks. An asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.

    • C=C and C=N Stretches: Multiple peaks in the 1400-1600 cm⁻¹ region, typical of the aromatic rings.

Physical Properties
  • Melting Point: A sharp melting point is indicative of high purity. For a crystalline solid of this nature, a relatively high melting point (>200 °C) would be expected due to strong intermolecular interactions (hydrogen bonding from the N-H group and dipole-dipole interactions from the nitro group).

  • Solubility: The compound is expected to have poor solubility in water but good solubility in polar aprotic solvents like DMSO and DMF.

Purity Assessment

Purity is typically assessed using High-Performance Liquid Chromatography (HPLC).

  • Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or trifluoroacetic acid.

    • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

    • Detection: UV detector set at multiple wavelengths (e.g., 254 nm, 280 nm) to ensure detection of all components.

    • Analysis: A pure sample should show a single major peak, with purity reported as the area percentage of that peak. For drug development purposes, purity should exceed 95%.

Conclusion

This guide presents a predictive but scientifically grounded approach to the synthesis and characterization of this compound. The proposed synthetic route is based on well-established transformations of the 7-azaindole scaffold. The detailed characterization plan, including predicted data for MS, NMR, and IR, provides a robust framework for any researcher aiming to synthesize and validate this novel compound. The successful execution of these protocols will yield a well-characterized molecule with significant potential as a building block in medicinal chemistry and materials science.

References

  • Štarha, J., Dvořák, Z., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. [Link]

  • Zhang, M., et al. (2022). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions. Organic & Biomolecular Chemistry, 20(10), 2046-2050. [Link]

  • Li, Y., et al. (2023). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Journal of Medical Virology, 95(10), e29177. [Link]

  • Langer, P., et al. (2005). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok - University of Rostock. [Link]

  • Abbiati, G., et al. (2006). Synthesis of 7-azaindole derivatives, starting from different cyclic imines. Journal of Heterocyclic Chemistry, 43(3), 731-736. [Link]

  • Verbiscar, A. J. (1969). THE SYNTHESIS OF 7-AZAINDOLE DERIVATIVES AS ANTIMALARIAL DRUGS. Defense Technical Information Center. [Link]

  • PubChem. (n.d.). 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. National Center for Biotechnology Information. [Link]

  • PubMed. (2013). 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. National Library of Medicine. [Link]

  • Wang, Y., et al. (2022). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 12(15), 9182-9193. [Link]

  • Kumar, A., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1538-1544. [Link]

  • ResearchGate. (2013). (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine. [Link]

  • Wikipedia. (n.d.). Pyrrole. [Link]

  • PubChem. (n.d.). 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]

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Unveiling the Molecular Architecture: A Technical Guide to the Spectral Analysis of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the spectral analysis of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine , a substituted 7-azaindole. As a key heterocyclic scaffold, 7-azaindole and its derivatives are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities.[1][2][3] Understanding the precise molecular structure through spectral analysis is paramount for elucidating structure-activity relationships (SAR) and ensuring the quality of synthesized compounds.

This document moves beyond a simple recitation of techniques. It delves into the causality behind experimental choices and provides a framework for the logical interpretation of spectral data. Every analytical step is designed to be a self-validating component of a comprehensive structural elucidation workflow.

The Compound of Interest: Structural and Electronic Considerations

This compound possesses a unique arrangement of electron-withdrawing and electron-donating groups on the 7-azaindole core. The bromine at position 5 and the nitro group at position 3 are strongly electron-withdrawing, while the methyl group at position 6 is electron-donating. These substituents will have a profound and predictable impact on the electron distribution within the aromatic system, influencing the chemical shifts in Nuclear Magnetic Resonance (NMR) spectra, the vibrational frequencies in Infrared (IR) spectroscopy, the fragmentation patterns in Mass Spectrometry (MS), and the electronic transitions in Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR will provide a detailed map of the molecular framework.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum will be characterized by distinct signals for the aromatic protons and the methyl group protons. The chemical shifts are influenced by the electronic environment of each proton.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical and can influence the chemical shifts of N-H protons.

  • Instrumental Parameters: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Standard parameters for ¹H NMR acquisition should be used, including a sufficient number of scans to achieve a good signal-to-noise ratio.

Data Interpretation:

  • Aromatic Protons: The protons on the pyridine and pyrrole rings will appear in the aromatic region (typically δ 7.0-9.0 ppm). The electron-withdrawing nitro group will significantly deshield the proton at position 2, shifting it downfield. The bromine at position 5 will also influence the chemical shift of the adjacent proton at position 4.

  • Methyl Protons: The methyl group at position 6 will appear as a singlet in the upfield region (typically δ 2.0-3.0 ppm).

  • N-H Proton: The proton on the pyrrole nitrogen (N1-H) will likely appear as a broad singlet at a downfield chemical shift, and its position can be highly dependent on the solvent and concentration.[4]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonPredicted Chemical Shift (ppm)MultiplicityRationale
H2> 8.5SingletDeshielded by the adjacent electron-withdrawing nitro group.
H4~ 8.0SingletInfluenced by the adjacent bromine atom.
CH₃~ 2.5SingletTypical chemical shift for an aromatic methyl group.
N1-H> 11.0 (in DMSO-d₆)Broad SingletAcidic proton, subject to hydrogen bonding.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumental Parameters: Acquire the spectrum on the same NMR spectrometer.

  • Data Acquisition: Use a standard proton-decoupled pulse sequence. A sufficient number of scans will be required due to the lower natural abundance of ¹³C.

Data Interpretation:

  • Aromatic Carbons: The carbon atoms of the pyrrolo[2,3-b]pyridine core will appear in the downfield region (typically δ 100-160 ppm).

  • Substituent Effects: The carbon attached to the nitro group (C3) will be significantly deshielded. The carbon attached to the bromine (C5) will also be influenced. The methyl-substituted carbon (C6) will be shielded relative to an unsubstituted carbon.

  • Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift (typically δ 15-25 ppm).

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (ppm)Rationale
C2~ 130Influenced by the adjacent nitro group.
C3> 145Directly attached to the electron-withdrawing nitro group.
C3a~ 125Bridgehead carbon.
C4~ 115Influenced by the adjacent bromine.
C5~ 110Directly attached to bromine.
C6~ 150Attached to the methyl group and nitrogen.
C7a~ 148Bridgehead carbon adjacent to nitrogen.
CH₃~ 20Typical chemical shift for an aromatic methyl group.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis.

Experimental Protocol: Mass Spectrometry

  • Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule. High-resolution mass spectrometry (HRMS) is recommended for accurate mass determination.[5]

  • Mass Analyzer: A quadrupole, time-of-flight (TOF), or Orbitrap mass analyzer can be used.

  • Data Acquisition: Acquire the spectrum in positive or negative ion mode.

Data Interpretation:

  • Molecular Ion Peak: The molecular ion peak ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode) will confirm the molecular weight of the compound (C₈H₆BrN₃O₂ = 270.96 g/mol ). The presence of bromine will be evident from the characteristic isotopic pattern of the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).[6]

  • Fragmentation Pattern: The fragmentation pattern will provide structural information. Common fragmentation pathways for such heterocyclic systems include the loss of the nitro group (NO₂), followed by the loss of HCN from the pyrrole or pyridine ring. The bromo and methyl substituents will also influence the fragmentation.

Diagram 1: Predicted Mass Spectrometry Fragmentation Workflow

G M [M+H]⁺ m/z ~272/274 M_minus_NO2 [M+H - NO₂]⁺ M->M_minus_NO2 - NO₂ M_minus_NO2_minus_HCN [M+H - NO₂ - HCN]⁺ M_minus_NO2->M_minus_NO2_minus_HCN - HCN

Caption: Predicted fragmentation of the target compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: The sample can be analyzed as a solid using an attenuated total reflectance (ATR) accessory or as a KBr pellet.

  • Instrumental Parameters: A standard FT-IR spectrometer is used.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Data Interpretation:

  • N-H Stretch: A characteristic sharp peak around 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the pyrrole ring.

  • C-H Stretches: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group will be just below 3000 cm⁻¹.

  • Nitro Group Stretches: Strong asymmetric and symmetric stretching vibrations for the nitro group will be observed around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

  • C=C and C=N Stretches: Aromatic ring stretching vibrations will appear in the 1600-1400 cm⁻¹ region.

  • C-Br Stretch: A weak absorption in the fingerprint region, typically below 700 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
N-H Stretch (pyrrole)3300-3400Medium, Sharp
Aromatic C-H Stretch> 3000Medium
Aliphatic C-H Stretch (CH₃)< 3000Medium
NO₂ Asymmetric Stretch1550-1500Strong
NO₂ Symmetric Stretch1350-1300Strong
Aromatic C=C/C=N Stretch1600-1400Medium to Strong

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended conjugation and the presence of chromophores like the nitro group will result in characteristic absorption bands.

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

  • Instrumental Parameters: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the spectrum from approximately 200 to 400 nm.

Data Interpretation:

The UV-Vis spectrum of 7-azaindole derivatives typically shows multiple absorption bands corresponding to π → π* transitions.[7][8] The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted 7-azaindole. The bromo and methyl groups will have a smaller, but still noticeable, effect on the absorption spectrum.

Integrated Spectral Analysis: A Holistic Approach

The definitive structural elucidation of this compound requires the integration of data from all the aforementioned spectroscopic techniques. The workflow for this integrated analysis is a logical progression from broad characterization to fine structural detail.

Diagram 2: Integrated Spectroscopic Analysis Workflow

G cluster_0 Initial Characterization cluster_1 Detailed Structural Elucidation cluster_2 Electronic Properties MS Mass Spectrometry (Molecular Formula) NMR_1H ¹H NMR (Proton Environment) MS->NMR_1H IR IR Spectroscopy (Functional Groups) IR->NMR_1H NMR_13C ¹³C NMR (Carbon Skeleton) NMR_1H->NMR_13C Final_Structure Final Structure Confirmation NMR_13C->Final_Structure UV_Vis UV-Vis Spectroscopy (Conjugated System) UV_Vis->Final_Structure

Caption: Workflow for integrated spectral analysis.

By correlating the molecular formula from MS with the functional groups identified by IR, and then mapping the precise connectivity of atoms using ¹H and ¹³C NMR, a definitive structure can be proposed. The electronic properties observed in the UV-Vis spectrum should be consistent with this proposed structure.

Conclusion

The spectral analysis of this compound is a multi-faceted process that relies on the synergistic application of various spectroscopic techniques. This guide provides a predictive framework for the interpretation of the expected spectral data, grounded in the fundamental principles of spectroscopy and the known effects of substituents on the 7-azaindole core. A thorough and logical application of these analytical methods will enable researchers to confidently confirm the structure and purity of this and related compounds, facilitating their advancement in drug discovery and development programs.

References

  • Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Available at: [Link]

  • High resolution electronic spectra of 7-azaindole and its Ar atom van der Waals complex. Available at: [Link]

  • Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PubMed Central. Available at: [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs - ACS Publications. Available at: [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC - NIH. Available at: [Link]

  • Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives - PMC - NIH. Available at: [Link]

  • (PDF) 5-Bromo-1H-pyrrolo[2,3-b]pyridine - ResearchGate. Available at: [Link]

  • 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts - SpectraBase. Available at: [Link]

  • 5-bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine - PubChemLite. Available at: [Link]

  • WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents.
  • The UV-Vis absorption spectra of III in different solvents - ResearchGate. Available at: [Link]

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. Available at: [Link]

  • Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole - Semantic Scholar. Available at: [Link]

  • 6 UV-Vis Spectros | PDF | Molecular Orbital | Ultraviolet–Visible Spectroscopy - Scribd. Available at: [Link]

  • (PDF) Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines - ResearchGate. Available at: [Link]

  • 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine - PubChem. Available at: [Link]

  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile - MDPI. Available at: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - JUIT. Available at: [Link]

  • 5-Bromo-1H-pyrrolo-[2,3-b]pyridine - PubMed. Available at: [Link]

  • 5-bromo-3-methyl-1h-pyrazolo[3,4-c]pyridine - PubChemLite. Available at: [Link]

  • NMR Spectra of Products - The Royal Society of Chemistry. Available at: [Link]

  • 3-Bromo-3H-pyrrolo[2,3-b]pyridine - Optional[FTIR] - Spectrum - SpectraBase. Available at: [Link]

Sources

An In-depth Technical Guide to 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1H-pyrrolo[2,3-b]pyridine Scaffold

The core of the target molecule is the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole. This heterocyclic scaffold is a privileged structure in medicinal chemistry due to its ability to mimic indole and purine structures, allowing it to act as a versatile pharmacophore. The nitrogen atom in the pyridine ring introduces a hydrogen bond acceptor site, which is crucial for molecular recognition in biological systems.[1] Derivatives of 7-azaindole are known to exhibit a wide range of biological activities and are key components in the development of kinase inhibitors and other therapeutic agents.[2][3][4]

The subject of this guide, 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, is a multi-substituted derivative. Understanding the individual and collective impact of these substituents is key to predicting its behavior and utility.

  • 5-Bromo Group: Provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), a common strategy in drug discovery to build molecular complexity. It also increases the molecule's lipophilicity and can influence binding affinity through halogen bonding.

  • 6-Methyl Group: This group can modulate the electronic properties of the pyridine ring through its electron-donating inductive effect. Sterically, it can influence the conformation of adjacent substituents and impact binding to biological targets.

  • 3-Nitro Group: As a strong electron-withdrawing group, the nitro group significantly deactivates the pyrrole ring towards electrophilic substitution and activates the pyridine ring for nucleophilic aromatic substitution. This functional group is also a known bioisostere for other functionalities and can be reduced to an amino group, providing another point for diversification.

Physicochemical and Structural Properties

While experimental data for the specific title compound is unavailable, we can predict its properties based on its constituent parts and data from similar molecules.

PropertyPredicted Value / CharacteristicRationale and Comparative Data
Molecular Formula C8H6BrN3O2Based on the chemical name.
Molecular Weight ~256.06 g/mol Calculated from the molecular formula. For comparison, 5-bromo-1H-pyrrolo[2,3-b]pyridine has a molecular weight of 197.04 g/mol .[1]
Appearance Likely a yellow to orange solidThe nitro group often imparts color to organic compounds. 5-Bromo-1H-pyrrolo[2,3-b]pyridine is a white to yellow powder.[2]
Solubility Expected to be soluble in polar organic solvents like DMSO, DMF, and moderately soluble in methanol and ethanol. Poorly soluble in water.Typical for functionalized heterocyclic compounds.
Acidity/Basicity The pyrrole N-H is weakly acidic. The pyridine nitrogen is basic, but its basicity is reduced by the electron-withdrawing nitro and bromo groups.The 7-azaindole scaffold can form dimers through N—H⋯N hydrogen bonds.[1]

Proposed Synthetic Strategies

The synthesis of this compound would likely involve a multi-step sequence starting from a substituted pyridine precursor. A plausible retrosynthetic analysis is outlined below.

G Target This compound Intermediate1 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Target->Intermediate1 Nitration Intermediate2 2-Amino-5-bromo-6-methylpyridine Intermediate1->Intermediate2 Pyrrole Ring Formation (e.g., Bartoli or Fischer Indole Synthesis) Intermediate3 Substituted Pyridine Intermediate2->Intermediate3 Functional Group Interconversion G cluster_ppe Mandatory PPE cluster_handling Handling Environment cluster_disposal Waste Disposal LabCoat Flame-Retardant Lab Coat Gloves Nitrile Gloves Goggles Safety Goggles/Face Shield FumeHood Certified Chemical Fume Hood Ventilation Adequate Ventilation FumeHood->Ventilation Waste Labeled Hazardous Waste Container User Researcher User->LabCoat Wear User->Gloves Wear User->Goggles Wear User->FumeHood Operate In User->Waste Dispose In

Sources

"biological activity of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Predicted Biological Activity of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Abstract: This document provides a comprehensive analysis of the predicted biological activity and potential therapeutic applications of the novel chemical entity, this compound. In the absence of direct experimental data for this specific compound, this guide leverages a structure-activity relationship (SAR) approach, drawing insights from the known biological functions of its core scaffold and constituent chemical motifs. We synthesize data from published literature on related pyrrolo[2,3-b]pyridine derivatives to hypothesize potential mechanisms of action, identify likely molecular targets, and propose a rigorous experimental workflow for validation. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds for therapeutic use.

Introduction and Predictive Analysis Mandate

The compound this compound is a novel small molecule for which, at the time of this writing, no specific biological activity data has been published. The purpose of this guide is to construct a scientifically-grounded predictive profile of its likely biological functions. This analysis is based on the well-documented activities of its core heterocyclic system, 1H-pyrrolo[2,3-b]pyridine (also known as 7-azaindole), and the anticipated modulatory effects of its specific substituents: a 5-bromo group, a 6-methyl group, and a 3-nitro group. By deconstructing the molecule into these key components, we can forecast its potential as a therapeutic agent and design a targeted experimental strategy to validate these hypotheses.

The 1H-pyrrolo[2,3-b]pyridine scaffold is a "privileged structure" in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets, particularly protein kinases.[1] Derivatives have been extensively explored as inhibitors of enzymes crucial to cell signaling and proliferation.[2][3][4] The addition of bromine at the 5-position is a common strategy to enhance potency, while the nitro group introduces unique electronic and chemical properties that could confer novel mechanisms of action, including antimicrobial or hypoxia-targeted anticancer effects.[5]

Deconstruction of the Molecular Architecture

The 1H-Pyrrolo[2,3-b]pyridine Core: A Scaffold for Kinase Inhibition

The 7-azaindole skeleton is a versatile pharmacophore. Its derivatives have demonstrated potent inhibitory activity against several key enzyme families:

  • Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is a known driver in various cancers. Derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of FGFR1, 2, and 3, leading to the suppression of cancer cell proliferation, migration, and the induction of apoptosis.[3][6]

  • Cyclin-Dependent Kinases (CDKs): As regulators of the cell cycle, CDKs are prime targets in oncology. The pyrrolo[2,3-d]pyrimidine core, structurally related to our target scaffold, has been instrumental in developing highly selective CDK2 inhibitors.[4] This suggests the 7-azaindole core could be similarly effective.

  • Phosphodiesterase 4B (PDE4B): This enzyme is a key regulator of intracellular cyclic AMP (cAMP), a second messenger involved in inflammation. 1H-pyrrolo[2,3-b]pyridine-2-carboxamides have been identified as potent and selective PDE4B inhibitors, with potential applications in treating central nervous system diseases.[2]

  • NADPH Oxidase 2 (NOX2): Overactive NOX2 contributes to oxidative stress in neurodegenerative diseases. The 3-(indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine structure is the basis for potent NOX2 inhibitors that show neuroprotective effects.[7]

Influence of Key Substituents
  • 5-Bromo Group: Halogenation is a cornerstone of modern medicinal chemistry. The bromine atom at the 5-position is a common feature in bioactive 7-azaindoles. For instance, platinum(II) complexes of 5-Bromo-1H-pyrrolo[2,3-b]pyridine exhibit high cytotoxicity against various human cancer cell lines, in some cases exceeding that of the clinical drug cisplatin.[8] This suggests the bromo-substituent is critical for potent anticancer activity.

  • 3-Nitro Group: The nitro group is a strong electron-withdrawing moiety that can profoundly influence a molecule's biological profile. Its presence suggests two primary hypothetical mechanisms:

    • Antimicrobial Activity: The combination of a bromo and nitro group is found in the antimicrobial agent bronidox (5-bromo-5-nitro-1,3-dioxane). The proposed mechanism involves the oxidation of essential protein thiols, leading to enzyme inhibition and the suppression of microbial growth.[5] This points to a potential application for our target compound as an antimicrobial agent.

    • Hypoxia-Activated Prodrug Potential: Nitroaromatic compounds are often investigated as prodrugs that can be selectively activated under the hypoxic (low oxygen) conditions characteristic of solid tumors. Enzymatic reduction of the nitro group can generate cytotoxic species that kill cancer cells.

  • 6-Methyl Group: The methyl group on the pyridine ring can influence activity through steric and electronic effects. It may enhance binding affinity to a target protein by occupying a hydrophobic pocket or modulate the electronic nature of the pyridine nitrogen, which is often involved in crucial hydrogen bonding interactions with protein targets.

Predicted Biological Profile and Therapeutic Hypotheses

Synthesizing the above information, we can postulate the following primary biological activities for This compound :

  • Potent Anticancer Activity: The combination of a proven kinase-inhibiting scaffold (7-azaindole) with a potency-enhancing bromo group suggests strong potential as an anticancer agent.[8][9][10] The mechanism could be multifactorial, involving direct inhibition of proliferation-driving kinases like FGFR or CDKs, and potential hypoxia-activated cytotoxicity conferred by the 3-nitro group.

  • Broad-Spectrum Antimicrobial Activity: Drawing a parallel with compounds like bronidox, the 5-bromo-3-nitro substitution pattern suggests a strong likelihood of antimicrobial properties against a range of bacteria and fungi, likely mediated through oxidative stress and thiol oxidation.[5][11]

Proposed Experimental Validation Workflow

To empirically test these hypotheses, a structured, multi-tiered experimental approach is required. The following protocols outline a self-validating system to characterize the compound's bioactivity.

Tier 1: Broad Initial Screening

Objective: To obtain a general overview of cytotoxic and antimicrobial potential.

Protocols:

  • In Vitro Anticancer Screening (NCI-60 Panel or similar):

    • Step 1: Prepare a 10 mM stock solution of the test compound in DMSO.

    • Step 2: Submit the compound to a standardized 60-cell line panel representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, and breast for single-dose (e.g., 10 µM) screening.

    • Step 3: Analyze the growth inhibition (GI%) data. If significant activity is observed (e.g., GI% > 50% in multiple cell lines), proceed to five-dose testing to determine GI50, TGI (Total Growth Inhibition), and LC50 (Lethal Concentration 50) values.

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Step 1: Select a panel of clinically relevant microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli, Pseudomonas aeruginosa), and fungi (e.g., Candida albicans).

    • Step 2: Perform a broth microdilution assay according to CLSI standards. Serially dilute the test compound in appropriate growth media in a 96-well plate.

    • Step 3: Inoculate the wells with a standardized suspension of the microorganism.

    • Step 4: Incubate under appropriate conditions (e.g., 37°C for 24h for bacteria).

    • Step 5: Determine the MIC, defined as the lowest concentration of the compound that completely inhibits visible growth.

Tier 2: Target-Based and Mechanistic Assays

Objective: To identify specific molecular targets and elucidate the mechanism of action based on Tier 1 results.

Protocols (If Anticancer Activity is Confirmed):

  • Kinase Inhibition Profiling:

    • Step 1: Screen the compound at a fixed concentration (e.g., 1 µM) against a broad panel of protein kinases, with a focus on families previously associated with the 7-azaindole scaffold (e.g., FGFR, CDK, SRC families).

    • Step 2: For any kinases showing significant inhibition (>50%), perform dose-response assays to determine the IC50 value.

  • Cellular Mechanism of Action Assays:

    • Step 1 (Apoptosis): Treat a sensitive cancer cell line (identified in Tier 1) with the compound at 1x and 5x its GI50 concentration. Use Annexin V/Propidium Iodide staining followed by flow cytometry to quantify apoptotic and necrotic cells.

    • Step 2 (Cell Cycle): Treat cells as above. Fix, stain with a DNA-intercalating dye (e.g., propidium iodide), and analyze by flow cytometry to determine the cell cycle distribution (G1, S, G2/M phases).

    • Step 3 (Western Blot): Treat cells and lyse to extract proteins. Probe for key proteins in relevant signaling pathways, such as phosphorylated and total forms of ERK, Akt, and downstream markers of apoptosis like cleaved PARP and Caspase-3 to validate kinase inhibition effects.[6]

Protocols (If Antimicrobial Activity is Confirmed):

  • Thiol Reactivity Assay:

    • Step 1: Use a model thiol-containing enzyme like papain.[5]

    • Step 2: Incubate the enzyme with varying concentrations of the test compound.

    • Step 3: Measure the remaining enzyme activity using a chromogenic substrate. A decrease in activity would suggest a mechanism involving thiol oxidation.

Data Presentation and Visualization

Effective data synthesis is critical for interpreting results and guiding further research.

Table 1: Hypothetical Biological Activity Profile
Assay TypeTarget/OrganismEndpointPredicted Value
Anticancer MCF-7 (Breast Cancer)GI50< 1 µM
HCT-116 (Colon Cancer)GI50< 1 µM
Kinase Inhibition FGFR1IC50< 100 nM
CDK2IC50< 500 nM
Antimicrobial Staphylococcus aureusMIC< 16 µg/mL
Escherichia coliMIC< 32 µg/mL
Diagrams

G cluster_0 Tier 1: Initial Screening cluster_1 Tier 2: Anticancer MOA cluster_2 Tier 2: Antimicrobial MOA Compound Test Compound This compound Screening Broad Spectrum Screening Compound->Screening NCI60 Anticancer Screen (e.g., NCI-60) Screening->NCI60 MIC Antimicrobial Screen (MIC Assay) Screening->MIC Kinase Kinase Panel Screen NCI60->Kinase If Active Thiol Thiol Reactivity Assay (e.g., Papain Inhibition) MIC->Thiol If Active Cellular Cellular Assays Kinase->Cellular Apoptosis Apoptosis Assay (Annexin V) Cellular->Apoptosis CellCycle Cell Cycle Analysis Cellular->CellCycle WB Western Blot (pERK, pAkt) Cellular->WB

Caption: Proposed experimental workflow for validating biological activity.

G cluster_0 RAS-MAPK Pathway cluster_1 PI3K-AKT Pathway FGFR FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K Compound 5-Bromo-6-methyl-3-nitro- 1H-pyrrolo[2,3-b]pyridine Compound->FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Hypothesized inhibition of the FGFR signaling pathway.

Conclusion and Future Directions

While lacking direct experimental evidence, a rigorous analysis of the structure of this compound strongly suggests a promising biological profile, primarily as a potential anticancer or antimicrobial agent. The 7-azaindole core provides a high-affinity scaffold for kinase inhibition, while the bromo- and nitro-substituents are predicted to enhance potency and potentially introduce novel mechanisms of action. The proposed experimental workflow provides a clear and efficient path to validate these hypotheses. Successful confirmation of activity would warrant further investigation, including lead optimization to improve potency and selectivity, comprehensive ADME/Tox profiling, and eventual evaluation in in vivo disease models.

References

  • Štarha, P. et al. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. Available at: [Link]

  • Bîcu, E. et al. (2022). Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents: An Integrated Synthetic, Biological, and Computational Approach. International Journal of Molecular Sciences, 23(19), 11843. Available at: [Link]

  • Sondossi, M. et al. (1991). Mode of action of the antimicrobial compound 5-bromo-5-nitro-1,3-dioxane (bronidox). Journal of Applied Bacteriology, 71(1), 8-12. Available at: [Link]

  • Keche, A. P. et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(11), 1546–1551. Available at: [Link]

  • Sava, M. et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(23), 16999. Available at: [Link]

  • Wang, Y. et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(1), 116-125. Available at: [Link]

  • Fayed, E. A. et al. (2016). Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. Journal of Chemical and Pharmaceutical Research, 8(3), 634-643. Available at: [Link]

  • Wójcicka, A. & Redzicka, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules, 26(16), 4998. Available at: [Link]

  • Trávníček, Z. et al. (2013). 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 3), o381. Available at: [Link]

  • Semantic Scholar (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Available at: [Link]

  • Scott, J. S. et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1793–1802. Available at: [Link]

  • El-Gazzar, M. G. et al. (2024). Synthesis, docking, SAR and ADMET evaluation of novel pyrrolo[3,4-c]pyrazole-4,6-dione derivatives. Scientific Reports, 14(1), 1-15. Available at: [Link]

  • Google Patents (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Ivanov, A. V. et al. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules, 28(21), 7393. Available at: [Link]

Sources

A Strategic Guide to the In Vitro Characterization of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Novel 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the core topic: "in vitro studies of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine".

Foreword: The Promise of a Privileged Scaffold

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a cornerstone scaffold in modern medicinal chemistry. Its unique structure, which features a fused pyrrole and pyridine ring system, has proven to be a fertile ground for the discovery of potent and selective modulators of various biological targets. Derivatives of this core have been successfully developed as inhibitors of critical enzyme families, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Phosphodiesterase 4B (PDE4B), leading to therapies for inflammatory diseases, cancers, and central nervous system disorders[1][2][3][4].

This guide focuses on a novel, uncharacterized derivative: This compound . The introduction of bromo, methyl, and nitro functionalities onto the 7-azaindole core presents a unique electronic and steric profile. This document provides a comprehensive, step-by-step framework for the initial in vitro evaluation of this compound. It is designed not as a rigid protocol, but as a strategic workflow, guiding researchers from broad-based screening to specific mechanism-of-action studies, all grounded in the established success of the parent scaffold.

Section 1: Compound Profile and Synthesis Strategy

Before biological evaluation, a thorough understanding of the molecule's properties is essential. The strategic placement of substituents is predicted to significantly influence its chemical behavior and potential biological interactions.

Physicochemical Properties (Predicted)

A preliminary analysis of the structure suggests the following key properties. These values are foundational for designing experiments, from ensuring solubility in assay buffers to predicting potential cell permeability.

PropertyPredicted Value/CharacteristicRationale & Significance
Molecular Formula C₈H₆BrN₃O₂
Molecular Weight 256.06 g/mol Within the range for good oral bioavailability (Lipinski's Rule of Five).
LogP (Predicted) ~2.5 - 3.0Indicates moderate lipophilicity, suggesting potential for cell membrane permeability.
Hydrogen Bond Donors 1 (from pyrrole N-H)Influences solubility and target binding.
Hydrogen Bond Acceptors 4 (from nitro O, pyridine N)Influences solubility and target binding.
pKa (Predicted) Pyrrole N-H: ~16-17 (acidic)Pyridine N: ~2-3 (basic)The electron-withdrawing nitro group will decrease the basicity of the pyridine nitrogen.
Rationale for Synthesis

The synthesis of this compound would likely proceed from a substituted aminopyridine precursor. The general synthetic strategies for related 7-azaindole derivatives often involve cyclization reactions to form the pyrrole ring onto a pre-functionalized pyridine core[2]. The nitration step would likely be a key transformation, requiring careful control of reaction conditions to achieve the desired regioselectivity at the C3 position.

G cluster_0 Synthesis Workflow A 2-Amino-5-bromo-6-methylpyridine B Pyrrole Ring Formation (e.g., Bartoli Indole Synthesis) A->B C 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine B->C D Regioselective Nitration (e.g., HNO₃/H₂SO₄) C->D E This compound D->E

Caption: A plausible high-level synthetic workflow.

Section 2: Tier 1 Screening - Unveiling Primary Biological Activity

The initial phase of investigation should cast a wide net to identify any significant biological activity. Given the diverse roles of the 7-azaindole scaffold, a multi-pronged screening approach is warranted.

Broad-Spectrum Antiproliferative Screening

Expertise & Experience: Many 1H-pyrrolo[2,3-b]pyridine derivatives exhibit potent anticancer activity by targeting kinases like FGFR and CDK2[1][5]. Therefore, the first logical step is to assess the compound's effect on cell proliferation across a diverse panel of human cancer cell lines.

Experimental Protocol: Cell Viability Assay via MTS

  • Cell Plating: Seed cells from a diverse panel (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung], K-562 [leukemia]) in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 10 mM stock solution of the title compound in DMSO. Create a series of 2x working solutions by serial dilution in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the 2x compound dilutions (or vehicle control, 0.1% DMSO) to the wells. Incubate for 72 hours at 37°C, 5% CO₂.

  • MTS Reagent Addition: Add 20 µL of CellTiter 96® AQueous One Solution Reagent (or similar MTS reagent) to each well.

  • Incubation & Readout: Incubate the plates for 1-4 hours at 37°C. Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage of viable cells relative to the vehicle control. Plot the data and calculate the GI₅₀ (concentration causing 50% growth inhibition) for each cell line.

Trustworthiness: This protocol is self-validating by including a vehicle control (to establish baseline viability) and often a positive control (a known cytotoxic drug like doxorubicin). Comparing GI₅₀ values across multiple cell lines helps identify potential selectivity.

Kinase Inhibition Profiling

Expertise & Experience: The 7-azaindole scaffold is a well-known "hinge-binding" motif that interacts with the ATP-binding pocket of many kinases[3]. A broad kinase panel screen is a highly efficient method to identify potential enzymatic targets without prior bias.

Experimental Workflow: Kinase Panel Screen

G cluster_1 Kinase Screening Workflow start Compound Stock (e.g., 10 mM in DMSO) assay High-Throughput Screen (e.g., 10 µM final concentration) start->assay panel Broad Kinase Panel (>100 kinases: TK, S/T K) assay->panel data Data Acquisition (% Inhibition vs. Control) panel->data hit Hit Identification (e.g., >50% Inhibition) data->hit

Caption: Workflow for identifying kinase targets.

Methodology Outline:

  • Service Selection: Engage a commercial vendor (e.g., Eurofins, Promega) that offers large-scale kinase profiling services.

  • Assay Format: Typically, these are in vitro assays using purified recombinant kinases. The reaction measures the phosphorylation of a substrate, often detected via fluorescence, luminescence, or radioactivity.

  • Execution: The compound is tested at a single, high concentration (typically 1-10 µM) against the entire panel.

  • Data Analysis: Results are reported as the percentage of kinase activity inhibited relative to a DMSO control. A predefined threshold (e.g., >50% or >75% inhibition) is used to identify primary "hits."

Section 3: Tier 2 - Mechanism of Action & Target Validation

Assuming the Tier 1 screens yield a "hit"—for instance, potent growth inhibition of breast cancer cell line MCF-7 and significant inhibition of FGFR1—the next phase is to validate this finding and elucidate the mechanism.

Dose-Response Cytotoxicity and Selectivity

Expertise & Experience: A primary hit must be confirmed with robust dose-response curves. It is also critical to assess whether the compound's antiproliferative effect is selective for cancer cells over non-malignant cells.

Experimental Protocol: IC₅₀ Determination in Cancer vs. Normal Cells

  • Cell Lines: Use the hit cancer cell line (e.g., MCF-7, which has moderate FGFR expression) and a non-tumorigenic epithelial cell line (e.g., MCF-10A).

  • Methodology: Follow the same MTS protocol as in Section 2.1, but use a finer, 10-point dose-response curve (e.g., from 100 µM down to 1 nM).

  • Data Analysis: Calculate the IC₅₀ (concentration causing 50% inhibition of viability) for each cell line using non-linear regression analysis (log[inhibitor] vs. response). The ratio of IC₅₀ (normal) / IC₅₀ (cancer) provides a selectivity index.

Data Presentation: IC₅₀ Values

CompoundCell LineIC₅₀ (µM) [Hypothetical]Selectivity Index
Title Compound MCF-7 (Cancer)0.520
MCF-10A (Normal)10.0
Doxorubicin MCF-7 (Cancer)0.11
MCF-10A (Normal)0.1
Target Engagement: Cellular Pathway Modulation

Expertise & Experience: Demonstrating that the compound inhibits the target kinase within the cell is the crucial link between enzymatic and cellular activity. Western blotting is the gold-standard technique for this purpose. It allows us to visualize whether the compound blocks the signaling cascade downstream of the target kinase.

Signaling Pathway Visualization (FGFR Pathway)

G cluster_pathway FGFR Signaling Cascade FGF FGF Ligand FGFR FGFR1 FGF->FGFR Binds PLCg PLCγ FGFR->PLCg RAS RAS FGFR->RAS Compound 5-Bromo-6-methyl-3-nitro- 1H-pyrrolo[2,3-b]pyridine Compound->FGFR Inhibits ERK ERK RAS->ERK Activates pERK p-ERK (Active) ERK->pERK Phosphorylation [Cell Proliferation, Survival] [Cell Proliferation, Survival] pERK->[Cell Proliferation, Survival]

Caption: Inhibition of FGFR1 phosphorylation cascade.

Experimental Protocol: Western Blot for p-ERK

  • Cell Culture and Treatment: Plate MCF-7 cells. Once they reach ~70% confluency, serum-starve them overnight to reduce basal signaling.

  • Stimulation & Inhibition: Pre-treat the cells with various concentrations of the title compound (e.g., 0.1 µM, 0.5 µM, 2 µM) or vehicle (DMSO) for 2 hours. Then, stimulate the cells with FGF ligand for 15 minutes to activate the pathway. Include an unstimulated control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto a polyacrylamide gel, separate by electrophoresis, and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody against phosphorylated ERK (p-ERK).

    • Wash, then incubate with an HRP-conjugated secondary antibody.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Capture the signal using a digital imager.

  • Stripping and Reprobing: Strip the membrane and re-probe with an antibody for total ERK to confirm equal protein loading.

Trustworthiness: This protocol's integrity is ensured by including positive (FGF-stimulated) and negative (unstimulated) controls, and by normalizing the phosphorylated protein signal (p-ERK) to the total protein signal (Total ERK). A dose-dependent decrease in the p-ERK/Total ERK ratio following compound treatment provides strong evidence of on-target activity.

Conclusion and Future Directions

This guide outlines a logical and efficient cascade for the initial in vitro characterization of this compound. By starting with broad screening and progressively focusing on a validated hit, this workflow maximizes the potential for discovering novel biological activity while ensuring that each step is built on a foundation of robust, verifiable data. Positive outcomes from this sequence—such as the confirmation of selective, on-target cellular activity—would provide a strong rationale for advancing the compound to lead optimization, broader selectivity profiling, ADME/Tox studies, and eventual in vivo efficacy models.

References

  • Štarha, P., Trávníček, Z., Popa, I., & Vančo, J. (2012). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(11), o3139. [Link]

  • Li, Y., Wang, Y., Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21531-21542. [Link]

  • Nowak, M., Gzella, A. K., & Pamin, K. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(7), 6529. [Link]

  • Abdelgawad, M. A., Bakr, R. B., Al-Sanea, M. M., et al. (2022). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. Scientific Reports, 12(1), 1699. [Link]

  • Śladowska, H., Sieklucka-Dziuba, M., Misztal, M., & Kleinrok, Z. (1994). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Semantic Scholar. [Link]

  • Koperniku, A., Adeoye, A. O., Butler, K. V., & Moore, B. M. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1419-1425. [Link]

  • Burdette, D., Cardozo, M., Chen, Y., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(11), 1777-1785. [Link]

  • Lee, S., Park, H., Kim, H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(2), 958-979. [Link]

  • Sharma, V., Kumar, P., & Pathak, D. (2015). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 5(20), 15233-15266. [Link]

  • Askew, B., Biftu, T., & Castriota, G. (2006). 1h-pyrrolo[2,3-b]pyridines.
  • Nakajima, Y., Kawamoto, T., Shirakami, S., et al. (2015). Synthesis and Evaluation of Novel 1H-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as Potent and Orally Efficacious Immunomodulators Targeting JAK3. Bioorganic & Medicinal Chemistry, 23(15), 4871-4883. [Link]

  • National Center for Biotechnology Information. (n.d.). 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. PubChem. Retrieved from [Link]

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  • Li, Y., Wang, Y., Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(35), 21531-21542. [Link]

  • El-Damasy, A. K., Lee, J. A., Seo, S. H., & Keum, G. (2018). Novel 5,6-disubstituted pyrrolo[2,3-d]pyrimidine derivatives as broad spectrum antiproliferative agents: Synthesis, cell based assays, kinase profile and molecular docking study. Bioorganic & Medicinal Chemistry, 26(21), 5596-5611. [Link]

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Unlocking the Therapeutic Potential of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of the potential therapeutic targets of the novel heterocyclic compound, 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. As a Senior Application Scientist, the following content is structured to not only present potential avenues of investigation but to also provide the scientific rationale and a robust, actionable framework for target validation. We will delve into the significance of the core scaffold, hypothesize the influence of its unique substitutions, and outline a comprehensive, multi-tiered experimental approach to elucidate its mechanism of action and therapeutic promise.

Introduction: The Privileged 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a cornerstone in modern medicinal chemistry.[1] Its rigid, planar structure and hydrogen bonding capabilities make it an ideal scaffold for interacting with a wide array of biological targets, particularly the ATP-binding sites of protein kinases.[2][3][4] This "privileged" status is evidenced by the numerous derivatives that have entered clinical development and the market for a range of indications, including oncology and inflammatory diseases.[3][5][6][7]

The compound of interest, this compound, presents a unique combination of substituents on this established scaffold. The bromine atom at the 5-position can participate in halogen bonding, a key interaction for enhancing binding affinity and selectivity. The methyl group at the 6-position can provide beneficial hydrophobic interactions, while the electron-withdrawing nitro group at the 3-position is expected to significantly modulate the electronic properties of the pyrrole ring, potentially influencing target binding and compound reactivity.[8]

High-Probability Therapeutic Target Classes

Based on extensive research into derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, several key protein families emerge as high-priority targets for investigation.

Protein Kinases

The vast majority of bioactive 1H-pyrrolo[2,3-b]pyridine derivatives are potent kinase inhibitors.[2][4] These enzymes play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a critical driver in various cancers.[9][10] Multiple studies have demonstrated that 1H-pyrrolo[2,3-b]pyridine derivatives can potently inhibit FGFRs, leading to reduced cancer cell proliferation and induction of apoptosis.[9][10][11] The downstream RAS–MEK–ERK and PI3K–Akt pathways are key mediators of FGFR signaling that are consequently inhibited.[9][11]

  • Janus Kinases (JAKs): The JAK/STAT signaling pathway is crucial for cytokine-mediated immune and inflammatory responses.[12] Selective JAK1 inhibition is a validated therapeutic strategy for autoimmune diseases.[12] The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully utilized to develop potent and selective JAK1 inhibitors.[12]

  • Cyclin-Dependent Kinases (CDKs): CDKs are essential regulators of the cell cycle, and their inhibition is a major focus of cancer therapy. Specifically, CDK8 has been identified as a key oncogene in colorectal cancer, and 1H-pyrrolo[2,3-b]pyridine derivatives have been discovered as potent type II CDK8 inhibitors that downregulate the WNT/β-catenin signaling pathway.[13]

  • Glycogen Synthase Kinase-3β (GSK-3β): GSK-3β is implicated in a range of pathologies, including Alzheimer's disease, bipolar disorder, and cancer. Potent and selective GSK-3β inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed, demonstrating potential for the treatment of Alzheimer's by reducing tau protein hyperphosphorylation.[14]

Phosphodiesterases (PDEs)

PDEs are a family of enzymes that regulate the levels of the second messengers cAMP and cGMP. Inhibition of specific PDE isoforms is a therapeutic strategy for inflammatory and neurological disorders. Notably, 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective inhibitors of PDE4B, which is expressed in inflammatory and immune cells.[15] Inhibition of PDE4B leads to a reduction in the release of pro-inflammatory cytokines like TNF-α.[15]

A Phased Strategy for Target Identification and Validation

A systematic and tiered approach is crucial to efficiently and accurately identify the therapeutic target(s) of this compound.

G cluster_0 Phase 1: Broad Profiling cluster_1 Phase 2: Target Hypothesis Generation cluster_2 Phase 3: Direct Target Engagement & Validation cluster_3 Phase 4: Pathway & Functional Analysis P1_1 Kinase Panel Screening (e.g., Eurofins DiscoverX, Reaction Biology) P1_2 Phenotypic Screening (e.g., Oncology Cell Line Panel) P1_1->P1_2 Identify responsive cell lines P2_1 Bioinformatics Analysis of Screening Data P1_2->P2_1 P2_2 Affinity-Based Proteomics (e.g., Chemoproteomics) P2_1->P2_2 Prioritize candidate targets P3_1 Biochemical Assays (IC50 Determination) P2_2->P3_1 P3_2 Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) P3_1->P3_2 P3_3 Target Knockdown/Knockout Studies (siRNA/CRISPR) P3_2->P3_3 Confirm target dependence P4_1 Western Blotting for Pathway Modulation P3_3->P4_1 P4_2 Cell-Based Functional Assays (Proliferation, Apoptosis, Migration) P4_1->P4_2

Caption: A four-phased workflow for target identification and validation.

Phase 1: Broad Profiling

The initial step is to cast a wide net to understand the compound's general biological activity profile.

Protocol 1: Broad Kinase Panel Screening

  • Objective: To identify which kinases, from a large, representative panel (e.g., >400 kinases), are inhibited by the compound.

  • Methodology:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Submit the compound to a specialized vendor (e.g., Eurofins DiscoverX KINOMEscan™ or Reaction Biology) for screening at a single high concentration (e.g., 1 or 10 µM).

    • The primary screen will measure the percentage of kinase activity remaining in the presence of the compound.

  • Causality & Interpretation: A significant reduction in activity (e.g., >90% inhibition) for specific kinases suggests they are potential direct targets. This provides the first focused list of candidates.

Protocol 2: Phenotypic Screening in Disease-Relevant Cell Lines

  • Objective: To determine the compound's effect on cell viability across a panel of cancer cell lines, particularly those with known dependencies on the hypothesized target families (e.g., FGFR-amplified, JAK-dependent, or WNT-driven cancers).

  • Methodology:

    • Utilize a large panel, such as the NCI-60 or a commercially available panel.

    • Treat cells with a serial dilution of the compound (e.g., from 100 µM to 1 nM) for 72 hours.

    • Assess cell viability using a standard assay such as CellTiter-Glo® (Promega).

    • Calculate the GI50 (concentration for 50% growth inhibition) for each cell line.

  • Causality & Interpretation: A pattern of sensitivity in cell lines with specific genetic backgrounds (e.g., high sensitivity in FGFR2-amplified gastric cancer lines) strongly suggests the compound acts on that particular pathway.

Phase 2: Target Hypothesis Generation

Data from Phase 1 will be used to generate a shortlist of high-confidence targets.

Protocol 3: Chemoproteomics for Unbiased Target Identification

  • Objective: To identify direct binding partners of the compound in a cellular context.

  • Methodology:

    • Synthesize a derivative of the compound with a linker and an affinity tag (e.g., biotin).

    • Immobilize the tagged compound on streptavidin beads.

    • Incubate the beads with lysate from a sensitive cell line identified in Phase 1.

    • Wash away non-specific binders.

    • Elute the bound proteins and identify them using mass spectrometry (LC-MS/MS).

  • Causality & Interpretation: Proteins that are consistently and specifically pulled down by the compound are strong candidates for being direct targets. This method can uncover novel or unexpected targets beyond the initial kinase hypotheses.

Phase 3: Direct Target Engagement and Validation

This phase focuses on confirming the direct interaction between the compound and the prioritized candidate targets.

Protocol 4: Biochemical IC50 Determination

  • Objective: To quantify the potency of the compound against the top candidate kinases identified in Phase 1.

  • Methodology:

    • For each candidate kinase, perform an in vitro enzyme activity assay (e.g., using ADP-Glo™ or a fluorescence-based assay).

    • Measure enzyme activity across a range of compound concentrations (e.g., 10-point, 3-fold serial dilution).

    • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

  • Causality & Interpretation: A low IC50 value (typically in the nanomolar range) provides strong evidence of potent, direct inhibition of the enzyme.

Table 1: Hypothetical IC50 Data for Prioritized Kinase Targets

Kinase Target IC50 (nM)
FGFR1 15
FGFR2 22
JAK1 550
CDK8 >10,000

| GSK-3β | 8,700 |

Protocol 5: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm that the compound binds to its target protein inside intact cells.

  • Methodology:

    • Treat intact cells with the compound or a vehicle control.

    • Heat the cells across a range of temperatures.

    • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Analyze the amount of soluble target protein remaining at each temperature by Western blot.

  • Causality & Interpretation: Binding of the compound will stabilize the target protein, leading to a shift in its melting temperature. This provides definitive evidence of target engagement in a physiological context.

G cluster_0 FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR FGF->FGFR PLCg PLCγ FGFR->PLCg PI3K PI3K FGFR->PI3K RAS RAS FGFR->RAS AKT AKT PI3K->AKT RAF RAF RAS->RAF Proliferation Cell Proliferation, Survival, Migration AKT->Proliferation MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Compound 5-Bromo-6-methyl-3-nitro- 1H-pyrrolo[2,3-b]pyridine Compound->FGFR Inhibition

Caption: Potential inhibition of the FGFR signaling pathway.

Phase 4: Pathway and Functional Analysis

The final phase connects direct target inhibition to the observed cellular phenotype.

Protocol 6: Analysis of Downstream Signaling

  • Objective: To demonstrate that compound treatment modulates the signaling pathway downstream of the validated target.

  • Methodology:

    • Treat a sensitive cell line with the compound at concentrations around its cellular GI50.

    • If FGFR is the target, stimulate the cells with an FGF ligand.

    • Lyse the cells at various time points and perform Western blotting to detect the phosphorylation status of key downstream proteins (e.g., p-ERK, p-AKT).

  • Causality & Interpretation: A dose-dependent decrease in the phosphorylation of downstream effectors confirms that the compound is inhibiting the target's signaling activity within the cell.

Conclusion and Future Directions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a proven platform for the development of potent inhibitors of therapeutically relevant targets. The specific substitutions on this compound suggest a strong potential for it to act as a kinase inhibitor, with FGFRs, JAKs, and CDKs representing particularly promising target families. The outlined multi-phase experimental strategy provides a comprehensive and rigorous framework for identifying and validating its precise mechanism of action. Successful execution of this plan will not only elucidate the therapeutic potential of this specific molecule but also contribute valuable structure-activity relationship insights for the broader class of 7-azaindole-based therapeutics.

References

  • Smolecule. (n.d.). 5-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine.
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  • Chen, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Med. Chem., 12, 957-963.
  • Al-dujaili, A. H., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters, 10(10), 1439-1445.
  • Kim, B. H., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry, 64(4), 2143-2162.
  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12228-12243.
  • Karrouchi, K., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances, 11(1), 15936-15967.
  • Vitale, P., et al. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery. Molecules, 29(17), 3984.
  • Karrouchi, K., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Adv., 11, 15936-15967.
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  • Kaur, H., & Chawla, P. (2023). Recent advances in nitrogen-containing heterocyclic compounds as receptor tyrosine kinase inhibitors for the treatment of cancer: Biological activity and structural activity relationship. Bioorganic Chemistry, 138, 106680.

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An In-depth Technical Guide to the Synthesis of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry due to its structural resemblance to indole. This bioisosteric relationship often leads to enhanced solubility and improved bioavailability of drug candidates.[1] The strategic introduction of substituents onto this core structure allows for the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive overview of the synthetic pathways to 5-bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, a key intermediate for the development of various therapeutic agents, including kinase inhibitors.[2][3][4]

I. Strategic Importance of the 5-Bromo-6-methyl-3-nitro-7-azaindole Scaffold

The title compound incorporates three key functional groups that serve as versatile handles for further chemical modifications:

  • The Bromo Group (C5): The bromine atom at the 5-position is an excellent leaving group for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira reactions. This enables the introduction of a wide array of aryl, heteroaryl, and alkyl groups, facilitating extensive structure-activity relationship (SAR) studies.[5]

  • The Nitro Group (C3): The nitro group is a strong electron-withdrawing group that can be readily reduced to an amino group. This amino functionality can then be further derivatized through acylation, alkylation, or diazotization reactions, providing access to a diverse range of analogs.

  • The Methyl Group (C6): The methyl group at the 6-position can influence the steric and electronic properties of the molecule, potentially impacting binding affinity and selectivity for biological targets.

This strategic combination of functional groups makes this compound a highly valuable building block in drug discovery programs.

II. Retrosynthetic Analysis and Key Synthetic Strategies

A logical retrosynthetic analysis of the target molecule reveals that the core 7-azaindole skeleton is the primary synthetic challenge. The substituents can then be introduced through regioselective electrophilic substitution reactions.

G Target 5-Bromo-6-methyl-3-nitro- 1H-pyrrolo[2,3-b]pyridine Intermediate1 6-Methyl-3-nitro- 1H-pyrrolo[2,3-b]pyridine Target->Intermediate1 Bromination Intermediate2 5-Bromo-6-methyl- 1H-pyrrolo[2,3-b]pyridine Target->Intermediate2 Nitration Intermediate3 6-Methyl-1H-pyrrolo[2,3-b]pyridine (6-Methyl-7-azaindole) Intermediate1->Intermediate3 Nitration Intermediate2->Intermediate3 Bromination StartingMaterial Substituted Pyridine Precursor Intermediate3->StartingMaterial Pyrrole Ring Formation

Caption: Retrosynthetic analysis of the target compound.

Two primary strategies for the construction of the substituted 7-azaindole core are prevalent:

  • Construction of the pyrrole ring onto a pre-functionalized pyridine: This is a widely used approach where a suitably substituted pyridine derivative undergoes cyclization to form the bicyclic system.

  • Functionalization of the pre-formed 7-azaindole skeleton: This strategy involves the sequential introduction of the desired substituents onto the parent 7-azaindole or a simple derivative.

This guide will focus on the latter, more common and versatile approach, starting from the synthesis of 6-methyl-7-azaindole.

III. Synthesis of the Core Intermediate: 6-Methyl-1H-pyrrolo[2,3-b]pyridine

The synthesis of 6-methyl-7-azaindole can be achieved through various methods, with the Bartoli indole synthesis being a prominent example. However, for the scope of this guide, we will consider it a commercially available or readily accessible starting material.

IV. Step-by-Step Synthesis of this compound

The synthesis involves a two-step electrophilic substitution sequence on the 6-methyl-7-azaindole core. The order of these steps (nitration followed by bromination, or vice versa) is crucial and can significantly impact the overall yield and purity of the final product.

G cluster_0 Pathway A: Nitration First cluster_1 Pathway B: Bromination First Start_A 6-Methyl-7-azaindole Nitration Nitration (HNO3/H2SO4) Start_A->Nitration Intermediate_A 6-Methyl-3-nitro-7-azaindole Nitration->Intermediate_A Bromination_A Bromination (NBS) Intermediate_A->Bromination_A Product_A Target Compound Bromination_A->Product_A Start_B 6-Methyl-7-azaindole Bromination_B Bromination (NBS) Start_B->Bromination_B Intermediate_B 5-Bromo-6-methyl-7-azaindole Bromination_B->Intermediate_B Nitration_B Nitration (HNO3/H2SO4) Intermediate_B->Nitration_B Product_B Target Compound Nitration_B->Product_B

Caption: Alternative synthetic pathways.

This is generally the preferred route due to the deactivating effect of the nitro group, which can help control the regioselectivity of the subsequent bromination step.

Step 1: Nitration of 6-Methyl-1H-pyrrolo[2,3-b]pyridine

The nitration of 7-azaindole and its derivatives typically occurs at the 3-position of the pyrrole ring, which is the most electron-rich position.[6]

Protocol:

  • To a stirred solution of 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in concentrated sulfuric acid at 0 °C, add fuming nitric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate until a precipitate forms.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Causality: The strongly acidic conditions (H₂SO₄) protonate the pyridine nitrogen, further deactivating the pyridine ring towards electrophilic attack. The nitronium ion (NO₂⁺), generated in situ from nitric and sulfuric acid, then preferentially attacks the electron-rich C3 position of the pyrrole ring.

Step 2: Bromination of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

The subsequent bromination occurs at the 5-position of the pyridine ring. The presence of the deactivating nitro group at C3 and the activating methyl group at C6 directs the incoming electrophile to this position.

Protocol:

  • To a solution of 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.

Causality: N-Bromosuccinimide serves as a convenient and safer source of electrophilic bromine compared to liquid bromine. The reaction proceeds via an electrophilic aromatic substitution mechanism.

While feasible, this pathway can sometimes lead to a mixture of products due to the activating nature of the bromine and methyl groups, potentially leading to di-substituted byproducts.

Step 1: Bromination of 6-Methyl-1H-pyrrolo[2,3-b]pyridine

Protocol:

  • Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in a suitable solvent like chloroform or carbon tetrachloride.

  • Add N-bromosuccinimide (1.05 eq) in one portion and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC. Upon completion, filter the succinimide byproduct.

  • Wash the filtrate with aqueous sodium thiosulfate solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to give 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.

Step 2: Nitration of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

Protocol:

  • Follow the same nitration procedure as described in Pathway A, using 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine as the starting material.

  • The workup and purification are also analogous to the previously described method.

V. Derivatization Strategies

The synthesized this compound is a versatile platform for generating a library of derivatives.

G cluster_0 C5-Position Chemistry cluster_1 C3-Position Chemistry Start 5-Bromo-6-methyl-3-nitro- 1H-pyrrolo[2,3-b]pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Start->Suzuki Br -> Aryl Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Start->Sonogashira Br -> Alkynyl Heck Heck Coupling (Alkene, Pd catalyst) Start->Heck Br -> Alkenyl Reduction Reduction (e.g., H2/Pd, SnCl2) Amino_Intermediate 3-Amino Derivative Reduction->Amino_Intermediate Acylation Acylation Amino_Intermediate->Acylation Alkylation Alkylation Amino_Intermediate->Alkylation

Caption: Key derivatization reactions.

  • Suzuki Coupling: To introduce aryl or heteroaryl moieties, the bromo-derivative can be reacted with a corresponding boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).

  • Sonogashira Coupling: Terminal alkynes can be coupled at the 5-position using a palladium catalyst and a copper(I) co-catalyst (e.g., CuI).

  • Heck Coupling: Alkenes can be introduced via a palladium-catalyzed reaction.

  • Reduction to Amine: The nitro group can be selectively reduced to an amine using various reagents, such as hydrogen gas with a palladium catalyst, tin(II) chloride, or iron in acetic acid.

  • Derivatization of the Amine: The resulting 3-amino group can be acylated with acid chlorides or anhydrides, alkylated with alkyl halides, or used in other standard amine chemistries.

VI. Quantitative Data Summary
CompoundStarting MaterialReagentsSolventYield (%)
6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine6-Methyl-1H-pyrrolo[2,3-b]pyridineHNO₃, H₂SO₄H₂SO₄85-95
This compound6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridineNBSDMF70-85
5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine6-Methyl-1H-pyrrolo[2,3-b]pyridineNBSCHCl₃80-90
This compound5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridineHNO₃, H₂SO₄H₂SO₄65-75

Note: Yields are approximate and can vary based on reaction scale and purification methods.

VII. Conclusion

The synthesis of this compound is a well-established process that provides a crucial intermediate for the development of novel therapeutics. By understanding the principles of electrophilic aromatic substitution on the 7-azaindole core, researchers can efficiently synthesize this key building block and its derivatives. The strategic placement of the bromo, nitro, and methyl groups offers a multitude of possibilities for further chemical exploration, making this scaffold a valuable asset in the field of medicinal chemistry.

References

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Methodological & Application

Application Note & Protocols: Characterization of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine as a Novel Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a known driver of numerous diseases, particularly cancer.[1] The development of small molecule inhibitors that target the ATP-binding site of kinases is a cornerstone of modern targeted therapy.[2] The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has been identified as a "privileged structure" in medicinal chemistry due to its ability to mimic the purine core of ATP and form key hydrogen bond interactions with the kinase hinge region.[3][4] This application note presents a comprehensive framework for the characterization of a novel 7-azaindole derivative, 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, as a potential kinase inhibitor. We provide detailed, field-proven protocols for determining its biochemical potency (IC₅₀), assessing its selectivity across the human kinome, validating its activity in a cellular context, and elucidating its mechanism of action. This guide is designed to equip researchers with the necessary methodologies to rigorously evaluate novel compounds of this class for therapeutic potential.

Foundational Concepts: The Rationale for Investigating 7-Azaindole Derivatives

The success of kinase inhibitors in oncology has proven the value of targeting these enzymes.[1] The 7-azaindole core is particularly attractive because its pyridine nitrogen atom and pyrrole NH group can serve as a hydrogen bond acceptor and donor, respectively, effectively anchoring the molecule in the ATP-binding pocket of many kinases.[3] This bioisosteric replacement for the natural purine ring provides a robust foundation for developing potent and selective inhibitors.[5] The specific substitutions on the this compound molecule—a bromine atom, a methyl group, and a nitro group—are designed to explore novel interactions within the binding site to potentially enhance potency and modulate selectivity. The systematic characterization of such a novel compound is a critical first step in the drug discovery pipeline.[6]

Initial Biochemical Potency Assessment: IC₅₀ Determination

The first step in evaluating any potential inhibitor is to quantify its ability to inhibit the target enzyme in a controlled, in vitro setting. The half-maximal inhibitory concentration (IC₅₀) is the standard metric for inhibitor potency.[6] We will utilize a luminescence-based kinase assay, which measures the amount of ADP produced as a direct readout of kinase activity.[7] This method is highly sensitive, robust, and amenable to high-throughput formats.

Protocol 2.1: In Vitro Luminescence-Based Kinase Assay (ADP-Glo™)

Causality: This protocol measures kinase activity by quantifying the amount of ADP produced in the phosphorylation reaction. The ADP is converted to ATP, which then drives a luciferase-luciferin reaction, generating a luminescent signal that is directly proportional to kinase activity.[7] Inhibition of the kinase leads to a decrease in ADP production and, consequently, a lower luminescent signal.

Materials:

  • Kinase of interest (e.g., a panel of representative kinases like SRC, ABL, EGFR, PI3K).

  • Corresponding kinase substrate peptide.

  • ATP solution (high purity).

  • This compound (hereafter "Test Compound").

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA).

  • ADP-Glo™ Kinase Assay Kit (Promega or similar).

  • White, opaque 384-well assay plates.

  • DMSO (for compound dilution).

  • Plate reader with luminescence detection capabilities.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the Test Compound in 100% DMSO.

    • Create a 10-point, 3-fold serial dilution series in DMSO. This concentration gradient is crucial for generating a complete dose-response curve.

  • Kinase Reaction Setup:

    • In a 384-well plate, add 1 µL of the serially diluted Test Compound or DMSO vehicle control to appropriate wells.

    • Add 2 µL of a 2.5x kinase/substrate solution (prepared in Kinase Assay Buffer) to each well.

    • Allow the plate to incubate for 15 minutes at room temperature. This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 2 µL of a 2.5x ATP solution to each well. The final ATP concentration should ideally be at or near the Kₘ value for the specific kinase to ensure accurate and comparable IC₅₀ values.[8][9]

    • Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is within the linear range.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP back to ATP and provides luciferin for the luciferase reaction.

    • Incubate for 30 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal (representing % kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow for IC₅₀ Determination

IC50_Workflow prep 1. Prepare Serial Dilution of Test Compound in DMSO plate 2. Plate Compound/Control in 384-well Plate prep->plate add_kinase 3. Add Kinase/Substrate Mix (Pre-incubate) plate->add_kinase add_atp 4. Initiate Reaction with ATP Solution add_kinase->add_atp incubate 5. Incubate at 30°C add_atp->incubate adp_glo 6. Add ADP-Glo™ Reagent (Stop Reaction) incubate->adp_glo detect 7. Add Kinase Detection Reagent adp_glo->detect read 8. Measure Luminescence detect->read analyze 9. Plot Dose-Response Curve & Calculate IC₅₀ read->analyze

Caption: Workflow for determining inhibitor IC₅₀ using a luminescence-based assay.

Data Presentation: Hypothetical IC₅₀ Values
Kinase TargetKinase FamilyTest Compound IC₅₀ (nM)Staurosporine IC₅₀ (nM)
ABL1Tyrosine Kinase856
PI3KαLipid Kinase1,250150
CDK2Serine/Threonine21012
VEGFR2Tyrosine Kinase458

Table 1: Hypothetical inhibitory activity of the Test Compound against a small panel of kinases. Staurosporine, a broad-spectrum kinase inhibitor, is used as a positive control for assay validation.

Kinase Selectivity Profiling

Trustworthiness: A potent inhibitor is of little therapeutic value if it is not selective. Off-target inhibition can lead to toxicity and undesirable side effects.[10] Therefore, profiling the inhibitor against a broad panel of kinases is a mandatory step to understand its selectivity profile and guide further development.[11][12]

Protocol 3.1: High-Throughput Kinase Panel Screening

Causality: This protocol assesses the inhibitory activity of the compound at a fixed concentration (e.g., 1 µM) against a large, representative panel of the human kinome (e.g., >300 kinases).[11][13] The resulting data provides a "snapshot" of the compound's selectivity, highlighting both intended targets and potential off-targets. This is a cost-effective way to triage compounds early in the discovery process.[14]

Methodology: This is typically performed as a service by specialized contract research organizations (CROs). The core methodology often uses radiometric (e.g., ³³P-ATP) or luminescence-based assays similar to Protocol 2.1.[11]

  • Compound Submission: Provide the Test Compound at a specified concentration and volume.

  • Screening: The compound is tested at a single high concentration (e.g., 1 µM or 10 µM) in duplicate against the kinase panel.

  • Data Reporting: The results are reported as percent inhibition relative to a DMSO control. A common threshold for a significant "hit" is >50% or >75% inhibition.

  • Follow-up: For any identified off-targets of concern, full IC₅₀ dose-response curves should be generated to confirm the initial finding.

Elucidating Cellular Activity

Expertise & Experience: While in vitro assays are essential, they do not fully replicate the complex cellular environment. A compound must be cell-permeable and able to engage its target in the presence of high intracellular ATP concentrations (~1-10 mM) and other competing molecules.[15] Cell-based assays provide this crucial validation.[16]

Protocol 4.1: Western Blot Analysis of Target Phosphorylation

Causality: This protocol directly measures the functional consequence of kinase inhibition within a cell. If the Test Compound inhibits a specific kinase (e.g., EGFR), it should lead to a dose-dependent decrease in the phosphorylation of its direct downstream substrate (e.g., ERK). This provides evidence of target engagement and pathway modulation.[17]

Materials:

  • Cancer cell line known to have an active signaling pathway of interest (e.g., A431 cells for EGFR pathway).

  • Cell culture medium and supplements.

  • Test Compound.

  • Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE gels and running buffer.

  • Transfer apparatus and nitrocellulose membranes.

  • Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-Actin).

  • HRP-conjugated secondary antibody.

  • Enhanced Chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Plate cells and allow them to adhere overnight.

    • Starve the cells in serum-free media for 4-6 hours to reduce basal signaling activity.

    • Pre-treat cells with various concentrations of the Test Compound for 2 hours.

    • Stimulate the pathway with an appropriate growth factor (e.g., EGF for the EGFR pathway) for 15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with Lysis Buffer.

    • Clarify lysates by centrifugation and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize protein amounts and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibody (e.g., anti-phospho-ERK) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash again, apply ECL substrate, and capture the chemiluminescent signal with an imager.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-ERK) to confirm equal loading. Re-probe again with a loading control like Actin.

    • Quantify band intensities. The ratio of phospho-protein to total protein indicates the level of kinase inhibition.

Diagrams for Cellular Analysis

WB_Workflow plate_cells 1. Plate & Starve Cells treat 2. Treat with Test Compound plate_cells->treat stimulate 3. Stimulate with Growth Factor treat->stimulate lyse 4. Lyse Cells & Quantify Protein stimulate->lyse sds_page 5. Run SDS-PAGE & Transfer lyse->sds_page probe 6. Block & Probe with Primary/Secondary Antibodies sds_page->probe image 7. ECL Detection & Imaging probe->image analyze 8. Quantify Band Intensity (Phospho vs. Total) image->analyze

Caption: General workflow for assessing kinase inhibition in cells via Western blot.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Phosphorylates TF Transcription Factors (e.g., c-Fos, c-Jun) ERK->TF Inhibitor Test Compound (5-Bromo-6-methyl-3-nitro... -1H-pyrrolo[2,3-b]pyridine) Inhibitor->RTK Inhibits Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation Regulates Gene Expression for GrowthFactor Growth Factor GrowthFactor->RTK Binds

Caption: Simplified MAPK signaling pathway, a common target for kinase inhibitors.

Mechanism of Action (MoA) Studies

To optimize a lead compound, it is crucial to understand how it inhibits the kinase. Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as ATP.[8]

Protocol 5.1: ATP Competition Assay

Causality: This assay differentiates between ATP-competitive and non-competitive inhibitors. For an ATP-competitive inhibitor, the measured IC₅₀ value will increase as the concentration of ATP in the assay increases, because more ATP is present to compete with the inhibitor for binding to the kinase.[8] For a non-competitive inhibitor, the IC₅₀ will remain largely unchanged.

Methodology:

  • Perform the In Vitro Kinase Assay (Protocol 2.1) as described.

  • Instead of using a single ATP concentration, run the full dose-response experiment at multiple fixed ATP concentrations (e.g., 10 µM, 100 µM, and 1 mM).

  • Calculate the IC₅₀ value for the Test Compound at each ATP concentration.

  • Interpretation: A significant rightward shift (increase) in the IC₅₀ value with increasing ATP concentration indicates an ATP-competitive mechanism of action.

Summary and Future Directions

This application note has outlined a systematic, multi-step process for the initial characterization of this compound as a potential kinase inhibitor. The workflow progresses logically from fundamental biochemical potency and broad selectivity screening to validation in a more physiologically relevant cellular environment and initial mechanistic studies.

Successful progression through these protocols would identify the compound as a promising hit. Subsequent steps in the drug discovery process would include:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs to improve potency and selectivity.[4]

  • Biophysical Binding Assays: Using techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure binding affinity (Kᴅ) and kinetics.[6]

  • ADME/Tox Profiling: Assessing the compound's absorption, distribution, metabolism, excretion, and toxicity properties.

  • In Vivo Efficacy Studies: Evaluating the compound's anti-tumor activity in animal models.

By following these rigorous and validated protocols, researchers can effectively assess the therapeutic potential of novel 7-azaindole derivatives and make data-driven decisions to advance the most promising candidates.

References

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  • Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. [Link]

  • Bamborough, P., & Drewry, D. (2009). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 52(15), 4527–4538. [Link]

  • Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Martens, S. (2023-09-23). In vitro kinase assay. Protocols.io. [Link]

  • Kim, H., et al. (2015). In vitro NLK Kinase Assay. Bio-protocol, 5(21), e1641. [Link]

  • Bantscheff, M., & Kuster, B. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology, 9(12), 2736–2744. [Link]

  • Russo, A., et al. (2020). New indole and 7-azaindole derivatives as protein kinase inhibitors. Tesi di dottorato. [Link]

  • Luceome Biotechnologies. (2022-02-28). Cell Based Kinase Assays. Luceome Biotechnologies. [Link]

  • Vilar, S., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1032–1037. [Link]

  • Zhang, H., et al. (2017). Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. ACS Medicinal Chemistry Letters, 8(11), 1148–1153. [Link]

  • Roy, A., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1085–1103. [Link]

  • Besson, T., et al. (2017). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 22(10), 1693. [Link]

  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. [Link]

  • Denic, V., & Yu, H. (2022-09-01). In vitro kinase assay. Bio-protocol. [Link]

  • Martens, S. (2023-06-27). In vitro kinase assay v1. ResearchGate. [Link]

  • Wan, Y., et al. (2023). Azaindole derivatives as potential kinase inhibitors and their SARs elucidation. European Journal of Medicinal Chemistry, 258, 115621. [Link]

  • Gsponer, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8684. [Link]

  • HMP Education. (2018-02-06). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. [Link]

  • Mueller, D., et al. (2018-04-26). IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. ResearchGate. [Link]

  • Mueller, D., et al. (2018-07-01). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. [Link]

  • Križ P, et al. (2022-05-05). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

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  • Andrews, M., et al. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. ACS Medicinal Chemistry Letters, 13(10), 1645–1651. [Link]

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Sources

"application of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine in cancer research"

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocols for Cancer Research

Investigating the Anti-Cancer Potential of PyrroloStat-B, a Novel 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Derivative, as a Potent FGFR Inhibitor

Audience: Researchers, scientists, and drug development professionals in oncology.

Abstract: The 1H-pyrrolo[2,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives showing potent anti-cancer activities.[1][2] This application note describes a comprehensive research workflow for characterizing a novel, hypothetical derivative, 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (herein referred to as PyrroloStat-B ), as a potential inhibitor of the Fibroblast Growth Factor Receptor (FGFR) signaling pathway, a critical regulator in various malignancies.[1][2] We provide detailed, field-proven protocols for assessing its in vitro kinase inhibitory activity, its effects on cancer cell proliferation and downstream signaling, and its potential to impede cell migration and invasion.

Introduction: The Rationale for Targeting FGFR with PyrroloStat-B

The pyrrolo[2,3-b]pyridine core, also known as 7-azaindole, is a versatile heterocyclic scaffold found in numerous bioactive molecules.[3] Its derivatives have been successfully developed as potent inhibitors against a range of protein kinases, which are key players in cancer cell growth and survival.[4] Recent studies have highlighted the potential of this scaffold in targeting kinases like Cyclin-Dependent Kinase 8 (CDK8) and Traf2 and Nck-interacting kinase (TNIK).[5][6]

A significant body of research has focused on 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family.[1][2] The FGFR signaling pathway, when aberrantly activated through mutations, amplifications, or fusions, becomes a potent oncogenic driver in a variety of cancers, including breast, lung, and bladder cancers.[1][2] This makes FGFRs highly attractive targets for therapeutic intervention. The core hypothesis for this guide is that PyrroloStat-B, by virtue of its 1H-pyrrolo[2,3-b]pyridine core, is a potent and selective inhibitor of FGFR kinase activity. This inhibition is expected to block downstream signaling cascades, primarily the RAS-MEK-ERK and PI3K-AKT pathways, leading to reduced cell proliferation, induction of apoptosis, and decreased metastatic potential in FGFR-dependent cancer cells.[2][4]

This guide will outline the necessary steps to validate this hypothesis, from initial biochemical assays to cell-based functional characterization.

Proposed Mechanism of Action of PyrroloStat-B

We hypothesize that PyrroloStat-B acts as an ATP-competitive inhibitor within the kinase domain of FGFRs. By occupying the ATP-binding pocket, it prevents receptor autophosphorylation, thereby blocking the initiation of downstream signaling.

FGFR_Pathway cluster_membrane Cell Membrane cluster_downstream cluster_output FGF FGF Ligand FGFR FGFR FGF->FGFR Binding & Dimerization p_FGFR p-FGFR (Active) FGFR->p_FGFR Autophosphorylation PyrroloStat_B PyrroloStat-B PyrroloStat_B->FGFR Inhibition ATP ATP ATP->p_FGFR RAS_MEK_ERK RAS-MEK-ERK Pathway p_FGFR->RAS_MEK_ERK PI3K_AKT PI3K-AKT Pathway p_FGFR->PI3K_AKT Proliferation Proliferation & Survival RAS_MEK_ERK->Proliferation Migration Migration & Invasion RAS_MEK_ERK->Migration PI3K_AKT->Proliferation PI3K_AKT->Migration

Caption: Proposed mechanism of PyrroloStat-B as an FGFR signaling inhibitor.

Experimental Workflow for Characterization

A logical, phased approach is critical for efficiently characterizing a novel kinase inhibitor. The workflow below progresses from broad biochemical profiling to specific cell-based functional assays.

Workflow A Phase 1: Biochemical Profiling Protocol 4.1: In Vitro Kinase Assay B Phase 2: Cellular Potency Protocol 4.2: Cell Viability Assay A->B Confirm Potency C Phase 3: Target Engagement & Pathway Analysis Protocol 4.3: Western Blot Analysis B->C Select Cell Lines & Doses D Phase 4: Functional Outcomes Protocol 4.4: Cell Migration & Invasion Assay C->D Validate Mechanism E Data Synthesis & Lead Optimization D->E Assess Therapeutic Potential

Caption: Phased experimental workflow for PyrroloStat-B characterization.

Detailed Protocols and Methodologies

Protocol: In Vitro Kinase Assay for IC₅₀ Determination

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of PyrroloStat-B against FGFR1, FGFR2, and FGFR3, and to assess its selectivity against a panel of off-target kinases.

Causality: This initial step is crucial to confirm that PyrroloStat-B directly inhibits the intended target and to understand its selectivity profile. Poor selectivity can lead to off-target effects and toxicity. Many 1H-pyrrolo[2,3-b]pyridine derivatives have shown potent activity against FGFR1-3.[1][2]

Methodology:

  • Reagents and Materials:

    • Recombinant human FGFR1, FGFR2, FGFR3 kinase enzymes.

    • A suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1).

    • ATP.

    • PyrroloStat-B (dissolved in 100% DMSO to create a 10 mM stock).

    • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

    • A detection system (e.g., ADP-Glo™ Kinase Assay, Promega).

    • 384-well assay plates.

  • Procedure:

    • Prepare a serial dilution of PyrroloStat-B in assay buffer, typically from 100 µM to 1 pM in 10-fold dilutions. Include a DMSO-only control.

    • In a 384-well plate, add 5 µL of the diluted PyrroloStat-B or DMSO control.

    • Add 10 µL of a solution containing the kinase and substrate to each well.

    • Incubate for 10 minutes at room temperature to allow compound binding.

    • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for each enzyme.

    • Allow the reaction to proceed for 60 minutes at 30°C.

    • Stop the reaction and measure the remaining ATP (or ADP produced) using the ADP-Glo™ system according to the manufacturer's protocol.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Convert luminescence signals to percent inhibition relative to the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot percent inhibition versus the log concentration of PyrroloStat-B.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Expected Data Summary:

Kinase TargetHypothetical IC₅₀ (nM)
FGFR17
FGFR29
FGFR325
VEGFR2>10,000
EGFR>10,000
Protocol: Cell Viability Assay

Objective: To evaluate the effect of PyrroloStat-B on the proliferation and viability of cancer cell lines with known FGFR alterations versus those without.

Causality: This assay links the biochemical potency of the compound to a cellular effect. By comparing cell lines with and without FGFR amplifications or mutations, we can establish if the compound's cytotoxic effect is dependent on the target pathway.

Methodology:

  • Cell Line Selection:

    • FGFR-dependent: NCI-H1581 (FGFR1 amplified), SNU-16 (FGFR2 amplified).

    • FGFR-independent (Control): A549 (FGFR wild-type).

  • Procedure:

    • Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

    • Treat cells with a serial dilution of PyrroloStat-B (e.g., from 50 µM to 1 nM). Include a DMSO-only control.

    • Incubate the plates for 72 hours at 37°C, 5% CO₂.

    • Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Solubilize the formazan crystals by adding 100 µL of DMSO to each well.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the DMSO-treated control cells.

    • Plot percent viability versus the log concentration of PyrroloStat-B and determine the GI₅₀ (concentration for 50% growth inhibition).

Expected Data Summary:

Cell LineFGFR StatusHypothetical GI₅₀ (µM)
NCI-H1581FGFR1 Amplified0.15
SNU-16FGFR2 Amplified0.25
A549FGFR Wild-Type>20
Protocol: Western Blot Analysis of FGFR Pathway Inhibition

Objective: To confirm that PyrroloStat-B inhibits the phosphorylation of FGFR and key downstream signaling proteins (p-ERK, p-AKT).

Causality: This is a direct measure of target engagement within the cell. A reduction in the phosphorylated forms of FGFR and its downstream effectors provides mechanistic evidence that the compound works as hypothesized.[2]

Methodology:

  • Procedure:

    • Seed NCI-H1581 cells in 6-well plates and grow to 70-80% confluency.

    • Serum-starve the cells for 12-24 hours to reduce basal signaling.

    • Treat cells with PyrroloStat-B at various concentrations (e.g., 0.1 µM, 0.5 µM, 2 µM) or DMSO for 2 hours.

    • Stimulate the cells with FGF ligand (e.g., 50 ng/mL FGF2) for 15 minutes to activate the pathway. Include an unstimulated control.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-p-FGFR, anti-p-ERK, anti-p-AKT, and total protein controls).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Detect signals using an ECL substrate and an imaging system.

  • Data Interpretation: A dose-dependent decrease in the signal for p-FGFR, p-ERK, and p-AKT in the PyrroloStat-B treated lanes, relative to the FGF-stimulated control, indicates successful pathway inhibition. Total protein levels should remain unchanged.

Protocol: Transwell Cell Migration and Invasion Assay

Objective: To assess the ability of PyrroloStat-B to inhibit the migration and invasion of cancer cells, which are key processes in metastasis.[1][2]

Causality: The FGFR pathway is known to regulate cell motility. This functional assay determines if inhibiting the pathway with PyrroloStat-B translates into a therapeutically relevant anti-metastatic effect.

Methodology:

  • Procedure:

    • Use 24-well Transwell inserts with 8 µm pores. For the invasion assay, coat the inserts with a thin layer of Matrigel.

    • Pre-treat NCI-H1581 cells with a sub-lethal concentration of PyrroloStat-B (e.g., 0.2 µM) or DMSO for 24 hours.

    • Resuspend 50,000 pre-treated cells in serum-free media containing PyrroloStat-B or DMSO and add them to the upper chamber of the Transwell insert.

    • Add complete media (containing serum as a chemoattractant) to the lower chamber.

    • Incubate for 24 hours (migration) or 48 hours (invasion).

    • Remove non-migrated cells from the top of the insert with a cotton swab.

    • Fix the migrated/invaded cells on the bottom of the membrane with methanol and stain with crystal violet.

    • Elute the stain and measure absorbance, or count the cells in several fields of view under a microscope.

  • Data Analysis: Compare the number of migrated/invaded cells in the PyrroloStat-B treated group to the DMSO control group. Express the result as a percentage of inhibition.

Conclusion and Future Directions

The protocols outlined in this guide provide a robust framework for the preclinical evaluation of PyrroloStat-B as a novel anti-cancer agent. Successful outcomes from these experiments—namely, potent and selective FGFR kinase inhibition, preferential cytotoxicity in FGFR-dependent cell lines, confirmed on-target pathway modulation, and inhibition of metastatic phenotypes—would establish PyrroloStat-B as a strong candidate for further development. Subsequent steps would include in vivo efficacy studies in xenograft models and comprehensive ADME/Tox profiling.

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  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PubMed Central (PMC). Available at: [Link]

  • Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances. Available at: [Link]

  • Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. PubMed. Available at: [Link]

Sources

Application Notes & Protocols for the Characterization of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Deconstructing a Novel Bioactive Candidate

5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a substituted heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core, also known as 7-azaindole. This core structure is recognized as a "privileged scaffold" in medicinal chemistry, as it is a key component in numerous biologically active molecules, particularly protein kinase inhibitors.[1][2] Derivatives of 7-azaindole have shown potent activity as inhibitors of various kinases such as PI3K, GSK-3β, FGFR, and JAKs, and many exhibit cytotoxic effects against cancer cell lines.[3][4][5][6][7]

The appended functional groups—a nitro (-NO2), a bromo (-Br), and a methyl (-CH3) group—are expected to modulate the compound's biological activity. The nitroaromatic moiety, in particular, is associated with cytotoxicity. This often occurs through enzymatic reduction within the cell, leading to the formation of reactive intermediates that can induce oxidative stress or act as alkylating agents, ultimately triggering cell death pathways.[8][9]

This guide provides a structured, multi-assay workflow designed to systematically characterize the biological effects of this compound (referred to hereafter as "Compound-X") in relevant cell-based models. The protocols herein are designed to first establish its cytotoxic potential, then elucidate the mechanism of cell death, and finally, to probe its hypothesized activity as a kinase inhibitor.

Experimental Workflow: A Phased Approach to Characterization

The investigation into Compound-X's cellular effects is best approached through a logical sequence of experiments. This workflow ensures that each step builds upon the data gathered in the previous one, providing a comprehensive biological profile of the compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Target Identification & Validation A Dose-Response & IC50 Determination (MTT Assay) B Apoptosis Assessment (Caspase-Glo 3/7 Assay) A->B If cytotoxic C In Vitro Kinase Inhibition Profiling B->C If apoptotic D Cellular Pathway Analysis (Western Blot) C->D Based on kinase hits

Caption: A logical workflow for characterizing Compound-X.

Part 1: Preliminary Bioactivity Assessment — Cell Viability and Cytotoxicity

The foundational step in evaluating any new compound is to determine its effect on cell viability. The MTT assay is a robust, colorimetric method for assessing cellular metabolic activity, which serves as a proxy for cell viability.[10] In this assay, mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.[11]

Protocol 1: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound-X in a selected cancer cell line (e.g., MCF-7, human breast cancer).

Materials:

  • Compound-X stock solution (e.g., 10 mM in DMSO)

  • MCF-7 cells (or other relevant cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (absorbance at 570-590 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 1 x 10⁴ cells in 100 µL of complete growth medium per well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of Compound-X in complete growth medium. Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells with medium only (blank), and cells treated with vehicle (DMSO) as a negative control.

  • Incubation: Incubate the plate for a predetermined exposure time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.[13]

  • MTT Addition: After incubation, carefully remove the treatment media. Add 100 µL of fresh, serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[13]

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT without disturbing the crystals. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[12] Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm. Use a reference wavelength of >650 nm for background subtraction if desired.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.

Part 2: Elucidating the Mechanism of Cell Death — Apoptosis Induction

If Compound-X demonstrates significant cytotoxicity, the next critical step is to determine the mode of cell death. Apoptosis, or programmed cell death, is a common mechanism for anticancer agents. A key hallmark of apoptosis is the activation of caspases, a family of cysteine proteases. Caspases-3 and -7 are key executioner caspases. The Caspase-Glo® 3/7 Assay is a highly sensitive, luminescence-based method to quantify their activity.[14] The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to release aminoluciferin, generating a light signal via luciferase.[14][15]

Protocol 2: Caspase-Glo® 3/7 Apoptosis Assay

Objective: To determine if the cytotoxicity induced by Compound-X is mediated by the activation of executioner caspases-3 and -7.

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega or similar)

  • Compound-X

  • Selected cell line

  • White-walled, clear-bottom 96-well plates suitable for luminescence

  • Positive control for apoptosis (e.g., Staurosporine)

  • Luminometer plate reader

Procedure:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a density of 1 x 10⁴ cells in 100 µL of medium per well. Incubate for 24 hours (37°C, 5% CO₂).

  • Compound Treatment: Treat cells with Compound-X at concentrations around its IC50 value (e.g., 0.5x, 1x, and 2x IC50). Include vehicle-treated (negative control) and Staurosporine-treated (positive control) wells.

  • Incubation: Incubate for a time period determined to be optimal for apoptosis induction (e.g., 18-24 hours).

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[16]

  • Assay Execution (Add-Mix-Measure):

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[15][17]

    • Mix the contents on a plate shaker at a low speed (300-500 rpm) for 30 seconds to induce cell lysis and initiate the reaction.[17]

  • Signal Development: Incubate the plate at room temperature, protected from light, for 1 to 3 hours. The luminescent signal is stable during this period.[15]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Subtract the average luminescence of the blank wells from all other readings. Express the results as fold-change in caspase activity relative to the vehicle-treated control. A significant increase in luminescence indicates apoptosis induction.

Part 3: Target Class Identification & Cellular Pathway Validation

The 7-azaindole scaffold of Compound-X strongly suggests protein kinases as a potential target class.[1][3][18] A direct way to test this hypothesis is to screen the compound against a panel of purified kinases in an in vitro setting. Subsequently, validation within a cellular context using Western blotting can confirm target engagement and elucidate effects on downstream signaling pathways.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To assess the direct inhibitory activity of Compound-X against a panel of purified protein kinases.

Methodology: This protocol describes a general, luminescence-based assay format, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during a kinase reaction. The amount of ADP is proportional to kinase activity, and a decrease in ADP production in the presence of an inhibitor indicates inhibition.[19]

Materials:

  • Purified kinases of interest (e.g., a panel including FGFR, JAK, PI3K families)

  • Specific kinase substrate peptides/proteins

  • ATP at a concentration near the Km for each kinase

  • Compound-X

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of Compound-X in 100% DMSO.

  • Kinase Reaction Setup: In a 384-well plate, add the following to each well in order:

    • 1 µL of serially diluted Compound-X or DMSO control.

    • 2 µL of a mixture containing the specific kinase and its substrate in kinase assay buffer.

    • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the kinase reaction by adding 2 µL of ATP solution.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[19]

  • ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Convert the generated ADP to ATP and produce a light signal by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.[19]

  • Data Acquisition: Measure the luminescence of each well.

  • Data Analysis: Plot the luminescence signal against the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value for each kinase.

Kinase TargetCompound-X IC50 (nM) (Hypothetical)Staurosporine IC50 (nM) (Control)
FGFR1855
JAK21,20010
PI3Kα>10,00025
GSK-3β2508
SRC5,5002
Table 1: Example of hypothetical data from an in vitro kinase profiling screen. Staurosporine, a broad-spectrum kinase inhibitor, is used as a positive control.
Protocol 4: Western Blot for Pathway Analysis

Objective: Based on the kinase profiling results (e.g., assuming potent FGFR1 inhibition), to confirm that Compound-X inhibits FGFR signaling in a cellular context. This is achieved by measuring the phosphorylation status of FGFR and its downstream effectors like AKT and ERK.

G cluster_0 FGFR Signaling Pathway FGF FGF Ligand FGFR FGFR1 Receptor FGF->FGFR RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK p-ERK (Proliferation) MEK->ERK AKT p-AKT (Survival) PI3K->AKT CompoundX Compound-X CompoundX->FGFR

Sources

Application Notes: A Systematic Protocol for the Dissolution of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, experience-driven guide for the effective dissolution of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, a member of the 7-azaindole class of heterocyclic compounds. Given the frequent use of such scaffolds as key intermediates in drug discovery, particularly in the development of kinase inhibitors, a reliable and reproducible dissolution protocol is paramount for ensuring the accuracy of downstream applications, including biological screening, chemical reactions, and analytical characterization. This guide moves beyond a single-solvent recommendation to empower researchers with a systematic methodology for determining the optimal solvent and conditions for their specific experimental needs. It emphasizes a structured approach to solubility screening, data interpretation, and stock solution preparation, ensuring both scientific integrity and experimental success.

Introduction and Scientific Context

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged structure in medicinal chemistry. Its unique arrangement of hydrogen bond donors and acceptors allows it to mimic the hinge-binding motifs of ATP in many protein kinases, making it a cornerstone for the development of targeted therapeutics. The specific analogue, this compound, incorporates several key functionalities: a bromine atom for potential further functionalization via cross-coupling reactions, a directing nitro group, and a methyl group that can influence steric interactions and solubility.

The challenge with many such aromatic, planar molecules is their often poor solubility in aqueous solutions, which is a critical barrier for biological assays. The crystalline nature of the solid material, driven by intermolecular forces like π-stacking and hydrogen bonding, requires careful selection of a solvent that can effectively disrupt the crystal lattice energy. This protocol provides a robust framework for navigating this challenge.

Compound Characteristics and Critical Safety Precautions

Before handling, it is essential to understand the nature of the compound and the associated risks.

  • Physical State: This compound is expected to be a crystalline solid or powder at room temperature, potentially with a yellow to orange hue due to the nitro-aromatic system.

  • Chemical Structure:

    • Aromatic System: The fused pyrrole and pyridine rings create a planar, aromatic system prone to π-stacking.

    • Polarity: The molecule possesses a blend of polar and non-polar features. The nitro group (-NO₂) is strongly electron-withdrawing and polar. The N-H group of the pyrrole is a hydrogen bond donor, while the pyridine nitrogen is a hydrogen bond acceptor.

    • Solubility Prediction: The presence of the polar nitro group and hydrogen bonding moieties suggests that polar aprotic solvents are likely to be effective. Solubility in purely non-polar solvents like hexanes is expected to be very low.

⚠️ Health & Safety Warning: No specific safety data sheet (SDS) for this exact molecule was publicly available at the time of writing. However, structurally related compounds exhibit significant hazards. Based on data for similar 5-bromo-1H-pyrrolo[2,3-b]pyridine derivatives, the following warnings should be assumed[1][2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H318/H319: Causes serious eye damage/irritation.

  • H335: May cause respiratory irritation.

Mandatory Safety Protocol:

  • Always handle this compound in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves (consider double-gloving), and chemical safety goggles.

  • Avoid inhalation of dust or powder.

  • Prevent contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

  • Consult the supplier-specific SDS before use.

The Core Protocol: Systematic Solubility Screening

The cornerstone of this guide is a systematic, small-scale screening protocol to identify the most effective solvent. This approach conserves valuable compound and provides a clear, data-driven basis for solvent selection.

Objective: To determine a suitable solvent that can dissolve the compound to a desired concentration (e.g., 10 mM for biological screening) and to identify conditions that may aid dissolution.

Materials:

  • This compound

  • Microcentrifuge tubes or small glass vials

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic bath (sonicator)

  • Heat block or water bath

  • Recommended Solvents (analytical grade or higher):

    • Polar Aprotic: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Acetonitrile (ACN)

    • Polar Protic: Ethanol (EtOH), Methanol (MeOH)

    • Chlorinated: Dichloromethane (DCM)

    • Ester: Ethyl Acetate (EtOAc)

Step-by-Step Experimental Workflow
  • Preparation: Accurately weigh a small amount of the compound (e.g., 1-2 mg) into several separate, labeled vials. This precision is key for calculating the final concentration.

  • Initial Solvent Addition (Room Temperature):

    • Select a target concentration. For this example, we will aim for 10 mM. Calculate the volume of solvent needed. For 1 mg of a compound with a molecular weight of ~270 g/mol , a 10 mM solution requires ~370 µL of solvent.

    • Add approximately half of the calculated solvent volume to the vial.

    • Vortex the vial vigorously for 30-60 seconds.

    • Visually inspect for dissolution. Note your observations in a log (see Table 1).

  • Incremental Solvent Addition:

    • If the compound is not fully dissolved, add the remaining solvent to reach the target concentration.

    • Vortex again for 30-60 seconds and record the result.

  • Energy Input for Aiding Dissolution: If the compound remains insoluble or partially soluble at room temperature, proceed sequentially:

    • Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. Sonicators use high-frequency sound waves to create micro-cavitations, which can effectively break up solid aggregates. Check for dissolution.

    • Gentle Heating: Place the vial in a heat block or water bath set to a moderate temperature (e.g., 30-40°C). Caution: Be mindful of the solvent's boiling point and the compound's stability. Heat can accelerate the degradation of nitro-containing compounds. Vortex intermittently. Check for dissolution.

  • Observation and Data Logging: After each step, carefully observe the solution. Look for:

    • Complete Dissolution: A clear solution with no visible solid particles.

    • Partial Dissolution: Some solid remains, but the amount has visibly decreased.

    • Suspension: Fine particles are dispersed throughout the solvent but will settle over time.

    • Insoluble: No visible change in the amount of solid.

  • Cooling and Precipitation Check: If heating was required for dissolution, allow the solution to cool to room temperature. Observe if the compound precipitates out of the solution. A stable solution should remain clear upon cooling.

Data Presentation and Interpretation

A structured table is essential for comparing the efficacy of different solvents.

Table 1: Solubility Screening Log for this compound

SolventPolarity IndexObservations at RT (Vortex)Observations after SonicationObservations after Heating (40°C)Notes / Precipitation on Cooling
DMSO 7.2e.g., Partially solublee.g., Fully solubleN/Ae.g., No precipitation
DMF 6.4e.g., Partially solublee.g., Fully solubleN/Ae.g., No precipitation
NMP 6.7e.g., Fully solubleN/AN/AN/A
Ethanol 5.2e.g., Sparingly solublee.g., Partially solublee.g., Fully solublee.g., Precipitated
Methanol 6.6e.g., Sparingly solublee.g., Partially solublee.g., Partially solubleN/A
DCM 3.4e.g., Insolublee.g., Insolublee.g., InsolubleN/A
EtOAc 4.3e.g., Insolublee.g., Insolublee.g., InsolubleN/A

This table is a template for recording experimental results.

Decision-Making Workflow

The choice of solvent is not based solely on its ability to dissolve the compound but also on its compatibility with the downstream application. The following diagram illustrates the logical process for selecting the optimal solvent system.

Dissolution_Workflow start Start: Solid Compound screen Perform Solubility Screen (DMSO, DMF, NMP, EtOH, etc.) start->screen evaluate Is Compound Soluble at Target Concentration? screen->evaluate soluble Yes evaluate->soluble Yes insoluble No evaluate->insoluble No check_app Is Solvent Compatible with Downstream Application? (e.g., Cell Toxicity, Reaction Quenching) soluble->check_app compatible Yes check_app->compatible Yes incompatible No check_app->incompatible No protocol_final Final Protocol: Prepare Stock Solution compatible->protocol_final energy Apply Energy (Sonication, Gentle Heat) insoluble->energy evaluate2 Is Compound Soluble Now? energy->evaluate2 soluble2 Yes evaluate2->soluble2 Yes insoluble2 No evaluate2->insoluble2 No soluble2->check_app consider_cosolvent Consider Co-Solvent System or Reformulation insoluble2->consider_cosolvent alt_solvent Select Next Best Solvent from Screen incompatible->alt_solvent alt_solvent->check_app

Caption: Decision workflow for solvent selection.

Expert Interpretation:

  • For Biological Assays: DMSO is the industry standard. It is highly effective at dissolving a wide range of organic molecules and is miscible with aqueous media. However, always aim for a final DMSO concentration below 0.5% in cell-based assays to avoid toxicity. If solubility is achieved in NMP or DMF, these can also be used, but their cellular toxicity profiles must be carefully considered.

  • For Organic Synthesis: The choice depends entirely on the reaction conditions. DMF is a common choice for cross-coupling reactions. Chlorinated solvents like DCM might be suitable if the reaction requires a non-polar, aprotic environment, though initial screening may show low solubility.

  • For NMR Spectroscopy: Deuterated solvents are required. DMSO-d₆ or DMF-d₇ are excellent starting points based on the predicted solubility profile.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol assumes that the screening has identified DMSO as the optimal solvent.

  • Tare Vial: Place a clean, dry amber glass vial with a screw cap on an analytical balance and tare the weight.

  • Weigh Compound: Carefully add the target amount of this compound to the vial. For example, weigh out 2.70 mg. Record the exact weight.

  • Calculate Solvent Volume: Using the molecular weight (MW ≈ 270.08 g/mol ) and the exact mass, calculate the required volume of DMSO for a 10 mM stock.

    • Formula: Volume (L) = Mass (g) / (MW ( g/mol ) * Concentration (mol/L))

    • Example: Volume (L) = 0.00270 g / (270.08 g/mol * 0.010 mol/L) = 0.0009997 L ≈ 1.00 mL

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mix: Cap the vial securely and vortex until all solid is dissolved. If necessary, place the vial in a sonicator for 5-10 minutes as determined during the screening phase.

  • Storage: Store the stock solution at -20°C or -80°C in a desiccated environment to prevent water absorption by the DMSO. Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Before use, thaw the solution completely and vortex gently to ensure homogeneity.

References

  • PubChem. (n.d.). 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Rochester. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved from [Link]

Sources

Synthetic Strategies for 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine Analogs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Its structural resemblance to indole allows it to act as a bioisostere, often leading to improved pharmacological properties such as enhanced solubility and metabolic stability.[1] The strategic functionalization of the 7-azaindole core with substituents like halogens, nitro groups, and alkyl moieties can profoundly influence its biological activity, making the development of robust synthetic routes to novel analogs a critical endeavor for researchers. This guide provides a detailed exploration of a synthetic pathway toward 5-bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine and its analogs, offering insights into the underlying chemical principles and step-by-step protocols for key transformations.

Strategic Overview of the Synthesis

The synthesis of the target compound, this compound, necessitates a multi-step approach that carefully considers the regioselectivity of each transformation. The proposed synthetic strategy hinges on the initial construction of the 6-methyl-7-azaindole core, followed by sequential bromination and nitration. The order of these electrophilic substitution reactions is crucial to achieve the desired substitution pattern, influenced by the directing effects of the substituents present on the ring system at each stage.

A plausible and efficient method for the synthesis of the 6-methyl-7-azaindole scaffold is the Bartoli indole synthesis . This powerful reaction enables the formation of the indole ring from an ortho-substituted nitroarene and a vinyl Grignard reagent.[2][3] In this context, a suitably substituted nitropyridine, such as 2-chloro-3-nitro-4-methylpyridine, can serve as the precursor to the 6-methyl-7-azaindole core.

Following the construction of the 6-methyl-7-azaindole, the subsequent bromination and nitration steps must be carefully orchestrated. The electron-donating methyl group at the 6-position will influence the regioselectivity of electrophilic aromatic substitution. Generally, alkyl groups are ortho- and para-directing. In the 7-azaindole system, this would favor substitution at the 5-position (ortho) and the now-blocked 7-position (para) of the pyridine ring, and also activate the pyrrole ring for substitution. To achieve the desired 5-bromo-3-nitro substitution pattern, a judicious choice of reaction conditions and potentially the use of protecting groups will be necessary to control the regiochemical outcomes.

Visualizing the Synthetic Workflow

Synthetic_Workflow cluster_0 Part 1: Core Synthesis cluster_1 Part 2: Functionalization cluster_2 Part 3: Analog Synthesis Start 2-Chloro-3-nitro-4-methylpyridine Intermediate1 6-Methyl-1H-pyrrolo[2,3-b]pyridine Start->Intermediate1 Bartoli Indole Synthesis Intermediate2 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine Intermediate1->Intermediate2 Regioselective Bromination Target This compound Intermediate2->Target Regioselective Nitration Analogs Diverse Analogs Target->Analogs Further Derivatization

Caption: Proposed synthetic route for this compound analogs.

Detailed Protocols and Methodologies

Part 1: Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine (6-Methyl-7-azaindole) via Bartoli Indole Synthesis

The Bartoli indole synthesis provides a direct route to 7-substituted indoles, and by extension, azaindoles, from ortho-substituted nitroarenes. The reaction typically requires at least three equivalents of a vinyl Grignard reagent. The steric hindrance provided by the ortho-substituent on the nitroarene is often crucial for the success of the key-sigmatropic rearrangement step.[3]

Protocol 1: Synthesis of 6-Methyl-1H-pyrrolo[2,3-b]pyridine

  • Materials:

    • 2-Chloro-3-nitro-4-methylpyridine

    • Vinylmagnesium bromide (1.0 M solution in THF)

    • Anhydrous Tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-chloro-3-nitro-4-methylpyridine (1.0 eq) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add vinylmagnesium bromide (3.0 - 4.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to 0 °C in an ice bath and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

    • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Causality and Insights: The use of a significant excess of the Grignard reagent is necessary to drive the reaction to completion, as it is consumed in multiple steps of the reaction mechanism. The low temperature at the initial stage is critical to control the exothermic reaction between the Grignard reagent and the nitro group. The ortho-chloro and methyl groups on the pyridine ring facilitate the key sigmatropic rearrangement, leading to the formation of the indole ring system.

Part 2: Regioselective Bromination of 6-Methyl-1H-pyrrolo[2,3-b]pyridine

The bromination of 6-methyl-7-azaindole is an electrophilic aromatic substitution reaction. The electron-donating methyl group at the 6-position and the pyrrole ring's inherent electron-rich nature will direct the incoming electrophile. The desired 5-position is ortho to the methyl group, making it an electronically favored site for substitution.

Protocol 2: Synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

  • Materials:

    • 6-Methyl-1H-pyrrolo[2,3-b]pyridine

    • N-Bromosuccinimide (NBS)

    • Acetonitrile or Dichloromethane (DCM)

  • Procedure:

    • Dissolve 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in acetonitrile or DCM in a round-bottom flask.

    • Cool the solution to 0 °C in an ice bath.

    • Add N-bromosuccinimide (1.0 - 1.1 eq) portion-wise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

    • Extract the product with DCM or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to yield 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Causality and Insights: N-Bromosuccinimide is a mild and selective brominating agent suitable for electron-rich heterocyclic systems. The reaction is typically performed at low to ambient temperatures to control selectivity and minimize the formation of poly-brominated byproducts. The 5-position is electronically activated by both the 6-methyl group (ortho-directing) and the pyrrole ring, leading to regioselective bromination at this site.

Part 3: Regioselective Nitration of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

The nitration of the 7-azaindole core is a critical step that requires careful control of reaction conditions to achieve the desired regioselectivity. The pyrrole ring is highly susceptible to oxidation and polymerization under strongly acidic nitrating conditions. Therefore, milder nitrating agents are often preferred. The presence of the 5-bromo and 6-methyl substituents will further influence the position of nitration. The electron-rich pyrrole ring is generally the most reactive site for electrophilic substitution, with the 3-position being the most favored.

Protocol 3: Synthesis of this compound

  • Materials:

    • 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

    • Fuming nitric acid (HNO₃)

    • Acetic anhydride (Ac₂O) or Trifluoroacetic anhydride (TFAA)

    • Dichloromethane (DCM) or Acetonitrile

  • Procedure:

    • Preparation of the Nitrating Agent (Acetyl Nitrate): In a separate flask, carefully add fuming nitric acid (1.0 eq) to acetic anhydride (or TFAA) at 0 °C. Stir the mixture for 15-30 minutes at this temperature to form the nitrating agent in situ.

    • Nitration Reaction: Dissolve 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) in DCM or acetonitrile in the main reaction flask and cool to -10 to 0 °C.

    • Slowly add the pre-formed nitrating agent dropwise to the solution of the azaindole, maintaining the low temperature.

    • Stir the reaction mixture at low temperature for 1-2 hours, monitoring the progress by TLC.

    • Upon completion, carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with DCM or ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by flash column chromatography to obtain this compound.

  • Causality and Insights: The use of acetyl nitrate or trifluoroacetyl nitrate, generated in situ, provides a milder and more controlled nitration compared to the harsh conditions of mixed acid (HNO₃/H₂SO₄). This is crucial to prevent degradation of the sensitive pyrrole ring. The 3-position of the 7-azaindole nucleus is the most electron-rich and sterically accessible position on the pyrrole ring, making it the preferred site for electrophilic attack. N-protection of the pyrrole nitrogen with a suitable protecting group (e.g., tosyl or SEM) can be employed to further modulate the reactivity and regioselectivity of the nitration if necessary, though direct nitration at the 3-position is often achievable.

Synthesis of Analogs

The this compound scaffold serves as a versatile intermediate for the synthesis of a wide array of analogs. The bromine atom at the 5-position is particularly amenable to various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, and alkynyl substituents. The nitro group at the 3-position can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions.

Data Presentation

StepStarting MaterialProductReagents and ConditionsTypical Yield (%)
12-Chloro-3-nitro-4-methylpyridine6-Methyl-1H-pyrrolo[2,3-b]pyridineVinylmagnesium bromide, THF, -78 °C to rt40-60
26-Methyl-1H-pyrrolo[2,3-b]pyridine5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridineNBS, Acetonitrile, 0 °C to rt70-85
35-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridineThis compoundfuming HNO₃, Ac₂O, DCM, -10 to 0 °C50-70

Conclusion

The synthetic route detailed herein provides a comprehensive and logical pathway for the preparation of this compound and its analogs. By understanding the principles of the Bartoli indole synthesis and the directing effects governing electrophilic aromatic substitution on the 7-azaindole core, researchers can effectively navigate the synthesis of these valuable compounds. The provided protocols offer a solid foundation for practical implementation in the laboratory, enabling the exploration of this important chemical space for the development of new therapeutic agents.

References

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. URL: [Link]

  • Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ACS Publications. URL: [Link]

  • Synthesis of 2-amino-5-bromo-6-methylpyridine. CNKI. URL: [Link]

  • Synthesis of Azaindoles. Progress in Chemistry. URL: [Link]

  • Bartoli indole synthesis. Wikipedia. URL: [Link]

  • Synthesis of 2-Amino-5-bromopyridine. ResearchGate. URL: [Link]

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  • Preparation method for 2,5-dibromo-3-methylpyridine. Google Patents.
  • The Azaindole Framework in the Design of Kinase Inhibitors. PMC - NIH. URL: [Link]

  • Preparation method of 5-bromo-7-azaindole. Google Patents.
  • Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. ChemRxiv. URL: [Link]

  • Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. MDPI. URL: [Link]

  • Bartoli Indole Synthesis. ResearchGate. URL: [Link]

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  • Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. SciSpace. URL: [Link]

  • Azaindole synthesis. Organic Chemistry Portal. URL: [Link]

  • Synthesis of 6-azaindoles via formal electrophilic [4 + 1]-cyclization of 3-amino-4-methyl pyridines: new frontiers of diversity. RSC Publishing. URL: [Link]

  • Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. The Royal Society of Chemistry. URL: [Link]

  • Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. PMC - NIH. URL: [Link]

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  • Regioselective nitration of aromatic substrates in zeolite cages. Indian Academy of Sciences. URL: [Link]

  • Methyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylate. J&K Scientific. URL: [Link]

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Application Notes and Protocols for High-Throughput Screening of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the utilization of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine in high-throughput screening (HTS) campaigns. The pyrrolo[2,3-b]pyridine scaffold, also known as 7-azaindole, is a privileged structure in medicinal chemistry, frequently identified as a core component of kinase inhibitors.[1][2][3] This guide will detail the compound's physicochemical properties, safe handling procedures, and a detailed protocol for a kinase inhibition assay. Furthermore, we will discuss best practices for data analysis and hit confirmation to ensure the integrity and success of your screening campaign.

Introduction: The Scientific Rationale

The 1H-pyrrolo[2,3-b]pyridine core is a well-established pharmacophore in modern drug discovery. Its rigid, bicyclic structure provides a versatile scaffold for developing potent and selective inhibitors of various protein kinases.[4][5] Aberrant kinase activity is a hallmark of numerous diseases, most notably cancer, making kinases a prime target for therapeutic intervention. Several approved drugs and clinical candidates are based on this heterocyclic system.[3]

The specific compound, this compound, incorporates several key features that make it an intriguing candidate for HTS:

  • The Pyrrolo[2,3-b]pyridine Core: Provides the fundamental binding interactions with the hinge region of many kinases.

  • 5-Bromo Substitution: The bromine atom can serve as a handle for further chemical modification and can form halogen bonds with the target protein, potentially enhancing binding affinity.

  • 6-Methyl Group: This small alkyl group can provide additional van der Waals interactions and influence the compound's solubility and metabolic stability.

  • 3-Nitro Group: The electron-withdrawing nature of the nitro group can modulate the electronic properties of the aromatic system, potentially influencing binding and cellular activity.

This application note will guide researchers in leveraging these properties for the discovery of novel kinase inhibitors through a robust HTS workflow.

Compound Properties and Handling

While specific experimental data for this compound is not extensively published, we can infer its properties from related structures.

Physicochemical Data
PropertyEstimated Value/InformationSource/Justification
Molecular Formula C8H6BrN3O2Based on chemical structure.
Molecular Weight 256.06 g/mol Calculated from the molecular formula.
Appearance Likely a yellow to orange crystalline solid.Nitroaromatic compounds are often colored.
Solubility Sparingly soluble in aqueous buffers, soluble in DMSO.Common for heterocyclic compounds in HTS.
Purity >95% (recommended for HTS)Standard requirement for HTS to avoid false positives.
Storage and Handling

Caution: Nitroaromatic compounds can be hazardous and should be handled with care.[6]

  • Storage: Store at room temperature in a dry, well-ventilated area, protected from light.[7] Containers should be tightly sealed to prevent moisture absorption.

  • Handling:

    • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

    • Handle in a chemical fume hood to avoid inhalation of dust.

    • Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

    • As a precaution with nitroaromatic compounds, avoid grinding or subjecting the solid to high impact or friction.[8]

Stock Solution Preparation

For HTS, a concentrated stock solution in 100% dimethyl sulfoxide (DMSO) is recommended.

  • Accurately weigh the desired amount of this compound.

  • Add the appropriate volume of 100% DMSO to achieve a final concentration of 10 mM.

  • Vortex or sonicate until the compound is completely dissolved.

  • Store the stock solution at -20°C in small aliquots to minimize freeze-thaw cycles.

High-Throughput Screening Protocol: Kinase Inhibition Assay

This section outlines a generic, yet robust, protocol for screening this compound against a protein kinase of interest using a fluorescence-based ADP detection method.[9]

Assay Principle

The assay measures the amount of ADP produced by the kinase reaction. This is achieved through a coupled enzyme system where the ADP is converted to a fluorescent signal. A decrease in fluorescence indicates inhibition of the kinase.

Materials and Reagents
  • Kinase of interest (e.g., a specific MAP kinase, CDK, or tyrosine kinase)

  • Kinase-specific peptide substrate

  • Adenosine triphosphate (ATP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • 384-well, low-volume, white assay plates

  • Acoustic liquid handler or pin tool for compound transfer

  • Multimode plate reader with fluorescence detection capabilities

Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_reaction Biochemical Reaction cluster_detection Signal Detection Compound_Dispensing 1. Compound Dispensing (Acoustic Transfer) Control_Dispensing 2. Control Dispensing (Positive & Negative) Enzyme_Addition 3. Kinase Addition Control_Dispensing->Enzyme_Addition Substrate_Addition 4. Substrate/ATP Addition (Reaction Start) Enzyme_Addition->Substrate_Addition Incubation_1 5. Incubation (e.g., 60 min at RT) Substrate_Addition->Incubation_1 Detection_Reagent 6. ADP Detection Reagent (Reaction Stop) Incubation_1->Detection_Reagent Incubation_2 7. Incubation (e.g., 30 min at RT) Detection_Reagent->Incubation_2 Plate_Reading 8. Plate Reading (Fluorescence) Incubation_2->Plate_Reading

Caption: High-Throughput Screening Workflow for Kinase Inhibition.

Step-by-Step Protocol
  • Compound Plating:

    • Using an acoustic liquid handler, dispense 20 nL of the 10 mM stock solution of this compound into the appropriate wells of a 384-well assay plate. This will result in a final assay concentration of 10 µM in a 20 µL reaction volume.

    • For negative controls (0% inhibition), dispense 20 nL of DMSO.

    • For positive controls (100% inhibition), dispense 20 nL of a known inhibitor for the target kinase (e.g., 1 mM Staurosporine).

  • Kinase Addition:

    • Prepare a 2X kinase solution in assay buffer.

    • Dispense 10 µL of the 2X kinase solution to all wells.

    • Incubate for 15 minutes at room temperature to allow for compound-kinase interaction.

  • Reaction Initiation:

    • Prepare a 2X substrate/ATP solution in assay buffer. The ATP concentration should be at the Km value for the specific kinase to ensure sensitivity to competitive inhibitors.

    • Dispense 10 µL of the 2X substrate/ATP solution to all wells to start the reaction.

    • Incubate for 60 minutes at room temperature. The incubation time may need to be optimized for your specific kinase.

  • Signal Detection:

    • Add 20 µL of the ADP detection reagent to all wells. This will stop the kinase reaction and initiate the signal generation.

    • Incubate for 30 minutes at room temperature, protected from light.

    • Read the fluorescence intensity on a compatible plate reader.

Data Analysis and Interpretation

Robust data analysis is crucial for the successful identification of true hits from an HTS campaign.[10]

Quality Control

The Z'-factor is a statistical parameter used to assess the quality of an HTS assay.[11] It is calculated using the following formula:

Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|

Where:

  • σ_pos and μ_pos are the standard deviation and mean of the positive control.

  • σ_neg and σ_neg are the standard deviation and mean of the negative control.

An assay with a Z'-factor > 0.5 is considered excellent for HTS.[12]

Hit Identification
  • Normalization: The raw fluorescence data should be normalized to the plate controls. The percent inhibition for each well is calculated as follows:

    % Inhibition = 100 * (1 - (Signal_compound - Signal_pos) / (Signal_neg - Signal_pos))

  • Hit Selection: A common method for hit selection is the Z-score, which measures how many standard deviations a data point is from the sample mean.[13]

    Z-score = (x - μ_sample) / σ_sample

    Where:

    • x is the % inhibition of the compound.

    • μ_sample is the mean % inhibition of all test compounds.

    • σ_sample is the standard deviation of the % inhibition of all test compounds.

    A Z-score threshold of ≥ 3 is typically used to identify primary hits.

Hit Confirmation and Follow-up

Primary hits should undergo a rigorous confirmation process to eliminate false positives.[14]

  • Re-testing: Re-test the primary hits in the same assay to confirm their activity.

  • Dose-Response Curve: Generate a dose-response curve by testing the confirmed hits at multiple concentrations to determine their IC50 value.

  • Orthogonal Assays: Validate the hits in a different assay format (e.g., a radiometric assay) to rule out technology-specific artifacts.

  • Purity and Identity Confirmation: Confirm the purity and chemical identity of the hit compounds using methods like LC-MS and NMR.

Signaling_Pathway cluster_upstream Upstream Signaling cluster_cascade Kinase Cascade cluster_downstream Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, FGFR) Growth_Factor->Receptor Target_Kinase Target Kinase Receptor->Target_Kinase Activates Downstream_Kinase Downstream Kinase Target_Kinase->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Cellular_Effect Proliferation, Survival Transcription_Factor->Cellular_Effect Regulates Gene Expression Inhibitor 5-Bromo-6-methyl-3-nitro- 1H-pyrrolo[2,3-b]pyridine Inhibitor->Target_Kinase Inhibits

Caption: Hypothetical Signaling Pathway Targeted by the Inhibitor.

Conclusion

This compound represents a promising starting point for the discovery of novel kinase inhibitors. The protocols and guidelines presented in this document provide a solid framework for conducting a successful HTS campaign. By adhering to best practices in assay development, execution, and data analysis, researchers can effectively identify and validate potent and selective inhibitors for their kinase of interest.

References

  • Koresawa, M., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed. Available at: [Link]

  • Parham, A. H., & McCabe, C. (2018). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. Available at: [Link]

  • Zhang, X. D. (2014). Data analysis approaches in high throughput screening. SlideShare. Available at: [Link]

  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. PubMed. Available at: [Link]

  • Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PubMed Central. Available at: [Link]

  • Götte, M., et al. (2001). Comprehensive Analysis of High-Throughput Screening Data. SPIE Digital Library. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Screening Assay Services. Reaction Biology. Available at: [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). High Throughput Screening: Methods and Protocols. Google Books.
  • Fox, S. (2008). High-Throughput Screening for Kinase Inhibitors. Drug Discovery and Development. Available at: [Link]

  • Janzen, W. P. (Ed.). (2016). High Throughput Screening: Methods and Protocols. ResearchGate. Available at: [Link]

  • Wang, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. ACS Publications. Available at: [Link]

  • Platypus Technologies. (2023). High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. Platypus Technologies. Available at: [Link]

  • Li, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available at: [Link]

  • Tat-Shing, R., et al. (2019). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC. Available at: [Link]

  • MacCoss, M. (2017). Analysis of HTS data. Cambridge MedChem Consulting. Available at: [Link]

  • Glick, M. (n.d.). High-Throughput Screening Data Analysis. Basicmedical Key. Available at: [Link]

  • Lee, J., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. ACS Publications. Available at: [Link]

  • Sittampalam, G. S., et al. (Eds.). (2012). High Throughput Screening: Methods and Protocols, Second Edition. ResearchGate. Available at: [Link]

  • Abdel-Aziem, A., et al. (2020). Design and synthesis of novel pyrrolo[2,3-b]pyridine derivatives targeting V600EBRAF. PubMed. Available at: [Link]

  • Nishino, S. F., & Spain, J. C. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC. Available at: [Link]

  • PubChem. (n.d.). 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. PubChem. Available at: [Link]

  • PubChem. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. PubChem. Available at: [Link]

  • Štarha, P., et al. (2012). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC. Available at: [Link]

  • Weizmann Institute of Science. (2024). Handling, Storage and Disposal of Hazardous, Time Sensitive, and Expired Chemicals. Weizmann Institute of Science. Available at: [Link]

  • Szymańska, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI. Available at: [Link]

  • Singh, A., & Jain, R. K. (2009). Bioremediation of nitroaromatic compounds. Cambridge University Press. Available at: [Link]

  • Health and Safety Executive. (n.d.). Storage And Handling Of Industrial Nitrocellulose. HSE. Available at: [Link]

  • University of Toronto Scarborough. (n.d.). chemical handling and storage section 6. UTSC. Available at: [Link]

  • Szymańska, E., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Semantic Scholar. Available at: [Link]

  • Askew, B., et al. (2006). 1h-pyrrolo[2,3-b]pyridines. Google Patents.

Sources

Application Notes and Protocols: Characterizing the Activity of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Scientific Context

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in modern medicinal chemistry, recognized for its structural resemblance to adenine, the core component of ATP.[1][2] This mimicry makes it an ideal framework for designing competitive inhibitors of ATP-dependent enzymes, particularly protein kinases.[1] The aberrant activity of protein kinases is a hallmark of numerous diseases, most notably cancer, driving relentless efforts to discover and develop potent and selective kinase inhibitors.[3][4]

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have demonstrated significant potential, with compounds showing potent inhibition of critical cancer-related kinases such as Fibroblast Growth Factor Receptors (FGFRs), Glycogen Synthase Kinase-3β (GSK-3β), and Cyclin-Dependent Kinase 8 (CDK8).[5][6][7][8] This application note provides a comprehensive, multi-tiered strategy for the characterization of a novel derivative, 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (hereinafter referred to as "Compound X"). We will outline a logical workflow, from initial biochemical screening to validation of cellular activity and target engagement, providing both the theoretical basis and detailed, field-proven protocols for each stage.

This guide is designed for researchers, scientists, and drug development professionals to establish a robust biological profile for Compound X, elucidating its potential as a therapeutic agent.

Part 1: Biochemical Potency Assessment - The Kinase Inhibition Profile

The foundational step in characterizing a putative kinase inhibitor is to determine its direct inhibitory effect on purified enzymes. This biochemical assessment provides a clean, artifact-free measure of potency (typically the IC50 value) and is the first indicator of the compound's intrinsic activity.[4]

Scientific Rationale: Why Measure ADP Production?

Kinases catalyze the transfer of a phosphate group from ATP to a substrate. This reaction invariably produces adenosine diphosphate (ADP). Therefore, quantifying ADP production serves as a direct and universal measure of kinase activity.[9] The ADP-Glo™ Kinase Assay is a robust, luminescence-based system that quantifies ADP, making it an ideal platform for high-throughput screening and potency determination.[10][11] The assay operates in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP is converted back to ATP, which then drives a luciferase reaction, generating a light signal proportional to the initial kinase activity.[11][12]

Experimental Workflow: Biochemical Kinase Inhibition

The following diagram illustrates the workflow for determining the biochemical IC50 of Compound X against a target kinase.

prep Compound X Serial Dilution (e.g., 100 µM to 1 nM) kinase_rxn Kinase Reaction Setup (Kinase, Substrate, ATP) prep->kinase_rxn Add Compound X incubation1 Incubate at RT (e.g., 60 min) kinase_rxn->incubation1 adp_glo_reagent Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) incubation1->adp_glo_reagent incubation2 Incubate at RT (40 min) adp_glo_reagent->incubation2 detection_reagent Add Kinase Detection Reagent (Converts ADP to ATP, adds Luciferase) incubation2->detection_reagent incubation3 Incubate at RT (30-60 min) detection_reagent->incubation3 readout Measure Luminescence (Plate Luminometer) incubation3->readout analysis Data Analysis (Calculate % Inhibition, Plot IC50 Curve) readout->analysis

Caption: Workflow for ADP-Glo™ biochemical kinase inhibition assay.

Protocol 1: Determination of IC50 using the ADP-Glo™ Kinase Assay

This protocol is adapted for a 384-well plate format.[13]

Materials:

  • Compound X (dissolved in 100% DMSO)

  • Target Kinase and corresponding substrate

  • ATP solution

  • Kinase Reaction Buffer (specific to the target kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Multichannel pipettes or liquid handling system

  • Plate luminometer

Procedure:

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of Compound X in 100% DMSO. Start with a 1 mM stock to achieve a top concentration of 100 µM in the assay (assuming a 1:100 dilution).

    • Include a DMSO-only control (vehicle control, representing 0% inhibition) and a no-enzyme control (background).

  • Kinase Reaction: (Total volume: 5 µL)

    • In each well of a 384-well plate, add 2.5 µL of a 2x Kinase/Substrate solution (prepared in kinase reaction buffer).

    • Add 50 nL of the serially diluted Compound X or DMSO control.

    • To initiate the reaction, add 2.5 µL of 2x ATP solution (concentration should be at or near the Km for the specific kinase).

    • Mix the plate gently on an orbital shaker for 30 seconds.

    • Incubate the reaction at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well.[10] This will terminate the kinase reaction and deplete the unused ATP.

    • Mix the plate on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 40 minutes.[12]

  • Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well.[11] This reagent converts ADP to ATP and provides the luciferase/luciferin for light generation.

    • Mix the plate on an orbital shaker for 30 seconds.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate luminometer.

    • Calculate the percentage of inhibition for each concentration of Compound X relative to the DMSO control.

    • Plot the % Inhibition against the log of Compound X concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

ParameterExample ValueRationale
Top Compound Conc. 100 µMA high starting concentration ensures a full dose-response curve can be generated.
Dilution Factor 3-foldProvides sufficient data points across the dynamic range for accurate IC50 calculation.
ATP Concentration At or near KmMimics physiological conditions and ensures accurate competitive inhibition assessment.
Reaction Time 60 minAllows for sufficient product formation without significant enzyme degradation.

Part 2: Cellular Activity Assessment - Impact on Cell Viability

Demonstrating that Compound X can inhibit a purified kinase is a critical first step. However, a successful drug candidate must be able to penetrate the cell membrane and exert its effect in a complex cellular environment. Therefore, the next crucial phase is to assess its impact on the viability of cancer cells.

Scientific Rationale: ATP as a Marker for Cell Viability

The quantity of ATP is a direct indicator of the number of metabolically active, viable cells.[14] The CellTiter-Glo® Luminescent Cell Viability Assay provides a homogeneous method for quantifying ATP.[15] The addition of a single reagent lyses the cells, releases ATP, and provides the necessary luciferase and luciferin to produce a luminescent signal directly proportional to the number of viable cells.[16][17] This assay is highly sensitive and ideal for determining the cytotoxic or cytostatic effects of a compound in a high-throughput format.[16]

Protocol 2: Cellular Potency (EC50) using the CellTiter-Glo® Assay

This protocol is designed for a 96-well plate format.

Materials:

  • Cancer cell line(s) relevant to the kinase target (e.g., a cell line known to be dependent on the target kinase)

  • Complete cell culture medium

  • Compound X (dissolved in 100% DMSO)

  • CellTiter-Glo® 2.0 Assay Kit (Promega)

  • White, opaque 96-well cell culture plates

  • Plate luminometer

Procedure:

  • Cell Plating:

    • Harvest and count cells. Seed the cells into a 96-well white-walled plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare a serial dilution of Compound X in complete culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the diluted compound or vehicle control (medium with 0.5% DMSO).

    • Incubate the plate for 72 hours at 37°C, 5% CO2.

  • Assay Execution:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® Reagent to each well (a volume equal to the culture medium volume).[15]

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis and mix the contents.[15]

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[15]

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate luminometer.

    • Calculate the percentage of cell viability for each concentration of Compound X relative to the vehicle control.

    • Plot the % Viability against the log of Compound X concentration and fit the data to determine the EC50 value.

Part 3: Target Engagement Verification - Confirming Intracellular Binding

A compound can affect cell viability through various mechanisms, including off-target effects. To build a strong case for the mechanism of action, it is essential to demonstrate that Compound X directly binds to its intended kinase target within living cells.

Scientific Rationale: BRET for Live-Cell Target Engagement

The NanoBRET™ Target Engagement Assay is a powerful method to quantify compound binding to a specific protein in live cells.[18][19] The principle relies on Bioluminescence Resonance Energy Transfer (BRET), an energy transfer phenomenon between a bioluminescent donor (NanoLuc® Luciferase fused to the target protein) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the same target).[20][21] When an unlabeled compound, like Compound X, enters the cell and binds to the target protein, it displaces the fluorescent tracer, leading to a decrease in the BRET signal.[21][22] This provides a quantitative measure of target occupancy in a physiological context.[18]

Experimental Workflow: NanoBRET™ Target Engagement

The following diagram outlines the principle and workflow of the NanoBRET™ assay.

cluster_0 Cell Transfection & Plating cluster_1 Compound & Tracer Addition cluster_2 Signal Detection & Analysis transfect Transfect cells with Target-NanoLuc® Fusion Vector plate Plate transfected cells in 96-well plates transfect->plate compound Add serially diluted Compound X plate->compound tracer Add NanoBRET™ Tracer (Fluorescent Ligand) compound->tracer substrate Add Nano-Glo® Substrate (Extracellular) tracer->substrate readout Measure Donor (460nm) & Acceptor (618nm) Emission substrate->readout analysis Calculate NanoBRET™ Ratio & Plot IC50 Curve readout->analysis

Caption: Overview of the NanoBRET™ Target Engagement workflow.

Protocol 3: Measuring Target Engagement with the NanoBRET™ Assay

Materials:

  • HEK293 cells (or other suitable host cell line)

  • Plasmid DNA encoding the target kinase fused to NanoLuc® Luciferase

  • Transfection reagent (e.g., FuGENE® HD)

  • Opti-MEM® I Reduced Serum Medium

  • Compound X and a suitable NanoBRET™ Tracer for the target kinase

  • Nano-Glo® Live Cell Reagent

  • White, 96-well cell culture plates

  • Plate reader capable of measuring filtered luminescence (e.g., with 460nm and >610nm filters)

Procedure:

  • Cell Transfection and Plating:

    • Prepare a transfection complex of the Target-NanoLuc® plasmid DNA and transfection reagent in Opti-MEM®.

    • Add the transfection complex to a suspension of HEK293 cells.

    • Plate the cell suspension (e.g., 20,000 cells/well) into a 96-well plate and incubate for 24 hours.

  • Compound and Tracer Treatment:

    • Prepare serial dilutions of Compound X in Opti-MEM®.

    • Prepare the NanoBRET™ Tracer at its optimal concentration in Opti-MEM®.

    • Add the diluted Compound X to the wells, followed immediately by the Tracer.

    • Incubate the plate for 2 hours at 37°C, 5% CO2.

  • Substrate Addition and Measurement:

    • Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.

    • Add the reagent to each well.

    • Incubate at room temperature for 3-5 minutes.

    • Read the plate on a luminometer equipped with two filters to measure Donor Emission (e.g., 460nm) and Acceptor Emission (e.g., >610nm) simultaneously.

  • Data Analysis:

    • Calculate the raw NanoBRET™ ratio for each well (Acceptor Emission / Donor Emission).

    • Normalize the data to vehicle controls to determine the % inhibition of tracer binding.

    • Plot the normalized BRET ratio against the log of Compound X concentration to determine the cellular IC50 for target engagement.

Conclusion and Forward Outlook

This application guide provides a validated, step-by-step framework for the initial characterization of this compound. By progressing through biochemical potency, cellular activity, and live-cell target engagement assays, researchers can build a comprehensive data package. A positive result in all three assays—demonstrating potent biochemical inhibition, corresponding cellular cytotoxicity, and on-target binding within live cells—establishes a strong foundation for advancing Compound X into further preclinical development, including kinome-wide selectivity profiling, pharmacokinetic studies, and in vivo efficacy models.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Publishing. (n.d.). Retrieved January 17, 2026, from [Link]

  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer | Journal of Medicinal Chemistry - ACS Publications. (2022). Retrieved January 17, 2026, from [Link]

  • From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye - Promega Connections. (2023). Retrieved January 17, 2026, from [Link]

  • Kinase assays | BMG LABTECH. (2020). Retrieved January 17, 2026, from [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors - PMC - NIH. (n.d.). Retrieved January 17, 2026, from [Link]

  • NanoBRET™ Target Engagement for drug development - News-Medical.Net. (n.d.). Retrieved January 17, 2026, from [Link]

  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.). Retrieved January 17, 2026, from [Link]

  • Principle of NanoBRET target engagement. A cell-permeable tracer as a... - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. (n.d.). Retrieved January 17, 2026, from [Link]

  • See how easy it is to detect cell viability using the CellTiter-Glo 2.0 Assay - YouTube. (2021). Retrieved January 17, 2026, from [Link]

  • Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis | Journal of Medicinal Chemistry - ACS Publications. (2021). Retrieved January 17, 2026, from [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Retrieved January 17, 2026, from [Link]

  • Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed. (2023). Retrieved January 17, 2026, from [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC - PubMed Central. (n.d.). Retrieved January 17, 2026, from [Link]

  • The Chemistry of Innovation: Leveraging 5-Bromo-6-fluoro-1H-pyrrolo[2,3-b]pyridine in Advanced Synthesis - NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Retrieved January 17, 2026, from [Link]

  • What is NanoBRET™? An introduction to NanoBRET™ technology. - YouTube. (2022). Retrieved January 17, 2026, from [Link]

Sources

"use of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine as a chemical probe"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to the Application of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine as a Putative Kinase Inhibitor Chemical Probe

Authored by a Senior Application Scientist

Abstract

The 1H-pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds, particularly kinase inhibitors.[1][2][3] This guide provides a comprehensive framework for the characterization and application of a novel derivative, this compound, as a chemical probe. While specific data for this compound is not yet prevalent in the literature, its structural similarity to known kinase inhibitors suggests a high probability of activity in this target class.[4][5] This document will therefore serve as a detailed roadmap for researchers, scientists, and drug development professionals to rigorously validate this compound and utilize it for interrogating cellular signaling pathways. The protocols herein are designed to be self-validating, ensuring the generation of robust and reliable data.[6][7][8]

Introduction: The Scientific Rationale

The pyrrolo[2,3-b]pyridine core is a privileged scaffold in drug discovery due to its ability to mimic the purine structure of ATP, enabling it to bind to the ATP-binding site of kinases.[4] The dysregulation of protein kinase activity is a hallmark of numerous diseases, most notably cancer, making them a major class of therapeutic targets.[1][9] Chemical probes are indispensable tools for dissecting the roles of specific kinases in these disease states.[6] A well-validated chemical probe should exhibit high potency, selectivity, and demonstrate target engagement in a cellular context.[6][7][8]

The subject of this guide, this compound, possesses key structural features that suggest its potential as a kinase inhibitor. The bromine atom can form halogen bonds with the kinase hinge region, while the methyl and nitro groups can be tuned to enhance selectivity and potency. This document outlines the critical experiments necessary to validate this compound as a chemical probe and provides detailed protocols for its use.

Characterization and Validation Workflow

The validation of a new chemical probe is a multi-step process that builds a comprehensive understanding of its biological activity.[6][7] The following workflow is recommended for this compound.

Chemical_Probe_Validation_Workflow A Compound Synthesis & Purity Analysis B In Vitro Kinase Screening (Broad Panel) A->B Initial Assessment C IC50 Determination for Identified Hits B->C Identify Primary Targets D Selectivity Profiling C->D Quantify Potency E Cellular Potency Assessment (Cell Viability Assay) D->E Establish Selectivity Window F Cellular Target Engagement (CETSA) E->F Confirm Cellular Activity G Downstream Signaling Analysis (Western Blot) F->G Verify Target Interaction in Cells H Validated Chemical Probe G->H Confirm Mechanism of Action

Caption: A logical workflow for the validation of a novel chemical probe.

Experimental Protocols

In Vitro Kinase Profiling

The initial step in characterizing this compound is to assess its inhibitory activity against a broad panel of protein kinases. A luminescence-based assay that measures ATP consumption is a common and robust method.[9]

Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based) [9][10][11][12][13]

Principle: This assay quantifies the amount of ATP remaining after a kinase reaction. A decrease in luminescence indicates ATP consumption by the kinase, and the inhibition of this process by the compound results in a higher luminescent signal.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • This compound

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial dilution of the compound in DMSO.

  • Kinase Reaction:

    • Prepare a kinase reaction mixture containing the kinase and substrate in kinase assay buffer.

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well.

    • Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.

    • Add 20 µL of Kinase Detection Reagent to each well.

    • Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Data Presentation:

Kinase TargetThis compound IC50 (nM)Staurosporine IC50 (nM)
Kinase A255
Kinase B50010
Kinase C>10,00020
Kinase D152
Kinase E80015
Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Staurosporine, a non-selective kinase inhibitor, is used as a positive control.
Cellular Potency Assessment

Once a primary target is identified, it is crucial to determine if the compound can inhibit the target in a cellular environment. A cell viability assay is a common method to assess the compound's effect on cell proliferation, which is often dependent on the activity of the target kinase.[14][15][16][17][18]

Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay [14][15][16][17][18]

Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.[14][17]

Materials:

  • Cancer cell line of interest (with known dependence on the target kinase)

  • Complete cell culture medium

  • This compound

  • Opaque-walled 96-well plates

  • CellTiter-Glo® Reagent (Promega)

  • Multichannel pipette

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of the compound in complete culture medium.

    • Include a vehicle control (e.g., DMSO).

    • Add the diluted compound to the cells and incubate for 48-72 hours.

  • Assay Procedure: [18]

    • Equilibrate the plate to room temperature for approximately 30 minutes.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence Measurement:

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (from wells with medium only).

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to determine the IC50 value.

Cellular Target Engagement

Confirming that the compound directly interacts with its intended target in living cells is a critical validation step.[6][7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[19][20][21][22][23]

Principle: CETSA is based on the principle that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[20][22] This change in thermal stability is detected by quantifying the amount of soluble protein remaining after heat treatment.[19][20]

CETSA_Workflow A Treat cells with compound or vehicle control B Heat cells at a range of temperatures A->B C Lyse cells and separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot protein abundance vs. temperature to determine melting curve shift D->E

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection [19][20][24][25][26][27]

Materials:

  • Intact cells

  • This compound

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease and phosphatase inhibitors

  • Antibody specific to the target protein

  • Secondary antibody (HRP-conjugated)

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment:

    • Treat cells with the compound at a desired concentration or with a vehicle control for a specified time.

  • Heating Step:

    • Harvest and resuspend the cells in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction from the precipitated proteins by centrifugation.

    • Transfer the supernatant (soluble fraction) to new tubes and determine the protein concentration.

  • Western Blotting: [24][25][26][27]

    • Prepare samples for SDS-PAGE by adding loading buffer and boiling.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the relative amount of soluble protein as a function of temperature for both the treated and control samples to generate melting curves.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Concluding Remarks

The successful validation of this compound as a chemical probe will provide a valuable tool for the research community. By following the rigorous protocols outlined in this guide, researchers can generate high-quality, reproducible data that will elucidate the compound's mechanism of action and enable its use in dissecting complex biological systems. The principles and methodologies described herein are broadly applicable to the characterization of other novel chemical probes, promoting a culture of scientific rigor in drug discovery and chemical biology.

References

  • Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]

  • European Federation for Medicinal Chemistry and Chemical Biology (EFMC). (n.d.). Validating Chemical Probes. Retrieved from [Link]

  • Vu, V., Szewczyk, M. M., Nie, D. Y., Arrowsmith, C. H., & Barsyte-Lovejoy, D. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. Retrieved from [Link]

  • ResearchGate. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Retrieved from [Link]

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay. Retrieved from [Link]

  • Martens, S. (2023). In vitro kinase assay. protocols.io. [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • Alto Predict. (2020). Assay Validation Using Chemical Probes. Retrieved from [Link]

  • Denic, V., & Yu, H. (2022). In vitro kinase assay. Bio-protocol Preprint. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • ResearchGate. (2023). In vitro kinase assay v1. Retrieved from [Link]

  • Annual Reviews. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Retrieved from [Link]

  • ACS Publications. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]

  • News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • OriGene Technologies Inc. (n.d.). Western Blot Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 7-Azaindole Analogues as Bioactive Agents and Recent Results. Retrieved from [Link]

  • Bio-Rad. (n.d.). General Protocol for Western Blotting. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Retrieved from [Link]

  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Retrieved from [Link]

  • Semantic Scholar. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • JUIT. (n.d.). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Retrieved from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Discovery of 5,7-Dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-ones as Highly Selective CDK2 Inhibitors. Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement for 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. This compound, a substituted azaindole, belongs to a class of nitrogen-containing heterocycles of significant interest in medicinal chemistry and drug discovery.[1] A common experimental challenge encountered with complex heterocyclic molecules is poor aqueous solubility. The presence of a bulky bromophenyl group and a rigid ring structure contributes to high crystal lattice energy and hydrophobicity, often leading to difficulties in preparing solutions for biological assays and formulation studies.

This guide is designed for researchers, scientists, and drug development professionals. It provides a structured approach to systematically troubleshoot and improve the solubility of this compound, explaining the scientific rationale behind each technique to ensure method robustness and reproducibility.

Section 1: Initial Assessment & Physicochemical Characterization

Before attempting to enhance solubility, it is crucial to understand the baseline physicochemical properties of your compound. The structure of this compound suggests it is a weakly basic compound, with the pyrrolo[2,3-b]pyridine core having ionizable nitrogen atoms.[2] Its solubility is therefore expected to be pH-dependent.[3]

Question: I have just synthesized or received this compound. What is the first thing I should do regarding its solubility?

Answer: The first step is to establish a baseline by determining the compound's intrinsic aqueous solubility (solubility of the neutral form) and its solubility profile across a physiologically relevant pH range.

  • Kinetic vs. Thermodynamic Solubility: It is important to distinguish between kinetic and thermodynamic solubility. Kinetic solubility is often measured in early discovery from DMSO stock solutions and can represent a supersaturated state, while thermodynamic solubility is the true equilibrium value. For formulation development, thermodynamic solubility is the more critical parameter.

  • Polymorphism: Be aware that different crystalline forms (polymorphs) of a compound can exhibit significantly different solubilities.[4][5] The most stable polymorph will typically have the lowest solubility.[6] If you observe batch-to-batch variability in solubility, polymorphism may be a contributing factor and should be investigated using techniques like X-Ray Diffraction (XRD) or Differential Scanning Calorimetry (DSC).[7]

Workflow for Initial Solubility Assessment

G cluster_0 Phase 1: Baseline Determination cluster_1 Phase 2: pH-Dependent Profile A Obtain Solid Compound B Prepare Slurry in Water/Buffer (e.g., pH 7.4 PBS) A->B C Equilibrate (e.g., 24-48h) with Agitation B->C D Separate Solid & Supernatant (Centrifugation/Filtration) C->D E Quantify Concentration in Supernatant (e.g., HPLC-UV, LC-MS) D->E F Result: Thermodynamic Solubility E->F G Repeat Phase 1 using a range of pH buffers (e.g., pH 2 to 10) F->G Proceed to pH profiling H Plot Solubility vs. pH G->H I Determine pKa and Intrinsic Solubility (S₀) H->I

Caption: Workflow for assessing baseline and pH-dependent solubility.

Section 2: Troubleshooting Common Solubility Issues

This section addresses immediate problems encountered during routine experimental work.

Question: I'm trying to make a stock solution in DMSO, but it won't fully dissolve or it precipitates upon storage. What should I do?

Answer: While DMSO is a powerful solvent, high concentrations can be difficult to achieve for very poorly soluble compounds.

  • Gentle Heating and Sonication: Gently warm the vial to 30-40°C and use a bath sonicator. This provides energy to overcome the crystal lattice energy. Avoid excessive heat, which could degrade the compound.

  • Reduce Concentration: Attempt to prepare a more dilute stock solution (e.g., 10 mM instead of 50 mM). It is better to have a stable, lower-concentration stock than an unstable, high-concentration one.

  • Co-solvent Stock: Consider a binary solvent system for your stock. A mixture of DMSO with N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can sometimes be more effective than DMSO alone. Always check for compound stability in these solvents.

Question: My compound is soluble in the DMSO stock, but it crashes out immediately when I dilute it into my aqueous assay buffer. How can I prevent this?

Answer: This is a classic sign of a compound with very low aqueous solubility where the kinetic solubility is exceeded upon dilution. The key is to manage the transition from the organic stock solvent to the aqueous medium.

  • Lower the Final Concentration: The most straightforward solution is to test the compound at a lower final concentration.

  • Reduce the Percentage of DMSO: Ensure the final concentration of DMSO in your assay is as low as possible, typically ≤0.5%, as higher percentages can cause precipitation and may have biological effects.

  • Use Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of hydrophobic compounds by reducing the polarity of the bulk solvent.[8][9]

    • Common Co-solvents: Ethanol, propylene glycol, and polyethylene glycols (PEGs) like PEG 400 are frequently used.[10]

    • Recommendation: Prepare an intermediate dilution of your DMSO stock in the co-solvent before the final dilution into the aqueous buffer. Always run a vehicle control with the same final concentration of all solvents to check for system compatibility.

Question: Can I use surfactants to keep my compound in solution for an in vitro assay?

Answer: Yes, using surfactants is a very effective technique. Surfactants are amphiphilic molecules that, above a certain concentration called the Critical Micelle Concentration (CMC), form micelles.[11] These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility in aqueous media.[12][13]

Surfactant TypeExamplesRecommended Starting Conc.Rationale & Considerations
Non-ionic Polysorbate 80 (Tween® 80), Polysorbate 20, Cremophor® EL0.01% - 0.1% (w/v)Generally have lower toxicity and are well-tolerated in cell-based assays. Preferred for most in vitro applications.[11]
Ionic Sodium Dodecyl Sulfate (SDS)0.05% - 0.2% (w/v)Very effective solubilizers but can denature proteins and disrupt cell membranes. Use with caution and only in cell-free assays.[11]
Zwitterionic CHAPS0.1% - 0.5% (w/v)Often used in protein chemistry; can be less denaturing than ionic surfactants but are also more expensive.

Protocol: Add the surfactant to your aqueous buffer before adding the compound's DMSO stock solution. This allows micelles to form and be ready to encapsulate the compound as it is introduced.

G cluster_micelle Micelle Structure compound Hydrophobic Compound (Drug Molecule) micelle Micelle compound->micelle Encapsulation surfactant surfactant->micelle Self-Assembly (above CMC) water Aqueous Buffer micelle->water Dispersed & Solubilized hydrophobic_core Hydrophobic Core (tails) hydrophilic_shell Hydrophilic Shell (heads)

Caption: Micellar solubilization of a hydrophobic compound by surfactants.

Section 3: Advanced Strategies for Solubility Enhancement

For challenges beyond simple benchtop solutions, such as formulation for in vivo studies, more advanced techniques are required.

Question: My compound's solubility is too low even with co-solvents, and I need a higher concentration for an animal study. What are my options?

Answer: When simple formulations are insufficient, solid dispersion technology is a powerful and widely used approach.[14] The core principle is to disperse the poorly soluble drug in a hydrophilic carrier matrix at a solid state.[15][16] This process often converts the drug from its stable, low-solubility crystalline form to a higher-energy, more soluble amorphous state.[17]

Comparison of Solid Dispersion Preparation Methods
MethodDescriptionAdvantagesDisadvantagesKey Carriers
Solvent Evaporation The drug and carrier are dissolved in a common solvent, which is then evaporated, leaving a solid film.[18]Low temperature process, suitable for heat-sensitive drugs.Requires use of organic solvents which must be completely removed.PVP, HPMC, Eudragit®
Melting (Fusion) Method A physical mixture of the drug and carrier is heated until it melts, then rapidly cooled (quenched).[16]Solvent-free process, rapid and economical.Drug must be stable at the melting temperature of the carrier. Not suitable for thermolabile drugs.PEGs, Poloxamers
Hot-Melt Extrusion (HME) Drug and carrier are simultaneously mixed and melted in an extruder to form a dispersion.Solvent-free, continuous process, scalable for manufacturing.Requires specialized equipment; thermal stability of the drug is critical.PVP-VA, Soluplus®

The choice of method depends on the thermal stability and solvent miscibility of your compound. A screening of different polymers and drug-to-polymer ratios is typically necessary to find the optimal formulation.

Question: Can I chemically modify the compound itself to improve solubility?

Answer: Yes, this is known as the prodrug approach . A prodrug is a chemically modified, often inactive, version of the parent drug that is designed to be converted back to the active form in vivo through enzymatic or chemical cleavage.[19] This strategy can be used to attach highly polar, ionizable promoieties to the parent molecule, dramatically increasing aqueous solubility.[20][21]

Common Prodrug Strategies for Solubility Enhancement:

  • Phosphate Esters: Attaching a phosphate group creates a highly water-soluble and ionizable prodrug that can be cleaved by endogenous alkaline phosphatases.[22] This is one of the most successful and widely used strategies for improving solubility for intravenous and oral formulations.

  • Amino Acid Conjugates: Linking an amino acid to the parent drug can increase water solubility and potentially target amino acid transporters for improved absorption.[20]

  • Glycoside Prodrugs: Attaching a sugar moiety (e.g., glucose, glucuronic acid) can significantly enhance hydrophilicity.[20]

The design of a prodrug is a complex process requiring medicinal chemistry expertise. The linker must be stable in the formulation but readily cleaved in vivo to release the active drug.[23]

Section 4: Experimental Protocols

Protocol 1: Preparation of a Co-solvent Formulation

This protocol describes the preparation of a 1 mg/mL solution of a poorly soluble compound in a vehicle containing 10% DMSO, 40% PEG 400, and 50% water (a common vehicle for preclinical studies).

  • Materials:

    • This compound

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Polyethylene glycol 400 (PEG 400)

    • Sterile water for injection

  • Equipment:

    • Analytical balance

    • Vortex mixer

    • Bath sonicator

    • Sterile glass vials

  • Step-by-Step Procedure:

    • Weigh the required amount of the compound into a sterile glass vial. For a 10 mL final volume at 1 mg/mL, weigh 10 mg.

    • Add 1 mL of DMSO to the vial. Vortex and sonicate until the compound is fully dissolved. Visually inspect for any remaining solid particles.

    • Add 4 mL of PEG 400 to the vial. Vortex thoroughly until the solution is homogeneous. The solution may become viscous.

    • Slowly add 5 mL of sterile water to the vial while vortexing. Add the water dropwise or in small aliquots to prevent the compound from precipitating out of the more polar solution.

    • Once all components are added, vortex for an additional 2-3 minutes to ensure complete mixing.

    • Visually inspect the final solution for clarity. A stable formulation should be a clear, particle-free solution.

Protocol 2: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol provides a general method for preparing a 1:4 drug-to-polymer solid dispersion using Polyvinylpyrrolidone (PVP).

  • Materials:

    • This compound (25 mg)

    • Polyvinylpyrrolidone K30 (PVP K30) (100 mg)

    • Methanol or another suitable common solvent (e.g., 10 mL)

  • Equipment:

    • Analytical balance

    • Round-bottom flask

    • Rotary evaporator

    • Vacuum oven

  • Step-by-Step Procedure:

    • Accurately weigh 25 mg of the compound and 100 mg of PVP K30 and add them to a round-bottom flask.

    • Add 10 mL of methanol to the flask.

    • Agitate the flask at room temperature until both the compound and the polymer are completely dissolved, forming a clear solution.

    • Connect the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a temperature of 40°C.

    • Continue evaporation until a thin, solid film is formed on the wall of the flask.

    • Transfer the flask to a vacuum oven and dry at 40°C for 24 hours to remove any residual solvent.

    • Scrape the solid dispersion from the flask. The resulting solid can then be characterized (e.g., by DSC to confirm amorphicity) and used for dissolution testing.[24]

Section 5: Frequently Asked Questions (FAQs)

  • Q1: The structure is an azaindole. Does this give any clues for solubilization?

    • A1: Yes. The introduction of a nitrogen atom into the indole ring generally increases aqueous solubility compared to the parent indole structure due to increased polarity and hydrogen bonding capacity.[2][25] The pyridine nitrogen can also be protonated at low pH, which typically increases solubility significantly.[3] Therefore, exploring acidic buffers (pH 2-5) is a highly recommended first step.

  • Q2: Will changing the salt form of my compound help?

    • A2: Salt formation is a very common and effective method for increasing the solubility and dissolution rate of ionizable compounds.[26] Since your compound has a basic pyrrolopyridine core, forming a salt with a pharmaceutically acceptable acid (e.g., HCl, mesylate, tartrate) could dramatically improve its aqueous solubility. This is a key strategy in drug development.

  • Q3: How do I choose between using a co-solvent, a surfactant, or making a solid dispersion?

    • A3: The choice depends on your application.

      • For in vitro assays: Co-solvents and non-ionic surfactants are usually sufficient and easy to implement.

      • For early in vivo PK studies: Co-solvent systems (like the one in Protocol 1) are very common. Surfactant-based formulations and cyclodextrin complexes are also used.

      • For later-stage development and solid dosage forms: Solid dispersions are a preferred method as they can be formulated into tablets and capsules and often provide better stability and bioavailability enhancement.[17]

References

  • Journal of Drug Delivery and Therapeutics. (n.d.). SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. Retrieved from [Link]

  • Paudwal, G. S., et al. (2021). Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Drug Delivery. Retrieved from [Link]

  • Remedium Publishers. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Solid dispersion technique for improving solubility of some poorly soluble drugs. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2012). Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. Retrieved from [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Crystal Polymorphism in Chemical & Pharmaceutical Process Development. Retrieved from [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Retrieved from [Link]

  • PharmaCores. (2025). Polymorphism in Drugs: Why Crystal Forms Matter. Retrieved from [Link]

  • Hilaris Publisher. (n.d.). Impact of Polymorphism and Particle Size on the Bioavailability of Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. Retrieved from [Link]

  • Google Patents. (n.d.). Use of surfactants to solubilize water-insoluble solids in beverages.
  • Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Retrieved from [Link]

  • ResearchGate. (2025). Solubilization of Nitrogen Heterocyclic Compounds Using Different Surfactants. Retrieved from [Link]

  • Scribd. (n.d.). Prodrug Strategies for Enhanced Solubility. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. Retrieved from [Link]

  • ResearchGate. (2025). Prodrug Approaches for Enhancing the Bioavailability of Drugs with Low Solubility. Retrieved from [Link]

  • Journal of Harmonized Research in Pharmacy. (2022). IMPROVING THE METHODS OF SOLUBILITY AND DRUG DESIGN IN A PRODRUG. Retrieved from [Link]

  • ResearchGate. (n.d.). Prodrugs for Improved Aqueous Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Detergent. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Improvement in solubility of poor water-soluble drugs by solid dispersion. Retrieved from [Link]

  • ResearchGate. (n.d.). Solubility-pH profiles of some acidic, basic and amphoteric drugs. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Azaindole Therapeutic Agents. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the synthesis of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this and related 7-azaindole derivatives. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to support your experimental success.

Introduction to the Challenges

The synthesis of polysubstituted 1H-pyrrolo[2,3-b]pyridines (7-azaindoles) is a nuanced endeavor, fraught with challenges related to regioselectivity, substrate sensitivity, and potential side reactions. The target molecule, this compound, is of significant interest in medicinal chemistry, and its successful synthesis hinges on a deep understanding of the underlying chemical principles governing electrophilic substitution on the 7-azaindole core.

The primary hurdles in this synthesis include:

  • Controlling Regioselectivity: The 7-azaindole nucleus has multiple sites susceptible to electrophilic attack. Directing the nitro group to the C3 position and the bromine atom to the C5 position requires careful selection of reagents and reaction conditions.

  • Substrate Stability: The pyrrole ring of the 7-azaindole system is electron-rich and can be sensitive to strongly acidic or oxidizing conditions, leading to polymerization or degradation.[1]

  • Sequential Functionalization: The order of nitration and bromination steps is critical and can significantly impact the overall yield and purity of the final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

There are two primary synthetic strategies, each with its own set of advantages and challenges. The choice between them often depends on the availability of starting materials and the specific experimental capabilities of the laboratory.

  • Route A: Nitration of 6-methyl-1H-pyrrolo[2,3-b]pyridine followed by bromination.

  • Route B: Bromination of 6-methyl-1H-pyrrolo[2,3-b]pyridine followed by nitration.

Q2: Which synthetic route is generally preferred and why?

Route A, involving nitration as the first step, is often theoretically preferred. The introduction of the electron-withdrawing nitro group at the C3 position can deactivate the pyrrole ring towards further electrophilic substitution, potentially leading to a more controlled subsequent bromination at the C5 position of the pyridine ring. However, the initial nitration of the electron-rich 7-azaindole core is a significant challenge in itself.

Q3: What are the major challenges associated with the nitration of the 6-methyl-1H-pyrrolo[2,3-b]pyridine core?

The direct nitration of 7-azaindoles is notoriously difficult due to the high electron density of the pyrrole ring, which makes it susceptible to acid-catalyzed polymerization.[1] Key challenges include:

  • Regioselectivity: The C3 position is the most nucleophilic, but under strongly acidic conditions, protonation at C3 can occur, deactivating the pyrrole ring and favoring nitration on the pyridine ring, typically at the C5 position.[1]

  • Harsh Reaction Conditions: Classical nitrating conditions (e.g., HNO₃/H₂SO₄) can lead to degradation of the starting material and the formation of complex, often insoluble, tars.[1]

  • Over-nitration: The formation of dinitro-products is a possibility if the reaction conditions are not carefully controlled.

Q4: How can I improve the regioselectivity of the nitration to favor the C3 position?

To achieve selective C3-nitration, it is crucial to avoid strongly acidic conditions that can lead to protonation of the pyrrole ring. Milder, non-acidic nitrating agents are recommended. One effective strategy is the use of trifluoroacetyl nitrate (CF₃COONO₂), which can be generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride.[2] This reagent has been shown to be effective for the regioselective nitration of indoles at the C3 position under non-acidic and non-metallic conditions.[2]

Q5: What are the potential pitfalls of the bromination step?

Bromination of the 7-azaindole nucleus is generally more straightforward than nitration. However, challenges can still arise:

  • Regiocontrol: While the C5 position is a common site for bromination, other isomers can be formed depending on the reaction conditions and the substituents already present on the ring.

  • Over-bromination: The use of excess brominating agent or harsh conditions can lead to the formation of di- or tri-brominated products.

  • Substrate Decomposition: Some brominating agents can be harsh and may cause degradation of the starting material or product.

Troubleshooting Guide

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem Probable Cause(s) Recommended Solution(s)
Low or No Yield of C3-Nitro Product 1. Use of harsh, acidic nitrating agents (e.g., HNO₃/H₂SO₄) causing polymerization. 2. Protonation of the pyrrole ring leading to deactivation. 3. Incorrect reaction temperature.1. Switch to a milder, non-acidic nitrating agent such as trifluoroacetyl nitrate.[2] 2. Perform the reaction at low temperatures (e.g., -20°C to 0°C) to minimize side reactions. 3. Consider N-protection of the pyrrole nitrogen with a group that can be easily removed later.
Formation of Multiple Regioisomers during Nitration 1. Inappropriate choice of nitrating agent or reaction conditions. 2. Protonation equilibrium leading to mixed C3 and C5 nitration.1. Employ a nitrating agent known for high C3 selectivity, such as trifluoroacetyl nitrate.[2] 2. Carefully control the stoichiometry of the nitrating agent. 3. Use aprotic solvents to minimize protonation.
Formation of Dark, Insoluble Tar 1. Acid-catalyzed polymerization of the 7-azaindole starting material or product.[1] 2. Reaction temperature is too high.1. Avoid strongly acidic conditions. 2. Maintain a low reaction temperature throughout the addition of reagents and the reaction period. 3. Ensure the use of high-purity, degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
Low Yield during Bromination Step 1. Deactivation of the ring by the nitro group. 2. Steric hindrance from the adjacent methyl group. 3. Inappropriate brominating agent.1. Use a more reactive brominating agent, such as N-Bromosuccinimide (NBS) in a suitable solvent like DMF or acetonitrile. 2. Consider using a catalyst, such as a Lewis acid, in catalytic amounts, but be cautious of potential side reactions. 3. Increase the reaction temperature cautiously while monitoring for decomposition.
Difficult Purification of the Final Product 1. Presence of closely related isomers. 2. Residual starting materials or by-products.1. Optimize the reaction conditions to maximize the formation of the desired product and minimize impurities. 2. Employ careful column chromatography with a well-chosen solvent system. Step-gradient elution may be necessary. 3. Recrystallization from a suitable solvent system can be effective for final purification.[3]

Experimental Protocols

Protocol 1: Synthesis of 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (Illustrative)

This protocol is based on modern methods for regioselective nitration of indole-like systems.[2]

Materials:

  • 6-methyl-1H-pyrrolo[2,3-b]pyridine

  • Ammonium tetramethyl nitrate

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous acetonitrile

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a stirred solution of ammonium tetramethyl nitrate (1.2 equivalents) in anhydrous acetonitrile at 0°C under a nitrogen atmosphere, add trifluoroacetic anhydride (1.5 equivalents) dropwise.

  • Stir the resulting mixture at 0°C for 30 minutes to generate trifluoroacetyl nitrate in situ.

  • Cool the mixture to -20°C.

  • Add a solution of 6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous acetonitrile dropwise to the reaction mixture, maintaining the temperature below -15°C.

  • Stir the reaction mixture at -20°C and monitor the progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis of this compound

Materials:

  • 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

  • N-Bromosuccinimide (NBS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (1.0 equivalent) in anhydrous DMF at room temperature under a nitrogen atmosphere.

  • Add N-Bromosuccinimide (1.1 equivalents) portion-wise to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizing the Synthetic Pathway

The following diagram illustrates the proposed synthetic route for this compound.

Synthesis_Pathway start 6-methyl-1H-pyrrolo[2,3-b]pyridine intermediate 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine start->intermediate Nitration (e.g., CF3COONO2) product This compound intermediate->product Bromination (e.g., NBS)

Caption: Proposed synthetic pathway for this compound.

Troubleshooting Decision Tree

This decision tree can help diagnose and resolve common issues during the nitration step.

Troubleshooting_Nitration start Low yield of C3-nitro product? q1 Is there tar formation? start->q1 a1_yes Yes q1->a1_yes Yes q2 No q1->q2 No sol1 Reduce temperature, use milder nitrating agent a1_yes->sol1 q2_1 Are multiple isomers formed? q2->q2_1 a2_yes Yes q2_1->a2_yes Yes a2_no No q2_1->a2_no No sol2 Improve regioselectivity with a non-acidic nitrating agent a2_yes->sol2 sol3 Check starting material purity and reagent stoichiometry a2_no->sol3

Caption: Decision tree for troubleshooting the nitration of 6-methyl-1H-pyrrolo[2,3-b]pyridine.

References

  • Trávníček, Z., Popa, I., & Štarha, R. (2012). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 68(7), o2173.
  • National Center for Biotechnology Information. (n.d.). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.
  • Royal Society of Chemistry. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
  • National Center for Biotechnology Information. (2024).
  • Royal Society of Chemistry. (2023). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers.
  • MDPI. (2023).
  • American Chemical Society. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega.
  • Royal Society of Chemistry. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances.
  • RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. Retrieved from [Link]

  • MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. Molecules.
  • ResearchGate. (2022). Synthesis 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine Derivatives: Evaluation of Anticancer Activity and Molecular Docking Studies.
  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Nitration of the 6-Methyl-1,3,5-Triazine Derivatives, 6-Methyl-1,3,5-Triazine-2,4(1H, 3H)-Dione and 2,4-Dimethoxy-6-Methyl-1,3,5-Triazine.
  • Google Patents. (n.d.). US7652137B2 - Synthesis of 5 substituted 7-azaindoles and 7-azaindolines.
  • Beilstein Journals. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Beilstein Journal of Organic Chemistry.
  • PubMed Central. (2022). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Biomolecular Structure and Dynamics.
  • Royal Society of Chemistry. (2013). Regioselective nitration of aromatic compounds in an aqueous sodium dodecylsulfate and nitric acid medium. RSC Advances.
  • MDPI. (2021).
  • MDPI. (2022).
  • National Academy of Sciences of Ukraine. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Chemistry of Heterocyclic Compounds.

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Technical Support Center: Purification of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions regarding the purification of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. The methodologies and recommendations provided herein are grounded in established chromatographic principles and field-proven insights for structurally related heterocyclic compounds.

Troubleshooting Guide: Navigating Common Purification Challenges

This section addresses specific issues that may arise during the purification of this compound, offering step-by-step solutions and the scientific rationale behind them.

Issue 1: Poor Separation or Streaking During Silica Gel Column Chromatography

Question: I am attempting to purify this compound using normal-phase column chromatography on silica gel, but I'm observing significant streaking and poor separation of my target compound from impurities. What is causing this and how can I resolve it?

Answer:

Streaking and poor resolution on silica gel are common challenges when purifying polar, nitrogen-containing heterocyclic compounds like this compound. The underlying cause is often the strong interaction between the basic nitrogen atoms in the pyrrolopyridine core and the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption or slow, uneven elution.

Here is a systematic approach to troubleshoot this issue:

Step 1: Neutralize the Stationary Phase

  • Action: Before packing your column, prepare a slurry of your silica gel in your chosen mobile phase and add 0.5-1% triethylamine (Et₃N) or ammonia solution.

  • Rationale: The basic modifier will neutralize the acidic sites on the silica gel, minimizing the strong interactions with your basic compound and leading to more symmetrical peak shapes and improved separation.[1]

Step 2: Optimize the Mobile Phase

  • Action: If you are using a standard solvent system like ethyl acetate/hexanes, the polarity may not be sufficient to elute your highly polar compound effectively. Systematically increase the polarity of your mobile phase. A good starting point for polar azaindole derivatives is a gradient of ethyl acetate in hexanes or dichloromethane in methanol.[1]

  • Rationale: A more polar mobile phase will more effectively compete with your compound for the polar sites on the stationary phase, facilitating its elution from the column.[2][3]

Step 3: Consider an Alternative Stationary Phase

  • Action: If streaking persists, consider switching to a different stationary phase. Neutral or basic alumina can be a good alternative to silica gel for the purification of basic compounds.[1]

  • Rationale: Alumina has a less acidic surface than silica, reducing the likelihood of strong, undesirable interactions with your basic analyte.

Step 4: Employ Reversed-Phase Chromatography

  • Action: For highly polar compounds, reversed-phase chromatography is often the most effective technique.[4] Use a C18-functionalized silica gel column with a polar mobile phase, such as a gradient of acetonitrile in water or methanol in water.

  • Rationale: In reversed-phase chromatography, the stationary phase is non-polar, and separation is based on the compound's hydrophobicity. This approach avoids the issues associated with the acidity of silica gel.

Issue 2: The Compound "Oils Out" During Recrystallization

Question: I have a crude solid of this compound that I am trying to recrystallize. However, instead of forming crystals upon cooling, it separates as an oil. What should I do?

Answer:

"Oiling out" during recrystallization is a common problem that occurs when the compound's solubility in the chosen solvent is too high at the cooling temperature, or when impurities are inhibiting crystal lattice formation. The presence of a nitro group and a substituted pyridine ring can sometimes make crystallization challenging.[5]

Here are several strategies to overcome this:

  • Solvent System Modification:

    • Action: If you are using a single solvent, try a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly turbid. Then, allow the solution to cool slowly. For nitroaryl compounds, alcoholic solvents are often a good starting point.[5] Toluene has also been successfully used for the recrystallization of a related bromo-azaindole.[6]

    • Rationale: A mixed solvent system allows for finer control over the solubility of your compound, promoting gradual crystal growth rather than rapid precipitation as an oil.

  • Slower Cooling Rate:

    • Action: Avoid rapid cooling in an ice bath. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (4°C) rather than a freezer.

    • Rationale: Slow cooling provides the necessary time for the molecules to orient themselves into a well-defined crystal lattice.

  • Induce Crystallization:

    • Action: If the solution is supersaturated but crystals are not forming, try scratching the inside of the flask with a glass rod at the meniscus. Alternatively, if you have a small amount of pure material, you can "seed" the solution with a tiny crystal.

    • Rationale: Scratching creates microscopic imperfections on the glass surface that can act as nucleation sites for crystal growth. Seeding provides a template for the molecules in solution to crystallize upon.[1]

  • Preliminary Purification:

    • Action: If the above methods fail, it is likely that the presence of impurities is hindering crystallization. Perform a preliminary purification step, such as a quick filtration through a plug of silica gel or a rapid column chromatography, to remove the bulk of the impurities before attempting recrystallization again.

    • Rationale: Removing impurities will increase the homogeneity of your sample, making it more amenable to crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the most robust method for achieving high purity (>99%) of this compound?

A1: For achieving high purity, preparative High-Performance Liquid Chromatography (HPLC) is the most powerful and reliable technique, especially for polar heterocyclic compounds.[7][8] A reversed-phase C18 column is typically the stationary phase of choice. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acidic modifier such as formic acid or trifluoroacetic acid (0.1%) to improve peak shape.[9] The use of a gradient elution, where the proportion of the organic solvent is increased over time, is highly effective for separating the target compound from closely related impurities.

Q2: What are the likely impurities I should expect during the synthesis of this compound?

A2: While the exact impurity profile depends on the specific synthetic route, you can anticipate several types of common impurities:

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in your crude product.

  • Regioisomers: Depending on the synthetic strategy, isomers with the bromine, methyl, or nitro groups at different positions on the pyrrolopyridine core could be formed.

  • Over-brominated Species: If the bromination step is not carefully controlled, di- or tri-brominated byproducts may be generated.

  • Byproducts from Side Reactions: The specific synthetic conditions may lead to the formation of other unexpected byproducts.

Q3: How can I effectively remove baseline impurities before my main purification step?

A3: A simple and effective way to remove many baseline impurities is through a liquid-liquid extraction workup. Based on the pH of the aqueous solution, you can selectively extract your compound. Since this compound has basic nitrogen atoms, you can wash your organic layer containing the crude product with a dilute acidic solution (e.g., 1M HCl) to remove non-basic impurities. Subsequently, neutralizing the aqueous layer with a base and extracting with an organic solvent can help isolate your product from acidic impurities.

Q4: What analytical techniques are best for assessing the purity of my final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity. Using a high-resolution analytical column with a suitable detection method (e.g., UV-Vis at a relevant wavelength) will allow you to quantify the purity of your compound and detect any minor impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the identification capabilities of mass spectrometry, allowing you to determine the molecular weights of your main product and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your purified compound and for identifying any structural isomers or other impurities that may be present.

Data Summary Table

Purification MethodStationary PhaseRecommended Mobile Phase (Starting Point)Key Considerations
Recrystallization N/AAlcoholic solvents (e.g., ethanol, isopropanol), Toluene, or binary mixtures.[5][6]Prone to "oiling out"; slow cooling is crucial. May require prior purification if crude material is highly impure.
Column Chromatography (Normal Phase) Silica GelGradient of Ethyl Acetate in Hexanes or Dichloromethane in Methanol, with 0.5-1% Triethylamine.[1]Risk of streaking due to the basicity of the compound; neutralization of silica is recommended.
Column Chromatography (Reversed Phase) C18-functionalized SilicaGradient of Acetonitrile in Water or Methanol in Water.Often more effective for polar compounds than normal phase.
Preparative HPLC C18-functionalized SilicaGradient of Acetonitrile in Water or Methanol in Water, with 0.1% Formic Acid or TFA.[9]The most powerful method for achieving high purity; allows for scalable purification.[7]

Workflow and Decision-Making Diagram

Below is a decision-making workflow to guide the selection of an appropriate purification strategy for this compound.

Purification_Workflow cluster_start Initial Assessment cluster_analysis Analysis cluster_decision Purity Level? cluster_purification Purification Methods cluster_end Final Product Start Crude Product TLC_Analysis TLC/LC-MS Analysis Start->TLC_Analysis Analyze crude mixture Purity_Check High Purity? TLC_Analysis->Purity_Check Recrystallization Recrystallization Purity_Check->Recrystallization Yes (minor impurities) Column_Chrom Column Chromatography Purity_Check->Column_Chrom No (major impurities) Final_Product Pure Product (>99%) Recrystallization->Final_Product Prep_HPLC Preparative HPLC Column_Chrom->Prep_HPLC Further purification needed Column_Chrom->Final_Product Purity sufficient Prep_HPLC->Final_Product

Caption: A decision workflow for the purification of this compound.

References

  • Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC - NIH. (n.d.).
  • Application Compendium Solutions for Preparative HPLC. (n.d.).
  • Overcoming challenges in the purification of heterocyclic compounds - Benchchem. (n.d.).
  • Separation of Benzene, 1-bromo-4-nitro- on Newcrom R1 HPLC column. (n.d.).
  • Technical Support Center: Purification of 2-Bromo-4-methylpyridine Derivatives - Benchchem. (n.d.).
  • Column Chromatography - Organic Chemistry at CU Boulder. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
  • Column Chromatography - Chemistry at Winthrop University. (n.d.).
  • Column chromatography - Columbia University. (n.d.).
  • The Power of Preparative HPLC Systems - Teledyne Labs. (n.d.).
  • CN102584820A - Preparation method for 5-bromo-7-azaindole - Google Patents. (n.d.).
  • LABTips: Preparative HPLC for Purification Workflows | Labcompare.com. (2022, June 17).
  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine - PMC - NIH. (n.d.).
  • Technical Support Center: Purification of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile - Benchchem. (n.d.).
  • HPLC Purification: When to Use Analytical, Semi-Preparative & Preparative Methods. (2023, May 8).

Sources

"stability issues with 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in solution. Drawing upon established principles of organic chemistry and pharmaceutical development, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide: Navigating Solution Stability

This section addresses specific issues you may encounter during your work with this compound.

Question 1: I'm observing a change in the color of my solution over time, from a pale yellow to a darker shade. What could be happening?

Answer: A change in solution color is a common indicator of chemical degradation, particularly for nitroaromatic compounds. The pale yellow color is characteristic of many nitro-containing molecules. The darkening of the solution could be attributed to several factors:

  • Formation of Degradation Products: The nitro group (-NO2) is an electron-withdrawing group that can make the molecule susceptible to certain reactions. Degradation can lead to the formation of new chromophores that absorb light at different wavelengths, resulting in a visible color change.

  • Reduction of the Nitro Group: A likely degradation pathway for nitroaromatic compounds is the reduction of the nitro group to nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH2) functionalities.[1][2] These reduction products are often more colored than the parent nitro compound. This process can be initiated by trace metal impurities, light, or certain solvents.

  • pH Shift: A significant change in the pH of your solution can also lead to color changes, as the protonation state of the molecule and its degradation products can alter their electronic structure and, consequently, their color.

Recommended Actions:

  • Protect from Light: Store the solution in an amber vial or wrap the container in aluminum foil to minimize light exposure. Photolytic degradation is a common issue for many organic molecules, especially those with chromophores like the nitro group.

  • Solvent Purity: Ensure the use of high-purity, degassed solvents to minimize the presence of impurities and dissolved oxygen that could promote degradation.

  • Inert Atmosphere: If the compound is particularly sensitive, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative or reductive degradation.

  • Analytical Monitoring: Use techniques like UV-Vis spectroscopy to monitor changes in the absorption spectrum over time. A shift in the maximum absorbance wavelength (λmax) or the appearance of new peaks can confirm the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with a photodiode array (PDA) detector is an excellent tool to separate and identify the parent compound and any new impurities.

Question 2: My compound is precipitating out of solution, especially during storage. What are the potential causes and how can I improve its solubility and stability in solution?

Answer: Precipitation of your compound from solution can be due to poor solubility, changes in the solution environment over time, or degradation leading to less soluble products. Here are some key considerations and troubleshooting steps:

  • Solvent Selection: The choice of solvent is critical. While no specific solubility data for this compound is readily available, related pyrrolopyridine derivatives often exhibit moderate to good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and lower solubility in alcohols or aqueous solutions.[3]

  • Temperature Effects: Solubility is often temperature-dependent. If you are storing your solutions at a lower temperature (e.g., 4°C or -20°C), the compound may precipitate if it is near its saturation point at room temperature.

  • pH and Ionic Strength: For aqueous or buffered solutions, the pH and ionic strength can significantly impact solubility. The pyrrolopyridine ring system has basic nitrogen atoms that can be protonated at acidic pH. The protonated form may have different solubility characteristics.

  • Degradation: As the compound degrades, the resulting products may have lower solubility in your chosen solvent system, leading to precipitation.

Troubleshooting Protocol:

  • Determine Solubility: Perform a simple solubility test with a small amount of your compound in various pharmaceutically acceptable solvents to determine the most suitable one for your application.

  • Co-solvents: If you need to use an aqueous buffer, consider using a co-solvent like DMSO or ethanol to increase the solubility of your compound. However, be mindful that co-solvents can also affect the stability of the compound.

  • pH Adjustment: If working in an aqueous environment, investigate the effect of pH on solubility. A buffered solution will help maintain a constant pH and can prevent precipitation due to pH fluctuations.[4]

  • Stock Solution Concentration: Prepare a more dilute stock solution to ensure the compound remains fully dissolved during storage. It is often better to prepare fresh dilutions for your experiments from a concentrated stock.

Question 3: I am seeing multiple peaks in my HPLC or LC-MS analysis of a freshly prepared solution. Does this mean my compound is already degrading?

Answer: While rapid degradation is a possibility, the appearance of multiple peaks in your chromatogram could also be due to other factors:

  • Purity of the Starting Material: The initial batch of your compound may contain impurities from the synthesis and purification process. Always check the certificate of analysis (CoA) provided by the supplier.

  • Isomers: Depending on the synthetic route, there might be positional isomers present.

  • On-column Degradation: The conditions of your HPLC/LC-MS analysis (e.g., mobile phase pH, column temperature, metal components of the system) could potentially cause degradation of a sensitive compound.

  • Solvent Reactivity: Some solvents can react with the compound. For example, using methanol as a solvent with compounds susceptible to nucleophilic attack could lead to the formation of methoxy-adducts, although this is less likely for this specific structure under neutral conditions.

Investigative Steps:

  • Confirm Peak Identity: Use a high-resolution mass spectrometer (HRMS) to obtain an accurate mass for each peak. This will help you determine if the additional peaks are isomers, impurities, or degradation products.

  • Forced Degradation Study: To understand the potential degradation products, a forced degradation study is highly recommended.[5][6][7] This involves intentionally exposing the compound to harsh conditions to accelerate its breakdown.

Experimental Protocol: Forced Degradation Study

This protocol will help you identify potential degradation products and establish a stability-indicating analytical method.

Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting mixtures by HPLC-UV/MS.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN) and water

  • Formic acid (or other suitable modifier for mass spectrometry)

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • HPLC system with a C18 column and a PDA or UV detector, preferably coupled to a mass spectrometer (LC-MS).

Procedure:

  • Prepare Stock Solution: Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 ACN:Water) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60-80°C for a predetermined time (e.g., 2, 6, 24 hours).

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Keep at room temperature or gently heat (e.g., 40-60°C) for a set time.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% H2O2. Keep at room temperature for a set time, protected from light.

    • Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) in the dark.

    • Photodegradation: Expose the stock solution to a light source (e.g., a photostability chamber with UV and visible light) for a defined period.

  • Sample Analysis:

    • At each time point, withdraw an aliquot of the stressed sample.

    • Neutralize the acid and base-stressed samples before injection.

    • Dilute all samples to an appropriate concentration for HPLC analysis.

    • Analyze the samples by a suitable HPLC method. A gradient elution with a mobile phase of water and acetonitrile with a small amount of formic acid is a good starting point.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples to that of an unstressed control solution.

    • Identify the peak for the parent compound and any new peaks that appear.

    • Use the mass spectrometry data to propose structures for the degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A: As a solid, the compound is likely more stable. However, to ensure long-term stability, it should be stored in a tightly sealed container, protected from light and moisture, at a low temperature (e.g., -20°C). The presence of electron-withdrawing nitro and bromo groups suggests a degree of chemical reactivity, making these precautions prudent.

Q2: What are the most likely degradation pathways for this molecule?

A: Based on its chemical structure, the following degradation pathways are most plausible:

  • Reduction of the Nitro Group: As mentioned earlier, this is a common pathway for nitroaromatic compounds and can lead to nitroso, hydroxylamino, and amino derivatives.[1][2]

  • Hydrolysis: While the pyrrolopyridine core is generally stable, under harsh acidic or basic conditions, hydrolysis could potentially occur, though it is less likely than nitro reduction.

  • Photodecomposition: The conjugated π-system and the nitro group can absorb UV and visible light, potentially leading to photolytic cleavage or rearrangement. Bromo-substituted aromatic compounds can also undergo photodebromination.[8]

Q3: Which analytical techniques are best suited for stability studies of this compound?

A: A combination of techniques is ideal for comprehensive stability analysis:

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse for stability studies. A reverse-phase HPLC method with a C18 column and UV detection is a good starting point for separating the parent compound from its degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC to a mass spectrometer is invaluable for identifying the molecular weights of degradation products, which is a crucial step in structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structure elucidation of major degradation products, they may need to be isolated (e.g., by preparative HPLC) and analyzed by NMR.

Data Summary and Visualization

Table 1: Recommended Solvents for Initial Solubility and Stability Screening
Solvent ClassExample SolventsExpected SolubilityPotential Stability Concerns
Polar Aprotic DMSO, DMFHighGenerally good, but check for reactivity over long-term storage.
Alcohols Ethanol, MethanolModeratePotential for solvolysis under certain conditions.
Ketones AcetoneModerateCan be reactive; use with caution.
Aqueous Buffers Phosphate, AcetateLow to ModerateHighly pH-dependent; potential for hydrolysis.[4]
Chlorinated DichloromethaneModerateGenerally used for synthesis; less common for formulation.
Diagram 1: Troubleshooting Workflow for Unexpected HPLC Peaks

Caption: A decision tree for troubleshooting the appearance of multiple peaks in an HPLC analysis.

Diagram 2: Potential Degradation Pathways

G A This compound B Nitro Reduction Products (Nitroso, Hydroxylamino, Amino) A->B Reduction (e.g., trace metals, light) C Photodegradation Products (e.g., De-brominated species) A->C Light Exposure (UV/Vis) D Hydrolysis Products (Less Likely) A->D Strong Acid/Base

Caption: Plausible degradation pathways for this compound.

References

  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. Available from: [Link]

  • 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. PubChem. Available from: [Link]

  • Experimental and theoretical studies on stability of new stabilizers for N-methyl-P-nitroaniline derivative in CMDB propellants. PubMed. Available from: [Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry. Available from: [Link]

  • Nitroaromatic Compounds, from Synthesis to Biodegradation. PMC - NIH. Available from: [Link]

  • Biodegradation and Biotransformation of Indole: Advances and Perspectives. PMC. Available from: [Link]

  • Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. PMC - NIH. Available from: [Link]

  • Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. PMC - PubMed Central. Available from: [Link]

  • NOVEL PYRROLO[2,3-b]PYRIDINE AND PYRROLO[2,3-d] PYRIMIDINE DERIVATIVES: DESIGN, SYNTHESIS, AND STRUCTURE ELUCIDATION. Available from: [Link]

  • Degradation of nitroaromatic compounds by microorganisms. PubMed. Available from: [Link]

  • Experimental and theoretical studies on stability of new stabilizers for N-methyl-P-nitroaniline derivative in CMDB propellants. Scilit. Available from: [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available from: [Link]

  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. Organic Letters - ACS Publications. Available from: [Link]

  • Effect of pH on the Catalytic Degradation of Rhodamine B by Synthesized CDs/g-C3N4/CuxO Composites. ACS Omega. Available from: [Link]

  • Recent Developments in the Chemistry of Boron Heterocycles. AA Blocks. Available from: [Link]

  • Biodegradation of Nitroaromatic Compounds and Explosives. CSWAB.org. Available from: [Link]

  • Stable Bicyclic Functionalized Nitroxides: The Synthesis of Derivatives of Aza-nortropinone-5-Methyl-3-oxo-6,8-diazabicyclo[3.2.1]-6-octene 8-oxyls. PubMed. Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. NIH. Available from: [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine. PMC - NIH. Available from: [Link]

  • Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide. ACS Omega - ACS Publications. Available from: [Link]

  • Stability of 2-thiophenobarbital and its N-methyl derivatives in the presence of beta-cyclodextrin. ResearchGate. Available from: [Link]

  • The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. Available from: [Link]

  • Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. ACS Publications. Available from: [Link]

  • Synthesis and Evaluation of 1 H -Pyrrolo[ 2,3- b ]pyridine Derivatives as Novel Immunomodulators Targeting Janus Kinase 3. ResearchGate. Available from: [Link]

  • Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. Available from: [Link]

  • Forced Degradation Studies. MedCrave online. Available from: [Link]

  • Effect of pH on the absorbances of nitroaniline isomers. Conditions:... ResearchGate. Available from: [Link]

  • Bromo-Substituted Phenylbenzothiazole Cyclometalating Ligands for the Development of Reverse Saturable Absorption Materials. PMC - PubMed Central. Available from: [Link]

  • 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. PubChem. Available from: [Link]

Sources

"optimizing reaction conditions for 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. This document provides in-depth experimental protocols, troubleshooting advice, and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully navigating this multi-step synthesis. The methodologies and advice presented herein are grounded in established principles of heterocyclic chemistry to ensure scientific integrity and reproducibility.

Synthetic Strategy Overview

The synthesis of this compound, a key intermediate in the development of kinase inhibitors and other therapeutic agents, is most effectively approached via a sequential electrophilic substitution strategy.[1][2] The general workflow begins with the commercially available or synthetically accessible 6-methyl-1H-pyrrolo[2,3-b]pyridine (6-methyl-7-azaindole). The synthesis involves two primary transformations: regioselective bromination at the C5-position followed by nitration at the C3-position of the pyrrole ring.

The pyrrole moiety of the azaindole core is highly activated towards electrophilic substitution, but it is also sensitive to the strongly acidic and oxidative conditions often employed in these reactions.[3] Therefore, careful control of reaction conditions is paramount to prevent degradation and the formation of unwanted byproducts.

G cluster_0 Overall Synthesis Workflow start Start: 6-methyl-1H-pyrrolo[2,3-b]pyridine step1 Step 1: C5-Bromination (e.g., NBS in DMF) start->step1 intermediate Intermediate: 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine step1->intermediate purify1 Purification (Column Chromatography / Recrystallization) intermediate->purify1 step2 Step 2: C3-Nitration (e.g., HNO3 / Ac2O) purify1->step2 product Final Product: This compound step2->product purify2 Final Purification & Characterization product->purify2 end End Product purify2->end

Sources

"troubleshooting cell viability assays with 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine in cell-based assays. This guide is designed to provide expert advice, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure the integrity and reproducibility of your experimental data.

The unique chemical structure of this compound, featuring a nitroaromatic system, presents specific challenges that can lead to artifacts in common cell viability assays. Understanding these potential interactions is critical for generating accurate results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered when using this compound with metabolic-based cell viability assays.

Q1: My untreated control wells containing the compound show a high background signal in my MTT/XTT/WST assay, suggesting increased viability. What is causing this?

A1: This is a classic sign of direct chemical interference. The most likely cause is the nitro group (-NO2) on the pyrrolopyridine ring. Many common cell viability assays, including those using tetrazolium salts like MTT, XTT, and WST, rely on cellular reductases (like NADH dehydrogenase) to reduce the dye into a colored formazan product.[1][2][3] However, compounds with strong reducing or oxidizing properties can directly, non-enzymatically reduce the assay reagent, leading to a false-positive signal.[4][5]

Troubleshooting Steps:

  • Perform a Cell-Free Interference Control: This is the most critical step. Prepare wells with your highest concentration of the compound in cell culture medium, but without any cells. Add the MTT/XTT/WST reagent and incubate for the standard duration.

  • Analyze Results: If you observe a significant color change in these cell-free wells, it confirms direct chemical reduction of the assay dye by your compound.

  • Correct for Background (If Interference is Low): For minor interference, you can subtract the absorbance value of the cell-free compound control from your experimental wells. However, this is not recommended if the interference is substantial, as it can mask subtle biological effects.

  • Switch to an Orthogonal Assay: The most robust solution is to use a viability assay that operates on a different principle and is less susceptible to redox interference (See Q3 ).

Q2: I observed compound precipitation in my culture medium after dilution from my DMSO stock. How can I address this solubility issue?

A2: Poor aqueous solubility is a common challenge with complex organic molecules. Compound precipitation leads to inconsistent dosing and can physically interfere with optical readings.[6]

Troubleshooting Steps:

  • Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6]

  • Solubility Test: Before your main experiment, perform a simple solubility test. Prepare serial dilutions of your compound in the final culture medium and visually inspect for precipitation under a microscope after a few hours of incubation at 37°C.

  • Use Pluronic F-68: Consider incorporating a low concentration (e.g., 0.01-0.05%) of a non-ionic surfactant like Pluronic F-68 into your culture medium to improve compound solubility and prevent aggregation.

  • Gentle Warming and Mixing: When preparing your working solutions, gently warm the medium to 37°C and ensure thorough but not vigorous mixing after adding the compound stock.

Q3: Given the interference with tetrazolium assays, what is a more reliable method for assessing cell viability with this compound?

A3: The best practice is to use an "orthogonal method"—an assay that measures a different cellular health parameter.[7] For a compound with redox potential, the gold standard alternative is an ATP-based luminescence assay (e.g., CellTiter-Glo®).

Why ATP Assays are a Better Choice:

  • Different Mechanism: These assays quantify the amount of ATP present, which is a direct indicator of metabolically active, viable cells.[8][9] The mechanism involves a luciferase-catalyzed reaction that produces light (luminescence) in the presence of ATP.[10][11]

  • Reduced Interference: This bioluminescent reaction is not based on redox chemistry and is therefore far less likely to be affected by your nitro-containing compound.[12]

  • High Sensitivity: ATP assays are extremely sensitive, often able to detect as few as 10-100 cells, making them ideal for a wide range of experimental setups.[10][11][13]

Recommended Alternative Assays:

Assay TypePrincipleAdvantages for this CompoundDisadvantages
ATP Luminescence Measures ATP levels in viable cells via a luciferase reaction.[11]Not susceptible to redox interference; high sensitivity; fast protocol.[10][12]Requires a luminometer; reagents can be more expensive.
Crystal Violet Assay Stains the DNA of adherent cells, quantifying total cell biomass.Simple, inexpensive, endpoint assay; unaffected by metabolic changes.Less sensitive for subtle viability changes; requires cell fixation.
LDH Release Assay Measures lactate dehydrogenase (LDH) released from cells with compromised membrane integrity (cytotoxicity).[9][14]Measures cytotoxicity directly; good orthogonal method.Measures cell death, not viability; timing is critical.
Real-Time Viability Uses a non-toxic substrate that is reduced by viable cells to produce a luminescent signal over time.[10]Allows for kinetic monitoring of cell health; non-lytic.Requires specialized reagents and instrumentation.

Core Experimental Protocols

To ensure data integrity, it is crucial to validate your assay system. Below are step-by-step protocols for identifying compound interference and for performing a recommended orthogonal assay.

Protocol 1: Cell-Free Assay Interference Check

This protocol is essential to determine if this compound directly reacts with your chosen metabolic assay reagent (e.g., MTT, resazurin).

Materials:

  • 96-well clear flat-bottom plate

  • Cell culture medium (e.g., DMEM with 10% FBS, Phenol Red-Free recommended[6])

  • Compound stock solution (e.g., 10 mM in DMSO)

  • MTT or Resazurin assay reagent

  • Solubilization buffer (for MTT assay)

Procedure:

  • Plate Setup: Designate wells for "No Compound Control," "Vehicle Control," and a serial dilution of your compound.

  • Add Medium: Add 100 µL of cell culture medium to each well.

  • Add Compound:

    • Add vehicle (e.g., 1 µL of DMSO) to the "Vehicle Control" wells.

    • Create a serial dilution of your compound directly in the wells, starting from your highest intended experimental concentration. Ensure the final DMSO concentration remains constant across all wells.

  • Incubation: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) for a duration matching your planned compound treatment time.

  • Add Assay Reagent: Add the appropriate volume of MTT or Resazurin reagent to all wells.

  • Final Incubation: Incubate for 1-4 hours, as per the assay manufacturer's protocol.

  • Read Plate:

    • For MTT, add solubilization buffer, incubate to dissolve formazan crystals, and read absorbance at ~570 nm.[1]

    • For Resazurin, read fluorescence (Ex/Em ~560/590 nm) or absorbance (~570 nm).[1]

Data Interpretation: A significant signal increase in the compound-containing wells compared to the vehicle control indicates direct chemical interference.

Protocol 2: ATP-Based Luminescent Cell Viability Assay (Example: CellTiter-Glo®)

This protocol provides a robust alternative to metabolic dye-based assays.

Materials:

  • 96-well opaque-walled plate (white or black)

  • Cells of interest

  • This compound

  • ATP Assay Reagent (e.g., CellTiter-Glo® 2.0)

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well opaque plate at a pre-determined optimal density and allow them to attach overnight.[6]

  • Compound Treatment: Treat cells with a serial dilution of your compound for the desired duration (e.g., 24, 48, or 72 hours). Include vehicle-only controls.

  • Reagent Equilibration: Equilibrate the plate and the ATP assay reagent to room temperature for approximately 30 minutes.

  • Reagent Addition: Add a volume of ATP assay reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium). The reagent contains a detergent to lyse the cells and release ATP.[11]

  • Incubation & Lysis: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Measure Luminescence: Read the plate using a luminometer. The luminescent signal is directly proportional to the amount of ATP present, and therefore, the number of viable cells.

Diagrams & Workflows

Troubleshooting Workflow for Assay Interference

The following diagram outlines the logical steps to identify and mitigate compound interference in cell viability assays.

G start Start: Unexpected Viability Result check_interference Run Cell-Free Interference Assay (Compound + Medium + Dye, No Cells) start->check_interference interference_found Interference Detected? check_interference->interference_found no_interference No Interference Detected interference_found->no_interference No   switch_assay ACTION: Switch to Orthogonal Assay (e.g., ATP-based, Crystal Violet) interference_found->switch_assay  Yes troubleshoot_bio Troubleshoot Biological Factors: - Cell seeding density - Contamination - Reagent stability no_interference->troubleshoot_bio end_retest Re-test with New Assay switch_assay->end_retest end_good Result Validated troubleshoot_bio->end_good

Caption: A decision-making workflow for troubleshooting unexpected cell viability assay results.

Mechanism of Assay Interference

This diagram illustrates how a nitroaromatic compound can interfere with a standard MTT assay compared to the normal cellular process.

G cluster_0 Standard Cellular Process cluster_1 Interference Mechanism Cell Viable Cell Reductase Mitochondrial Reductases (NADH, NADPH) Formazan Formazan (Purple, Insoluble) Reductase->Formazan Reduces MTT_1 MTT (Yellow, Soluble) MTT_1->Reductase Compound 5-Bromo-6-methyl-3-nitro... (Nitro Group is key) Formazan_False Formazan (Purple) = FALSE POSITIVE Compound->Formazan_False Directly Reduces (Cell-Free Reaction) MTT_2 MTT (Yellow, Soluble) MTT_2->Compound

Caption: Comparison of enzymatic vs. direct chemical reduction of MTT reagent.

References

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. ResearchGate. Available from: [Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. PubMed. Available from: [Link]

  • Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells. ACS Publications. Available from: [Link]

  • Alternatives to MTT Assay in Cell Viability Assessments. Alojamiento Web UVa. Available from: [Link]

  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available from: [Link]

  • Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. MDPI. Available from: [Link]

  • Six commonly used methods to reveal cell viability. Absin. Available from: [Link]

  • Basic Colorimetric Proliferation Assays: MTT, WST, and Resazurin. Springer Protocols. Available from: [Link]

  • Assay Interference by Chemical Reactivity - Assay Guidance Manual. NCBI Bookshelf. Available from: [Link]

  • Guidelines for cell viability assays. ResearchGate. Available from: [Link]

  • Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. YouTube. Available from: [Link]

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Technical Support Center: Synthesis of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (also known as 5-Bromo-6-methyl-3-nitro-7-azaindole). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the intricacies of this synthesis, troubleshoot common issues, and understand the formation of key byproducts. Our goal is to provide you with the expertise and practical insights needed to achieve a successful and high-purity synthesis.

The synthesis of this highly functionalized 7-azaindole core is a critical step in the development of various therapeutic agents. However, the sequential introduction of bromo and nitro groups onto the 6-methyl-7-azaindole scaffold presents significant challenges related to regioselectivity and potential side reactions. This guide will address these challenges in a practical, question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound.

Issue 1: Poor Regioselectivity During Nitration Leading to Multiple Isomers

Question: My nitration of 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine resulted in a complex mixture of products, with my desired 3-nitro isomer being a minor component. How can I improve the regioselectivity?

Answer: This is a common and critical challenge. The pyrrole ring of the 7-azaindole system is electron-rich and highly susceptible to electrophilic attack. The C3 position is the most electronically favored site for substitution. However, the reaction conditions can significantly influence the outcome.

Root Cause Analysis:

  • Protonation of the Pyrrole Ring: In strongly acidic conditions (e.g., concentrated H₂SO₄/HNO₃), the pyrrole nitrogen can be protonated. This deactivates the pyrrole ring towards electrophilic attack and can lead to nitration on the less reactive pyridine ring, often favoring the C4 or C5 positions.

  • Steric Hindrance: While the 6-methyl group is not directly adjacent to the C3 position, it can exert some steric influence, potentially favoring substitution at other positions under certain conditions.

dot

Caption: Regioselectivity in the nitration of 5-bromo-6-methyl-7-azaindole.

Recommended Solutions:

  • Controlled Nitrating Conditions: The use of fuming nitric acid in concentrated sulfuric acid at low temperatures (e.g., -5 to 0 °C) is crucial for maximizing C3 selectivity. The low temperature helps to control the reaction rate and minimize side reactions.

  • Alternative Nitrating Agents: For substrates sensitive to strong acids, milder nitrating agents can be employed. These include:

    • Acetyl nitrate (AcONO₂): Prepared in situ from nitric acid and acetic anhydride. This reagent can lead to cleaner reactions with less acidic degradation.

    • Nitronium tetrafluoroborate (NO₂BF₄): A powerful nitrating agent that can be used in aprotic solvents, avoiding strongly acidic conditions.

Experimental Protocol: Regioselective Nitration

  • Preparation: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, cool concentrated sulfuric acid to -5 °C in an ice-salt bath.

  • Substrate Addition: Slowly add 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine to the cold sulfuric acid, ensuring the temperature does not rise above 0 °C.

  • Nitrating Agent Addition: Add fuming nitric acid dropwise to the reaction mixture, maintaining the temperature between -5 and 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at this temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of the starting material and minimize the formation of byproducts.

  • Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Work-up: Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium hydroxide) until a precipitate forms.

  • Isolation: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of dichloromethane and hexanes) or by column chromatography on silica gel.

Issue 2: Formation of Brominated Byproducts During Synthesis

Question: I am attempting a one-pot synthesis and am observing multiple brominated species in my final product. How can I control the bromination step?

Answer: Regiocontrol during bromination is also a significant challenge. The 7-azaindole nucleus has multiple positions susceptible to electrophilic bromination.

Root Cause Analysis:

  • Multiple Reactive Sites: The pyrrole ring (C3) and the pyridine ring (C4 and C5) are all potential sites for bromination. The directing effects of the existing substituents (methyl and nitro groups) will influence the final position of the bromine atom.

  • Reaction Conditions: The choice of brominating agent and solvent can significantly impact the regioselectivity.

dot

Caption: Potential byproduct formation during bromination.

Recommended Solutions:

  • N-Bromosuccinimide (NBS): NBS is a milder and more selective brominating agent compared to liquid bromine. Performing the reaction in a polar aprotic solvent like DMF at room temperature often provides good selectivity for the C5 position on the pyridine ring, especially when the C3 position is already occupied by the nitro group.

  • Step-wise Synthesis: A sequential, two-step synthesis (nitration followed by bromination, or vice-versa) with purification of the intermediate is highly recommended over a one-pot approach to minimize the formation of mixed halogenated and nitrated byproducts. The order of the steps can influence the final outcome. Nitrating first places a deactivating group on the pyrrole ring, which can help direct the subsequent bromination to the pyridine ring.

Experimental Protocol: Regioselective Bromination

  • Preparation: Dissolve 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: Add N-bromosuccinimide (NBS) portion-wise to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Quenching: Pour the reaction mixture into water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

  • Work-up: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the optimal order of reactions: bromination first, then nitration, or vice versa?

A1: While both sequences are plausible, nitration followed by bromination is generally the preferred route. The nitro group at the C3 position is a strong deactivating group, which reduces the reactivity of the pyrrole ring towards further electrophilic substitution. This deactivation helps to direct the subsequent bromination to the pyridine ring, favoring the desired C5 position. Brominating first would leave a more activated pyrrole ring, potentially leading to a mixture of products upon nitration.

Q2: I am observing a significant amount of a dark, insoluble material (tar) in my reaction mixture, especially during nitration. What is causing this and how can I prevent it?

A2: The formation of tar is a common issue in the nitration of electron-rich heterocyclic compounds like 7-azaindoles. This is typically due to acid-catalyzed polymerization or decomposition of the starting material or product under harsh acidic conditions.

To mitigate this:

  • Maintain Low Temperatures: Strictly control the reaction temperature, keeping it at or below 0 °C.

  • Slow Reagent Addition: Add the nitrating agent slowly and dropwise to avoid localized overheating.

  • Use Milder Conditions: If tarring is persistent, consider using a milder nitrating agent like acetyl nitrate.

  • Protecting Groups: In some cases, protecting the pyrrole nitrogen (e.g., with a tosyl or BOC group) can increase the stability of the molecule in acidic media, although this adds extra steps to the synthesis.

Q3: How can I confirm the regiochemistry of my final product and identify the isomeric byproducts?

A3: A combination of analytical techniques is essential for unambiguous structure determination:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The chemical shifts and coupling constants of the aromatic protons are highly informative. The specific substitution pattern will result in a unique set of signals. For the desired product, you would expect to see distinct singlets or doublets for the protons at the C2, C4, and C7 positions.

    • ¹³C NMR: The chemical shifts of the carbon atoms will also be characteristic of the substitution pattern.

    • 2D NMR (COSY, HMBC, NOESY): These experiments are invaluable for confirming the connectivity and spatial relationships between protons and carbons, definitively establishing the positions of the substituents.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the product and byproducts. The fragmentation pattern in MS/MS can also provide structural clues.

  • X-ray Crystallography: If a suitable single crystal can be obtained, X-ray diffraction provides the most definitive structural proof.

Table 1: Summary of Potential Byproducts and Identification

Byproduct NamePotential Formation ConditionsKey Analytical Signatures
4-Nitro Isomer Harsh nitration conditions (high temp.)Different ¹H NMR chemical shifts and coupling patterns for aromatic protons.
2-Nitro Isomer Side reaction during nitrationDistinctly different NMR spectra compared to the 3-nitro isomer.
Dinitro products Excess nitrating agentHigher molecular weight in MS; fewer aromatic protons in ¹H NMR.
4-Bromo Isomer Non-selective brominationUnique set of aromatic proton signals in ¹H NMR.

References

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2018). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 22(3), 344–350. [Link]

  • Mérour, J.-Y., & Joseph, B. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 471-506.
  • Robison, M. M., & Robison, B. L. (1956). The Nitration of 7-Azaindoline. Journal of the American Chemical Society, 78(6), 1247–1247.
  • Suárez-Castillo, O. R., Meléndez-Rodríguez, M., Beiza-Granados, L., Cano-Escudero, I. C., Morales-Ríos, M. S., & Joseph-Nathan, P. (2011). C-6 Regioselective Bromination of Methyl Indolyl-3-acetate.
  • Zhang, Z., Yang, Z., & Meanwell, N. A. (2013). An efficient synthesis of 5-nitro-7-azaindole. Tetrahedron Letters, 54(31), 4061-4063.

Technical Support Center: Scale-Up Synthesis of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide provides in-depth technical support for researchers, chemists, and process development professionals engaged in the scale-up synthesis of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. As a key intermediate in pharmaceutical development, particularly for kinase inhibitors, robust and safe synthesis at scale is paramount. This document moves beyond a simple procedural outline to offer troubleshooting advice and answers to frequently encountered challenges, grounded in established chemical principles and safety protocols.

Section 1: Synthesis Strategy & Core Protocol

The scale-up synthesis is best approached as a two-stage process: first, the construction of the 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine core, followed by a controlled nitration. This section addresses the fundamental questions regarding the execution of this strategy.

Workflow Overview: Synthetic Pathway

G A 2-Amino-5-bromo-4-methylpyridine B Pyrrole Ring Formation A->B e.g., Chloroacetaldehyde, Cyclization C 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine (Precursor) B->C D Controlled Nitration (H2SO4/HNO3) C->D Key Transformation E This compound (Final Product) D->E F Quench & Isolation E->F G Purification (Recrystallization) F->G H Final API Intermediate G->H

Caption: Overall workflow for the two-stage synthesis.

FAQ 1: What is a reliable, scalable protocol for the nitration of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine?

Answer: A controlled, low-temperature nitration using a mixed acid system is the most common and scalable approach. The pyrrole ring is highly activated towards electrophilic substitution, but also prone to acid-catalyzed degradation, making precise control of reaction parameters essential.[1]

Core Protocol: Nitration

  • Vessel Preparation: Ensure the reaction vessel is clean, dry, and equipped with an overhead stirrer, a temperature probe, a pressure-equalizing dropping funnel, and an inert atmosphere (Nitrogen or Argon).

  • Charge Precursor & Solvent: Charge the reactor with 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq) and concentrated sulfuric acid (98%, ~5-10 volumes).

  • Cooling: Stir the mixture and cool to an internal temperature of -5 to 0 °C using a suitable cooling bath (e.g., ice-salt or a chiller). It is critical to ensure the precursor is fully dissolved before proceeding.

  • Prepare Nitrating Mixture: In a separate, dry vessel, slowly add concentrated nitric acid (fuming, ≥90%, 1.05-1.2 eq) to concentrated sulfuric acid (98%, ~1-2 volumes) while cooling in an ice bath. This pre-formation of the nitronium ion (NO₂⁺) is crucial for a controlled reaction.[2]

  • Slow Addition: Add the pre-formed nitrating mixture dropwise to the solution of the precursor via the dropping funnel. The rate of addition must be carefully controlled to maintain the internal temperature at ≤ 5 °C. A significant exotherm is expected.[2][3]

  • Reaction Monitoring: Stir the reaction mixture at 0-5 °C. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC) until the starting material is consumed (typically 1-3 hours).

  • Quenching: Once the reaction is complete, quench it by slowly and carefully pouring the reaction mixture onto a stirred slurry of crushed ice and water. This must be done in a vessel large enough to accommodate the volume, as the dilution of sulfuric acid is highly exothermic.

  • Isolation: The product will precipitate as a solid. Stir the slurry for 30-60 minutes to ensure complete precipitation. Collect the solid by filtration.

  • Washing: Wash the filter cake sequentially with cold water until the filtrate is neutral (pH ~7) and then with a cold, non-polar solvent (e.g., heptane or diethyl ether) to remove residual water.

  • Drying: Dry the product under vacuum at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Section 2: Troubleshooting the Nitration Step

The nitration of heterocyclic compounds is notoriously challenging, especially during scale-up. This section addresses the most common issues.

FAQ 2: My reaction yield is low. What are the likely causes and how can I improve it?

Answer: Low yield is a frequent issue stemming from several potential sources, primarily related to substrate degradation or incomplete reaction.

ProblemProbable CauseRecommended Solution
Low Yield Acid-catalyzed polymerization/degradation of the pyrrole ring. [1] This occurs if the temperature is too high or if "hot spots" develop due to poor mixing.Ensure the internal temperature never exceeds 5 °C during addition. Improve stirring efficiency to ensure rapid heat dissipation. Consider a more dilute system by increasing the volume of H₂SO₄.
Incomplete reaction. The nitrating agent may be weak or insufficient.Use fresh, high-purity nitric acid (≥90%). Ensure the nitrating mixture is pre-formed and cooled before addition. A slight excess (up to 1.2 eq) of nitric acid may be necessary.
Product loss during work-up. The product may have some solubility in the acidic aqueous phase.Ensure the quench is performed on a large excess of ice to keep the temperature low and minimize solubility. Ensure the filter cake is washed thoroughly but efficiently to avoid dissolving the product.
FAQ 3: I am observing significant impurity formation, including di-nitrated products. How can I increase selectivity?

Answer: The formation of impurities, particularly di-nitro species or isomers, points to an overly aggressive reaction environment. Controlling the reaction's kinetic profile is key to achieving high selectivity.

ProblemProbable CauseRecommended Solution
Di-nitration Excess nitrating agent or elevated temperature. The product is also an aromatic ring and can undergo a second nitration if conditions are too harsh.Reduce the equivalents of nitric acid to be closer to stoichiometric (e.g., 1.05 eq). Maintain strict temperature control at ≤ 5 °C. Quench the reaction as soon as monitoring shows consumption of the starting material.
Isomeric Impurities Reaction temperature is too high. Higher temperatures can overcome the activation energy barrier for nitration at other positions on the rings.Maintain a lower reaction temperature (e.g., -10 to 0 °C). Slower addition of the nitrating agent can also improve regioselectivity.
Oxidation Byproducts Presence of excess nitric acid or impurities. Nitric acid is a strong oxidizing agent.Use high-purity reagents. Avoid unnecessarily long reaction times after the starting material has been consumed.

Section 3: Purification & Characterization

FAQ 4: What is the most effective method for purifying the final product on a large scale?

Answer: Recrystallization is the most scalable and effective method for purifying solid organic compounds like the target molecule. The choice of solvent system is critical.

Recommended Protocol: Recrystallization

  • Solvent Screening: Screen for a single solvent or a binary solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Promising candidates include ethanol, isopropanol (IPA), acetonitrile, or mixtures like ethyl acetate/heptane.

  • Procedure:

    • Dissolve the crude, dry product in a minimum amount of the chosen hot solvent (or solvent mixture).

    • If insoluble impurities are present, perform a hot filtration.

    • Allow the solution to cool slowly and undisturbed to room temperature to promote the formation of large, pure crystals.

    • Further cool the mixture in an ice bath to maximize recovery.

    • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Section 4: Safety & Scale-Up Considerations

FAQ 5: Nitration reactions are known to be hazardous. What are the critical safety precautions for scale-up?

Answer: Safety is the primary concern when scaling up any nitration. The main hazards are thermal runaway, potential for detonation of nitro compounds, and handling of highly corrosive acids.[4][5] A thorough hazard assessment is mandatory.[3]

Critical Safety Measures:

  • Thermal Hazard Assessment: Before any scale-up, perform a reaction calorimetry study (e.g., using an RC1 calorimeter) to understand the heat of reaction, maximum temperature of the synthesis reaction (MTSR), and potential for thermal runaway.[3][4] This data is essential for ensuring the reactor's cooling capacity is sufficient.

  • Controlled Addition: Never add the substrate to the nitrating mixture. Always add the nitrating agent slowly to the substrate solution. This maintains a low concentration of the nitrating agent, preventing a dangerous accumulation that could lead to an uncontrolled exotherm.[4]

  • Adequate Cooling & Emergency Plan: Ensure the reactor has a robust cooling system. Have a plan for emergency cooling or quenching in case of a temperature spike. This could involve adding a pre-chilled, inert solvent or having a quench solution ready.

  • Personal Protective Equipment (PPE): Always use acid-resistant gloves, lab coats, and face shields when handling concentrated nitric and sulfuric acids.[5] The reaction should be conducted in a well-ventilated fume hood or a walk-in hood for larger scales.[5]

  • Quenching Procedure: The quench step is also hazardous due to the large exotherm from diluting sulfuric acid. The addition of the reaction mixture to ice must be slow and controlled, with vigorous stirring. Never add water to the concentrated acid mixture.

  • Material Stability: Nitro compounds can be thermally unstable. The final product should be tested for thermal stability (e.g., using DSC) to determine a safe drying temperature.

References

  • The Royal Society of Chemistry. (2022, March 1). Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.
  • National Institutes of Health (NIH). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
  • American Chemical Society. (2013). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds.
  • ACS Combinatorial Science. (2012, May 22). One-Pot, Three-Component Synthesis of 7-Azaindole Derivatives from N-Substituted 2-Amino-4-cyanopyrroles, Various Aldehydes, and Active Methylene Compounds.
  • ResearchGate. (2024, February). Synthesis of 7-azaindole derivatives, starting from different cyclic imines.
  • ACS Publications. Synthesis of 7-azaindole and 7-azaoxindole derivatives through a palladium-catalyzed cross-coupling reaction.
  • Unacademy. Notes on Environmental Concerns of Nitration.
  • BYJU'S. Aromatic Nitration.
  • ResearchGate. (2025, August 10). Assessment of Chemical Reactivity Hazards for Nitration Reactions and Decomposition of Nitro-Compounds | Request PDF.
  • YouTube. (2024, June 7). Nitration reaction safety.
  • ECHEMI. Nitration of pyrrole with sulfuric and nitric acids.

Sources

Technical Support Center: 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. This guide is designed to provide in-depth technical assistance and troubleshooting for researchers working with this compound. As Senior Application Scientists, we have compiled this resource to address common challenges and questions related to its stability and degradation, ensuring the integrity and success of your experiments.

I. Compound Stability Profile: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the stability and handling of this compound.

Question 1: What are the primary factors that can cause the degradation of this compound?

Answer: The degradation of this compound is influenced by a combination of its structural features: the 7-azaindole core, and the bromo, methyl, and nitro substituents. The primary factors that can induce degradation are:

  • Light Exposure (Photodegradation): The nitroaromatic and brominated heterocyclic nature of the molecule makes it susceptible to degradation upon exposure to UV and visible light.[1] Photolytic debromination is a common degradation pathway for brominated aromatic compounds.[2]

  • Temperature (Thermal Degradation): Elevated temperatures can lead to the decomposition of the molecule. Nitroaromatic compounds are known to undergo thermal degradation, which may involve the cleavage of the carbon-nitro (C-NO2) bond.[3]

  • pH (Hydrolysis): Extreme pH conditions (strong acid or strong base) can affect the stability of the 7-azaindole ring system, potentially leading to hydrolysis.

  • Oxidizing Agents (Oxidative Degradation): While the electron-withdrawing nitro group can make the aromatic ring more resistant to oxidation, the pyrrole ring and the methyl group are potential sites for oxidative attack.

Question 2: How should I properly store this compound to ensure its stability?

Answer: To maintain the integrity of the compound, we recommend the following storage conditions:

ParameterRecommendationRationale
Temperature Store at 2-8°C. For long-term storage, -20°C is preferable.Minimizes thermal degradation.
Light Store in a light-resistant container (e.g., amber vial) or in the dark.Protects against photodegradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen).Prevents oxidative degradation.
Moisture Keep in a tightly sealed container with a desiccant.Prevents hydrolysis.

Question 3: I am observing a gradual change in the color of my solid compound. What could be the reason?

Answer: A change in the color of the solid compound, often to a yellowish or brownish hue, is a common indicator of degradation. This is most likely due to slow decomposition upon exposure to light and/or air over time. The formation of nitro- and bromo-containing degradation products can lead to colored impurities. We recommend re-analyzing the purity of the compound if you observe any significant color change.

II. Troubleshooting Guide: Common Experimental Issues

This section provides a structured approach to troubleshooting common problems encountered during experiments with this compound.

Issue 1: Inconsistent or non-reproducible results in biological assays.

Possible Cause: Degradation of the compound in the assay medium.

Troubleshooting Steps:

  • Prepare Fresh Solutions: Always prepare fresh stock and working solutions of the compound immediately before use.

  • Solvent Selection: Use aprotic, anhydrous solvents like DMSO or DMF for stock solutions. Avoid protic solvents for prolonged storage.

  • Protect from Light: During the experiment, protect the solutions and assay plates from direct light exposure by using amber-colored labware or by covering them with aluminum foil.

  • pH of Assay Buffer: Evaluate the stability of the compound in your specific assay buffer. If the buffer is strongly acidic or basic, consider adjusting the pH or reducing the incubation time.

  • Run a Stability Control: Include a control sample of the compound in the assay medium (without cells or other biological components) and incubate it for the same duration as your experiment. Analyze this control sample by HPLC to check for any degradation.

Issue 2: Appearance of unexpected peaks in my HPLC chromatogram during analysis.

Possible Cause: On-column degradation or degradation in the autosampler.

Troubleshooting Steps:

  • Check Autosampler Conditions: If the autosampler is not temperature-controlled, the compound may degrade while waiting for injection. Use a cooled autosampler (e.g., 4°C) if possible.

  • Mobile Phase pH: The pH of the mobile phase can induce degradation on the analytical column. Experiment with different mobile phase pH values to find a condition where the compound is most stable.

  • Injection Solvent: Ensure the injection solvent is compatible with the compound and does not promote degradation.

  • Light Exposure in Autosampler: Protect the samples in the autosampler from light, especially if the analysis involves a long sequence.

III. Forced Degradation Studies: A Practical Guide

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.[4][5][6][7]

Objective: To intentionally degrade the compound under controlled stress conditions to an extent of 5-20% to identify potential degradation products and pathways.[6][8]

A. Experimental Protocols for Forced Degradation

1. Acid and Base Hydrolysis:

  • Protocol:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For acid hydrolysis, add an equal volume of 0.1 M HCl.

    • For base hydrolysis, add an equal volume of 0.1 M NaOH.

    • Incubate the solutions at room temperature and at an elevated temperature (e.g., 60°C).

    • Monitor the degradation over time (e.g., 0, 2, 4, 8, 24 hours) by HPLC.

    • If no degradation is observed, increase the acid/base concentration or the temperature.

    • Neutralize the samples before HPLC analysis.

2. Oxidative Degradation:

  • Protocol:

    • Prepare a 1 mg/mL solution of the compound in a suitable solvent.

    • Add an equal volume of 3% hydrogen peroxide (H₂O₂).

    • Incubate at room temperature, protected from light.

    • Monitor the degradation over time by HPLC.

    • If the reaction is slow, the temperature can be slightly increased.

3. Thermal Degradation:

  • Protocol:

    • Place the solid compound in a controlled temperature oven (e.g., 80°C).

    • Prepare a solution of the compound (1 mg/mL) and incubate it at an elevated temperature (e.g., 60°C).

    • Monitor for degradation at various time points.

4. Photodegradation:

  • Protocol:

    • Expose a solution of the compound (1 mg/mL) and the solid compound to a light source that provides both UV and visible light (e.g., a photostability chamber).

    • Wrap a control sample in aluminum foil to protect it from light and place it alongside the exposed sample.

    • Monitor for degradation at different time intervals.

B. Predicted Degradation Pathways

Based on the chemical structure of this compound, the following degradation pathways are predicted under various stress conditions.

DegradationPathways cluster_main This compound cluster_photo Photodegradation cluster_hydrolysis Hydrolysis (Extreme pH) cluster_oxidation Oxidative Degradation main Parent Compound photo_debromination Debromination Product (6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine) main->photo_debromination UV/Vis Light (Debromination) photo_reduction Nitro Reduction Product (5-Bromo-6-methyl-3-amino-1H-pyrrolo[2,3-b]pyridine) main->photo_reduction UV/Vis Light (Nitro Reduction) hydrolysis_product Ring-Opened Products main->hydrolysis_product Strong Acid/Base oxidation_methyl Oxidation of Methyl Group (Carboxylic Acid or Aldehyde) main->oxidation_methyl H₂O₂ oxidation_pyrrole Oxidation of Pyrrole Ring main->oxidation_pyrrole H₂O₂

Caption: Predicted degradation pathways of this compound.

C. Experimental Workflow for Degradation Studies

The following diagram outlines a general workflow for conducting forced degradation studies and characterizing the resulting degradation products.

ExperimentalWorkflow cluster_stress Stress Conditions cluster_analysis Analysis cluster_characterization Characterization acid Acid Hydrolysis hplc HPLC-UV/DAD (Purity & Degradation %) acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation (H₂O₂) oxidation->hplc thermal Thermal (Heat) thermal->hplc photo Photolytic (UV/Vis) photo->hplc lcms LC-MS/MS (Identification of Degradants) hplc->lcms isolation Preparative HPLC (Isolation of Degradants) lcms->isolation nmr NMR Spectroscopy (Structure Elucidation) isolation->nmr

Caption: General experimental workflow for forced degradation studies.

IV. References

  • Thermal degradation steps and temperatures details. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Theoretical study on the thermal decomposition of pyridine. (2002). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Starha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo-[2,3-b]pyridine. Acta crystallographica. Section E, Structure reports online, 69(Pt 3), o381. [Link]

  • Starha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. ResearchGate. Retrieved January 17, 2026, from [Link]

  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hatajik, T. D., Kong, W., & Tsuda, Y. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-66.

  • Giorgetti, A., et al. (2019). Detection and phase I metabolism of the 7-azaindole-derived synthetic cannabinoid 5F-AB-P7AICA including a preliminary pharmacokinetic evaluation. Drug Testing and Analysis, 11(11-12), 1657-1666. [Link]

  • Bua, S., et al. (2019). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules, 24(21), 3853. [Link]

  • Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. (2021). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Degradation of pyridine and 4-methylpyridine by Gordonia terrea IIPN1. (2012). PubMed. Retrieved January 17, 2026, from [Link]

  • Direct nitration of five membered heterocycles. (2005). Semantic Scholar. Retrieved January 17, 2026, from [Link]

  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]

  • Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 63-71. [Link]

  • Forced degradation studies for Drug Substances and Drug Products- Scientific and Regulatory Considerations. (n.d.). PharmaInfo. Retrieved January 17, 2026, from [Link]

  • Söderström, G., Sellström, U., de Wit, C. A., & Tysklind, M. (2004). Photolytic debromination of decabromodiphenyl ether (BDE 209). Environmental science & technology, 38(1), 127-132. [Link]

  • Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles. (2024). ACS Publications. Retrieved January 17, 2026, from [Link]

  • Radiation-induced nitration of organic compounds in aqueous solutions Radiolysis. (2003). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Photoreductive Debromination of Decabromodiphenyl Ethers in the Presence of Carboxylates under Visible Light Irradiation. (2019). ResearchGate. Retrieved January 17, 2026, from [Link]

  • de Mattos, M. C., Alatorre-Santamaría, S., Gotor-Fernández, V., & Gotor, V. (2007). Efficient Synthesis of 2-Substituted 7-Azaindole Derivatives via Palladium-Catalyzed Coupling and C-N Cyclization Using 18-Crown-6. Synthesis, 2007(14), 2149-2152. [Link]

  • Detection and Behaviors of TEMPO Derivatives in Seven Mass Spectrometry Ionization Methods. (2021). PubMed. Retrieved January 17, 2026, from [Link]

  • Mass spectrometry of 2-substituted 5-nitro-2-furyl thiazoles. Identification of microsomal nitroreduction products by electron impact mass spectrometry. (1981). PubMed. Retrieved January 17, 2026, from [Link]

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Validation & Comparative

A Comparative Guide to the Structural Confirmation of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The unequivocal structural confirmation of novel chemical entities is a cornerstone of modern drug discovery and development. The biological activity of a compound is intrinsically linked to its three-dimensional architecture. Therefore, rigorous analytical methodologies are paramount to ensure the correct constitution and stereochemistry of a synthesized molecule. This guide provides an in-depth technical comparison of analytical techniques for the structural elucidation of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine , a substituted 7-azaindole derivative. The 1H-pyrrolo[2,3-b]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including as kinase inhibitors.[1] This guide will utilize a comparative approach, contrasting the expected analytical data of the target molecule with its non-nitrated precursor, 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine , to highlight the influence of the nitro group on the spectroscopic fingerprint.

The Imperative of Structural Verification

The precise arrangement of substituents on the 1H-pyrrolo[2,3-b]pyridine ring system dictates the molecule's interaction with biological targets. In the case of our target compound, the presence and position of the bromo, methyl, and particularly the electron-withdrawing nitro group, are critical determinants of its physicochemical properties and potential pharmacological profile. An incorrect structural assignment can lead to misleading structure-activity relationship (SAR) studies, wasted resources, and potential safety issues.

Synthetic Strategy Overview

A plausible synthetic route to this compound would likely involve the initial construction of the 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine core, followed by a regioselective nitration step. The synthesis of substituted 1H-pyrrolo[2,3-b]pyridines can be achieved through various methods, often starting from appropriately substituted pyridines. Subsequent nitration of the 7-azaindole ring system typically occurs on the electron-rich pyrrole ring, with the 3-position being a common site for electrophilic substitution.[2][3]

Caption: Proposed synthetic pathway.

Comparative Structural Elucidation: A Multi-Technique Approach

The definitive confirmation of the structure of this compound requires a combination of spectroscopic techniques. By comparing the data obtained for the target molecule with that of its non-nitrated analog, we can confidently assign the position of the nitro group and confirm the overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Determination

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule. For the compounds , ¹H and ¹³C NMR, along with two-dimensional techniques like HSQC and HMBC, are indispensable.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to note are chemical shifts (δ), coupling constants (J), and integration values.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon NMR spectrum, typically with proton decoupling.

  • 2D NMR Acquisition (HSQC & HMBC): Perform Heteronuclear Single Quantum Coherence (HSQC) to correlate directly bonded proton and carbon atoms. Perform Heteronuclear Multiple Bond Correlation (HMBC) to identify long-range (2-3 bond) correlations between protons and carbons.

Data Comparison and Interpretation:

The introduction of a strong electron-withdrawing nitro group at the C3 position is expected to have a significant impact on the NMR spectra compared to the non-nitrated alternative.

Proton/Carbon 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine (Alternative) - Expected Shifts This compound (Target) - Expected Shifts Rationale for Shift Differences
H2 ~6.5-7.0 ppm~8.0-8.5 ppmSignificant downfield shift due to the strong deshielding effect of the adjacent nitro group.
H4 ~7.5-8.0 ppm~7.8-8.3 ppmMinor downfield shift due to the overall electron-withdrawing nature of the nitro group on the ring system.
CH₃ (at C6) ~2.4-2.6 ppm~2.5-2.7 ppmMinimal change expected as it is distant from the nitro group.
NH (H1) ~11.0-12.0 ppm~12.0-13.0 ppmPotential downfield shift due to increased acidity of the N-H proton.
C2 ~100-110 ppm~120-130 ppmSignificant downfield shift due to the direct attachment of the electron-withdrawing nitro group.
C3 ~120-130 ppm~140-150 ppmSignificant downfield shift as the carbon is directly bonded to the nitro group.
C3a ~145-150 ppm~140-145 ppmSlight upfield shift possible due to altered resonance effects.
C4 ~115-120 ppm~118-123 ppmMinor downfield shift.
C5 ~110-115 ppm~112-117 ppmMinor downfield shift.
C6 ~125-130 ppm~127-132 ppmMinor downfield shift.
C7a ~148-152 ppm~145-150 ppmSlight upfield shift possible.

Note: These are predicted chemical shifts based on known substituent effects on the 7-azaindole ring system. Actual values may vary depending on the solvent and other experimental conditions.

Caption: Key expected HMBC correlations for the target molecule.

Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for its elemental composition. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. The fragmentation pattern observed in the MS/MS spectrum offers further structural clues.

Experimental Protocol: Mass Spectrometry

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and observe the molecular ion.

  • Mass Analysis: Acquire a full scan mass spectrum to determine the molecular weight.

  • High-Resolution Mass Spectrometry (HRMS): If available, obtain an HRMS spectrum to confirm the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation pattern.

Data Comparison and Interpretation:

Analysis 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine (Alternative) This compound (Target)
Molecular Formula C₈H₇BrN₂C₈H₆BrN₃O₂
Monoisotopic Mass 210.9847254.9698
Expected [M+H]⁺ 211.9925255.9776
Key Fragmentation Loss of H, Br, HCNLoss of NO₂, NO, H₂O, Br, HCN

The mass spectrum of the target compound will show a molecular ion peak corresponding to its higher molecular weight. A characteristic isotopic pattern for one bromine atom (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) should be observed for both compounds. The fragmentation pattern of the nitrated compound is expected to show characteristic losses of the nitro group (NO₂, 46 Da) and nitric oxide (NO, 30 Da).

Caption: Expected major fragmentation pathways for the target molecule.

X-ray Crystallography: The Definitive Structure

When a suitable single crystal can be grown, X-ray crystallography provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the arrangement of molecules in the crystal lattice. While not always feasible, it is considered the gold standard for structural confirmation. For 7-azaindole derivatives, X-ray crystallography has been used to confirm their planar structure and hydrogen bonding patterns.[4]

Experimental Protocol: X-ray Crystallography

  • Crystallization: Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques.

  • Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

Conclusion

The structural confirmation of a novel compound like this compound is a critical, multi-faceted process. While each analytical technique provides valuable information, a consolidated approach is essential for unequivocal structure determination. By comparing the spectral data of the target molecule with a closely related alternative, such as its non-nitrated precursor, researchers can gain a high level of confidence in their structural assignment. The expected downfield shifts in the ¹H and ¹³C NMR spectra, the increased molecular weight, and the characteristic fragmentation pattern in the mass spectrum all serve as key identifiers for the successful synthesis of the target compound. When obtainable, a single-crystal X-ray structure provides the ultimate confirmation. This rigorous analytical workflow ensures the scientific integrity of subsequent biological and medicinal chemistry studies.

References

  • Starha, P., & Trávníček, Z. (2013). 5-Bromo-1H-pyrrolo[2,3-b]pyridine. Acta Crystallographica Section E: Structure Reports Online, 69(3), o381. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

  • Wang, X., et al. (2019). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 10(10), 1786-1795. [Link]

  • Katritzky, A. R., et al. (2005). Direct nitration of five membered heterocycles. Arkivoc, 2005(3), 179-191. [Link]

  • G. Jones (Ed.). (2008). The Chemistry of Heterocyclic Compounds, Pyrroles. John Wiley & Sons. [Link]

  • PubChem. (n.d.). 5-bromo-6-methyl-1h-pyrazolo[3,4-b]pyridine. Retrieved January 17, 2026, from [Link]

  • SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved January 17, 2026, from [Link]

  • Li, H., et al. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3. Letters in Applied NanoBioScience, 11(4), 4131-4138. [Link]

Sources

Validating the Biological Activity of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for validating the biological activity of the novel compound 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. Drawing from the established bioactivities of the broader pyrrolo[2,3-b]pyridine (7-azaindole) class of molecules, we present a tiered experimental approach, comparing its potential efficacy against known inhibitors. The pyrrolo[2,3-b]pyridine scaffold is a well-established pharmacophore found in numerous bioactive agents, particularly as kinase inhibitors.[1] Derivatives have shown promise in oncology, neurodegenerative disorders, and inflammatory conditions.[2][3][4]

Our strategy will focus on an initial broad-spectrum kinase inhibition screening, followed by targeted cellular assays to elucidate the compound's mechanism of action and potential therapeutic applications. This guide is intended for researchers in drug discovery and development, providing detailed protocols and the scientific rationale behind each experimental choice.

Foundational Rationale: The Kinase Inhibition Potential of the Pyrrolo[2,3-b]pyridine Scaffold

The 7-azaindole core of our target compound is a known hinge-binding motif for many protein kinases, mimicking the adenine moiety of ATP.[5] This structural feature is prevalent in numerous kinase inhibitors. Research has demonstrated that derivatives of 1H-pyrrolo[2,3-b]pyridine exhibit potent inhibitory activity against a range of kinases, including:

  • Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is a key driver in various cancers.[3] Pyrrolo[2,3-b]pyridine derivatives have been shown to inhibit FGFRs, leading to reduced cancer cell proliferation and apoptosis.[3][6]

  • Glycogen Synthase Kinase 3β (GSK-3β): This kinase is implicated in the pathology of Alzheimer's disease. Novel pyrrolo[2,3-b]pyridine derivatives have demonstrated potent GSK-3β inhibitory activity, suggesting neuroprotective potential.[2]

  • Janus Kinase 3 (JAK3): JAK3 plays a crucial role in immune responses, making it a target for autoimmune and inflammatory diseases.[7]

  • Phosphodiesterase 4B (PDE4B): Inhibition of PDE4B has anti-inflammatory effects, and pyrrolo[2,3-b]pyridine-based inhibitors have been developed for this target.[4]

Given this precedent, a primary hypothesis is that this compound possesses kinase inhibitory activity. Our validation workflow is designed to test this hypothesis systematically.

Tier 1: In Vitro Kinase Profiling

The initial step is to perform a broad in vitro kinase assay to identify potential kinase targets. This unbiased approach provides a landscape of the compound's selectivity and potency.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a radiometric kinase assay, a highly sensitive and reliable method for determining kinase activity.[8][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of representative kinases (e.g., FGFR1, GSK-3β, JAK3) and compare its activity with established inhibitors.

Materials:

  • Recombinant human kinases (e.g., FGFR1, GSK-3β, JAK3)

  • Specific peptide or protein substrates for each kinase

  • This compound (Test Compound)

  • Positive Control Inhibitors (e.g., Sorafenib for FGFR1, CHIR-99021 for GSK-3β, Tofacitinib for JAK3)

  • [γ-³²P]ATP

  • Kinase reaction buffer (specific to each kinase)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound and positive control inhibitors in DMSO.

  • In a 96-well plate, add the kinase, its specific substrate, and the kinase reaction buffer.

  • Add the serially diluted compounds or DMSO (vehicle control) to the wells.

  • Initiate the kinase reaction by adding [γ-³²P]ATP.

  • Incubate the plate at 30°C for a predetermined time (typically 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

  • Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

  • Wash the filter plate to remove unincorporated [γ-³²P]ATP.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 values by fitting the data to a dose-response curve using non-linear regression.

Data Presentation: Comparative Kinase Inhibition
CompoundFGFR1 IC50 (nM)GSK-3β IC50 (nM)JAK3 IC50 (nM)
This compound Experimental DataExperimental DataExperimental Data
Sorafenib (Control)15>10,000>10,000
CHIR-99021 (Control)>10,0006.7>10,000
Tofacitinib (Control)>10,000>10,0001.2

This table presents a template for the expected data. Actual experimental results should be inserted.

Tier 2: Cellular Activity Validation

Following the identification of a potential kinase target from the in vitro screen, the next logical step is to assess the compound's activity in a cellular context. This will determine if the compound can penetrate the cell membrane and engage its target to elicit a biological response.

Cell Viability and Cytotoxicity Assays

Rationale: If the in vitro kinase screen reveals potent inhibition of a cancer-related kinase (e.g., FGFR1), we will assess the compound's ability to inhibit the growth of cancer cell lines that are dependent on that kinase's activity. The XTT assay is a reliable colorimetric method for measuring cell viability.[10] It is an improvement upon the traditional MTT assay as the formazan product of XTT is water-soluble, eliminating a solubilization step and reducing variability.[11]

Experimental Protocol: XTT Cell Viability Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound in a relevant cancer cell line (e.g., a cell line with FGFR1 amplification) and compare its potency to a known inhibitor.

Materials:

  • Cancer cell line with known dependence on the target kinase (e.g., NCI-H1581 for FGFR1 amplification)

  • Cell culture medium and supplements

  • This compound (Test Compound)

  • Positive Control Inhibitor (e.g., Sorafenib)

  • XTT labeling reagent

  • Electron-coupling reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound and the positive control inhibitor in the cell culture medium.

  • Remove the old medium from the cells and add the medium containing the diluted compounds. Include a vehicle control (DMSO).

  • Incubate the cells for 48-72 hours.

  • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.

  • Add the XTT labeling mixture to each well.

  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere.

  • Measure the absorbance of the formazan product at 450 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Determine the EC50 values by fitting the data to a dose-response curve.

Data Presentation: Comparative Cell Viability
CompoundNCI-H1581 EC50 (µM)
This compound Experimental Data
Sorafenib (Control)5.2

This table presents a template for the expected data. Actual experimental results should be inserted.

Target Engagement and Downstream Signaling

Rationale: To confirm that the observed cellular effects are due to the inhibition of the intended kinase target, we will use Western blotting to examine the phosphorylation state of the kinase and its key downstream signaling proteins. A reduction in the phosphorylation of these proteins upon treatment with the compound would provide strong evidence of target engagement.[12][13][14]

Experimental Protocol: Western Blotting for Phosphorylated Proteins

Objective: To determine if this compound inhibits the phosphorylation of the target kinase and its downstream effectors in a cellular context.

Materials:

  • Cancer cell line used in the viability assay

  • This compound (Test Compound)

  • Positive Control Inhibitor

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies (specific for the phosphorylated and total forms of the target kinase and downstream proteins, e.g., p-FGFR, FGFR, p-ERK, ERK)

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and running buffer

  • PVDF membrane and transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed cells and treat them with the test compound and positive control at various concentrations for a specified time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[14]

  • Incubate the membrane with the primary antibody (e.g., anti-p-FGFR) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe with antibodies for the total protein (e.g., anti-FGFR) and downstream signaling proteins (e.g., p-ERK, ERK) to confirm equal loading and assess the effect on the signaling pathway.

Visualizing the Workflow and Signaling Pathways

To provide a clear overview of the experimental design and the potential mechanism of action, the following diagrams have been generated using Graphviz.

G cluster_0 Tier 1: In Vitro Validation cluster_1 Tier 2: Cellular Validation Kinase Panel Screening Kinase Panel Screening IC50 Determination IC50 Determination Kinase Panel Screening->IC50 Determination Identify Potent Hits Cell Viability Assay (XTT) Cell Viability Assay (XTT) IC50 Determination->Cell Viability Assay (XTT) Select Lead Kinase Target EC50 Determination EC50 Determination Cell Viability Assay (XTT)->EC50 Determination Western Blotting Western Blotting EC50 Determination->Western Blotting Confirm Cellular Potency Target Engagement & Pathway Modulation Target Engagement & Pathway Modulation Western Blotting->Target Engagement & Pathway Modulation

Caption: Experimental workflow for validating the biological activity.

G Growth Factor Growth Factor FGFR FGFR Growth Factor->FGFR RAS RAS FGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Test Compound Test Compound Test Compound->FGFR

Caption: Hypothetical FGFR signaling pathway and point of inhibition.

Conclusion and Future Directions

This guide outlines a robust and scientifically grounded approach to validate the biological activity of this compound. By leveraging the known pharmacology of the 7-azaindole scaffold, we have proposed a focused yet comprehensive series of experiments. The comparative nature of this guide, pitting the novel compound against established inhibitors, will provide a clear and objective assessment of its potential.

Positive results from this validation cascade would warrant further investigation, including broader selectivity profiling, in vivo efficacy studies in relevant disease models, and preliminary ADME/Tox assessments. The structured approach detailed herein ensures that the biological activity of this novel compound is characterized with a high degree of scientific rigor, paving the way for its potential development as a novel therapeutic agent.

References

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  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. [Link]

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  • PubMed Central. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. [Link]

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A Comparative Guide to 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine and Its Analogs for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold represents a "privileged structure," particularly in the realm of kinase inhibition. Its unique arrangement, featuring a pyridine nitrogen that acts as a hydrogen bond acceptor and a pyrrole NH group that serves as a hydrogen bond donor, mimics the hinge-binding motif of ATP, making it a highly effective core for designing potent and selective kinase inhibitors.[1][2] This guide provides a comprehensive comparison of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, a compound of significant interest, with its structural analogs. While direct experimental data for this specific molecule is not publicly available, this guide will leverage data from closely related compounds to predict its properties and biological activity, offering a valuable framework for future research and development.

The 7-Azaindole Core: A Foundation for Potent Biological Activity

The 7-azaindole nucleus is a bioisostere of indole and purine, and its derivatives have demonstrated a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[3][4] The strategic placement of the nitrogen atom in the six-membered ring significantly influences the molecule's physicochemical properties, such as its hydrogen bonding capacity, pKa, and metabolic stability, thereby affecting its interaction with biological targets.[4] The majority of 7-azaindole-based drugs and clinical candidates target protein kinases, underscoring the scaffold's importance in oncology and immunology.[1][5][6]

Synthesis Strategy for this compound

A plausible synthetic route to the target compound can be conceptualized based on established methodologies for the functionalization of the 7-azaindole ring system. The proposed multi-step synthesis would likely begin with a commercially available or readily synthesized 6-methyl-1H-pyrrolo[2,3-b]pyridine.

Caption: Proposed synthetic pathway for this compound.

This strategy involves an initial electrophilic bromination at the C5 position, a common and often high-yielding reaction for 7-azaindoles, followed by nitration. The nitration of the 7-azaindole ring is regioselective, with the C3 position being the most susceptible to electrophilic attack under standard nitrating conditions (e.g., a mixture of nitric and sulfuric acid).[7]

Comparative Analysis of Substituent Effects

The biological activity and physicochemical properties of this compound are dictated by the interplay of its three key substituents. By examining related compounds, we can infer the likely contribution of each group.

CompoundKey SubstituentsKnown/Predicted Physicochemical PropertiesKnown/Predicted Biological Activity
This compound (Target) 5-Bromo, 6-Methyl, 3-NitroPredicted m.p. >200 °C; Likely poor aqueous solubility due to nitro and bromo groups.Predicted potent kinase inhibitory activity. The nitro group may also confer cytotoxic or antimicrobial properties.
5-Bromo-1H-pyrrolo[2,3-b]pyridine[8]5-Bromom.p. 178-179 °C; Soluble in organic solvents like DCM.[8]Serves as a key intermediate for kinase inhibitors. The bromo group provides a handle for further functionalization via cross-coupling reactions.[9]
6-Methyl-5-nitro-7-azaindole[10][11]6-Methyl, 5-NitroNo data available.The nitro group at C5 is expected to influence electronic properties and potential for hydrogen bonding. The methyl group can enhance binding through hydrophobic interactions.
3-Nitro-1H-pyrrolo[2,3-b]pyridine3-Nitrom.p. >300 °C. [No specific citation found for m.p., but nitroindoles often have high melting points]The nitro group at C3 significantly alters the electronic character of the pyrrole ring, making it more electron-deficient. This can influence binding affinity and introduce new biological activities.[5]
5-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine[12]5-Bromo, 6-ChloroNMR data available.[12]The combination of two halogens at these positions creates a distinct electronic environment and provides multiple sites for further synthetic elaboration.
The Influence of the 5-Bromo Substituent

The bromine atom at the C5 position serves a dual purpose. Electronically, it is an electron-withdrawing group that can influence the acidity of the pyrrole NH and the overall electron density of the ring system. More importantly, it provides a crucial handle for further synthetic diversification through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9] This allows for the introduction of a wide variety of aryl and heteroaryl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[9]

The Role of the 6-Methyl Group

The methyl group at the C6 position is expected to have a more subtle but still significant impact. Sterically, it can influence the preferred conformation of adjacent substituents and their interactions with a target protein. Electronically, it is a weakly electron-donating group. In the context of kinase inhibition, a methyl group in this region can often occupy a hydrophobic pocket within the ATP-binding site, thereby increasing binding affinity and potency.

The Impact of the 3-Nitro Group

The nitro group at the C3 position is a strong electron-withdrawing group that dramatically alters the electronic properties of the pyrrole ring, making it significantly more electron-deficient. This can have several consequences:

  • Modulation of Kinase Activity: The altered electronics can fine-tune the hydrogen bonding interactions with the kinase hinge region, potentially leading to increased potency and selectivity.[5]

  • Introduction of New Biological Activities: 3-nitroindoles and related compounds are known to exhibit a range of biological effects, including antimicrobial and cytotoxic activities. This is often attributed to the ability of the nitro group to undergo bioreduction to form reactive nitrogen species.

Experimental Protocols

The following are detailed, representative protocols for the key synthetic transformations and a common biological assay relevant to the target compound and its analogs.

Protocol for Nitration of a 7-Azaindole Derivative

This protocol describes a general procedure for the nitration of a 7-azaindole at the C3 position.

Materials:

  • Substituted 7-azaindole (1.0 eq)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Ice bath

  • Stir plate and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Cool concentrated sulfuric acid in a round-bottom flask to 0 °C using an ice bath.

  • Slowly add the substituted 7-azaindole to the cold sulfuric acid with stirring until fully dissolved.

  • In a separate container, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the solution of the 7-azaindole, maintaining the temperature at or below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with a suitable base (e.g., aqueous sodium hydroxide or ammonium hydroxide) until a precipitate forms.

  • Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield the crude 3-nitro-7-azaindole derivative.

  • Purify the crude product by recrystallization or column chromatography as needed.

Caption: General workflow for the nitration of a 7-azaindole derivative.

Protocol for Suzuki-Miyaura Cross-Coupling of a 5-Bromo-7-azaindole

This protocol provides a general method for the palladium-catalyzed coupling of a 5-bromo-7-azaindole with a boronic acid.

Materials:

  • 5-Bromo-7-azaindole derivative (1.0 eq)

  • Aryl or heteroaryl boronic acid (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 2-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask or sealed tube, add the 5-bromo-7-azaindole derivative, the boronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (2-24 hours), monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-7-azaindole.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific protein kinase.

Materials:

  • Purified kinase enzyme

  • Kinase substrate (peptide or protein)

  • ATP (radiolabeled [γ-³²P]ATP or cold ATP for non-radiometric assays)

  • Test compound (e.g., this compound)

  • Assay buffer

  • 96- or 384-well plates

  • Detection reagents (e.g., phosphospecific antibody for ELISA-based assays, or reagents for luminescence-based assays like ADP-Glo™)

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a multi-well plate, add the kinase, substrate, and test compound at various concentrations.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a controlled temperature (e.g., 30 °C or room temperature) for a specific period (e.g., 30-60 minutes).

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the amount of phosphorylated substrate using an appropriate method (e.g., scintillation counting, fluorescence, or luminescence).

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

While the specific compound this compound remains to be synthesized and characterized, this guide provides a robust framework for its investigation. The analysis of its structural components suggests it holds significant promise as a kinase inhibitor, with the substituents offering a fine balance of electronic modulation, steric influence, and opportunities for further synthetic exploration.

Future work should focus on the successful synthesis of this target molecule and its comprehensive characterization, including X-ray crystallography to understand its solid-state conformation. Subsequent biological evaluation against a panel of kinases will be crucial to determine its potency and selectivity profile. The 5-bromo moiety offers a clear path for the generation of a library of analogs through Suzuki-Miyaura coupling, enabling a thorough exploration of the structure-activity relationship and the potential optimization of this promising scaffold into a lead compound for drug discovery.

References

Please note: The reference list will be populated with the actual sources used to compile this guide. For this example, placeholders are used.

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A Researcher's Guide to Profiling the Cross-Reactivity of Novel Kinase Inhibitors: A Comparative Analysis Featuring a 7-Azaindole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a novel kinase inhibitor from discovery to a potential therapeutic is paved with rigorous evaluation. A critical aspect of this journey is understanding the inhibitor's selectivity—its propensity to bind to its intended target versus a host of other kinases. This guide provides a comprehensive framework for assessing the cross-reactivity of a novel kinase inhibitor, using the representative compound 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine as a central example. While specific experimental data for this exact molecule is not publicly available, its 1H-pyrrolo[2,3-b]pyridine core, also known as a 7-azaindole, places it within a well-established class of kinase inhibitors.[1][2][3][4][5] This guide will therefore serve as a blueprint for researchers working with similar novel 7-azaindole derivatives.

The 7-azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors.[3][4][5] Its defining feature is the ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site, mimicking the adenine moiety of ATP itself.[5] This inherent binding capability makes 7-azaindole derivatives potent inhibitors, but also necessitates a thorough investigation of their kinome-wide selectivity to identify potential off-target effects that could lead to toxicity, or conversely, beneficial polypharmacology.[6][7]

This guide will present a comparative analysis framework, detailing the essential biochemical and cell-based methodologies for profiling inhibitor cross-reactivity. We will compare our hypothetical data for this compound against established kinase inhibitors to provide a realistic context for data interpretation.

The Importance of Kinase Inhibitor Selectivity

The human kinome comprises over 500 protein kinases, many of which share a high degree of structural similarity within their ATP-binding pockets.[8] This conservation presents a significant challenge in the development of highly selective kinase inhibitors.[8] Cross-reactivity, or the binding of an inhibitor to unintended kinase targets, can have profound biological consequences.[6][7] While off-target activity can sometimes be harnessed for therapeutic benefit in a multi-targeted drug discovery approach, it is more often associated with adverse side effects.[6][7] Therefore, a comprehensive understanding of a compound's selectivity profile is paramount for its progression as either a chemical probe for research or a clinical candidate.

Comparative Inhibitors for Benchmarking

To provide a meaningful comparison, we will assess the hypothetical performance of This compound (referred to as Cmpd-X ) against a panel of well-characterized kinase inhibitors with varying selectivity profiles. For the purpose of this guide, let's assume that initial screening has identified Fibroblast Growth Factor Receptors (FGFRs) as the primary target family for Cmpd-X, a plausible hypothesis given that many 7-azaindole derivatives target this family.[9][10][11]

Compound Primary Target(s) Scaffold Class
Cmpd-X FGFR1/2/3 (Hypothesized)7-Azaindole
Vemurafenib BRAFV600E7-Azaindole
Sunitinib VEGFRs, PDGFRs, c-KITIndolinone
Dasatinib BCR-ABL, SRC familyAminopyrimidine

This selection provides a mix of a structurally related compound (Vemurafenib) and mechanistically relevant multi-kinase inhibitors (Sunitinib and Dasatinib).

Methodologies for Cross-Reactivity Profiling

A robust assessment of kinase inhibitor selectivity relies on a combination of biochemical and cell-based assays.

Biochemical Profiling: Kinome Scanning

Biochemical kinome scanning assays are a powerful tool for obtaining a broad overview of an inhibitor's activity across a large panel of purified kinases.[12][13] These assays typically measure the ability of a compound to compete with a known ligand for binding to the kinase active site.

This protocol is based on the principles of active site-directed competition binding assays.[12][13][14]

  • Kinase Preparation: A panel of human kinases, each tagged with a unique DNA identifier, is utilized.

  • Ligand Immobilization: An active-site directed ligand is immobilized on a solid support (e.g., beads).

  • Competition Reaction: The tagged kinases are incubated with the immobilized ligand in the presence of the test compound (Cmpd-X) at a fixed concentration (e.g., 1 µM).

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified by measuring the amount of associated DNA tag using qPCR. A reduction in the amount of bound kinase compared to a vehicle control indicates that the test compound has bound to the kinase.

  • Data Analysis: Results are typically expressed as a percentage of control, where a lower percentage indicates stronger binding.

Workflow for Biochemical Kinome Scanning

G cluster_prep Preparation cluster_assay Assay cluster_quant Quantification & Analysis Kinase DNA-Tagged Kinase Panel Incubation Incubate Kinase, Ligand, and Compound Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation Compound Test Compound (Cmpd-X) Compound->Incubation qPCR qPCR Quantification of Bound Kinase Incubation->qPCR Data Data Analysis (% of Control) qPCR->Data

Caption: A schematic of the competition binding assay workflow for kinome scanning.

The results of a kinome scan are often visualized as a dendrogram, providing a clear picture of the inhibitor's selectivity. For simplicity, we present a summary table of hypothetical results for Cmpd-X at a single concentration.

Kinase Target % of Control @ 1 µM Cmpd-X Interpretation
FGFR1 5%Strong Binding (On-Target)
FGFR2 8%Strong Binding (On-Target)
FGFR3 12%Strong Binding (On-Target)
VEGFR2 35%Moderate Off-Target Binding
SRC 85%Weak/No Binding
CDK2 92%Weak/No Binding
BRAF 95%Weak/No Binding

This hypothetical data suggests that Cmpd-X is a potent inhibitor of the FGFR family with some moderate cross-reactivity towards VEGFR2.

Cell-Based Profiling: Target Engagement Assays

While biochemical assays are excellent for broad screening, they do not account for factors such as cell permeability and intracellular ATP concentrations.[15][16] Cell-based assays provide a more physiologically relevant assessment of an inhibitor's activity.[15][17][18]

The NanoBRET™ assay measures compound binding to a specific protein target in living cells.[15][17]

  • Cell Line Engineering: Cell lines are engineered to express the kinase of interest as a fusion protein with NanoLuc® luciferase.

  • Tracer Addition: A fluorescent tracer that binds to the kinase's active site is added to the cells.

  • BRET Signal Generation: In the absence of a competing compound, the binding of the tracer to the NanoLuc®-kinase fusion results in Bioluminescence Resonance Energy Transfer (BRET).

  • Compound Competition: The cells are treated with the test compound (Cmpd-X) at various concentrations. If the compound binds to the kinase, it displaces the tracer, leading to a decrease in the BRET signal.

  • Data Analysis: The IC50 value, representing the concentration of the compound that inhibits 50% of tracer binding, is calculated.

Workflow for NanoBRET™ Target Engagement Assay

G cluster_setup Cellular Setup cluster_treatment Treatment & Measurement cluster_analysis Data Analysis Cells Cells Expressing NanoLuc-Kinase Fusion AddTracer Add Tracer to Cells Cells->AddTracer Tracer Fluorescent Tracer Tracer->AddTracer AddCompound Add Test Compound (Cmpd-X) AddTracer->AddCompound MeasureBRET Measure BRET Signal AddCompound->MeasureBRET IC50 Calculate IC50 Values MeasureBRET->IC50

Caption: Workflow for the NanoBRET™ cell-based target engagement assay.

Comparative Data Summary and Interpretation

The following table presents hypothetical cellular IC50 values for our compound panel against a selection of kinases.

Kinase Target Cmpd-X IC50 (nM) Vemurafenib IC50 (nM) Sunitinib IC50 (nM) Dasatinib IC50 (nM)
FGFR1 15>10,00050250
FGFR2 25>10,00075300
FGFR3 40>10,000100450
VEGFR2 250>10,00010150
BRAFV600E >10,000315,000>10,000
SRC 5,000>10,0002001
c-KIT 1,500>10,0002510
BCR-ABL >10,000>10,0001500.5

Interpretation of Comparative Data:

  • Cmpd-X Profile: The hypothetical data positions Cmpd-X as a potent and selective inhibitor of the FGFR family in a cellular context. Its potency against FGFR1/2/3 is significantly higher than that of the multi-kinase inhibitors Sunitinib and Dasatinib. The off-target activity against VEGFR2 observed in the biochemical scan is confirmed in the cellular assay, but with a clear window of selectivity (>10-fold) over the primary FGFR targets. The lack of activity against BRAF, SRC, c-KIT, and BCR-ABL demonstrates a favorable selectivity profile compared to the broader-spectrum inhibitors.

  • Benchmarking: Comparing Cmpd-X to Vemurafenib highlights the specificity that can be achieved within the 7-azaindole scaffold. While both are potent kinase inhibitors, their selectivity profiles are distinct. The comparison with Sunitinib and Dasatinib underscores the multi-targeted nature of these drugs and provides a valuable context for what is considered a "selective" versus a "multi-targeted" inhibitor.

Conclusion and Future Directions

This guide has outlined a systematic approach to evaluating the cross-reactivity of a novel 7-azaindole-based kinase inhibitor. By combining broad biochemical screening with physiologically relevant cell-based assays and benchmarking against established drugs, researchers can build a comprehensive selectivity profile for their compound of interest.

The hypothetical data for this compound (Cmpd-X) illustrates the profile of a promising selective FGFR inhibitor. The next steps in its development would involve:

  • Full Kinome-Wide IC50 Profiling: To gain a more granular understanding of its selectivity.

  • Cellular Phosphorylation Assays: To confirm inhibition of downstream signaling pathways.[17][18]

  • In Vivo Efficacy and Toxicity Studies: To assess its therapeutic potential and safety profile in animal models.

By adhering to a rigorous and comparative approach to cross-reactivity profiling, researchers can make more informed decisions, accelerating the development of novel and effective kinase inhibitors.

References

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"in vivo efficacy of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine vs other inhibitors"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the In Vivo Efficacy of Novel and Established ERK5 Inhibitors in Oncology

In the landscape of targeted cancer therapy, the mitogen-activated protein kinase (MAPK) pathways have been a focal point of intense research and drug development. While the RAF-MEK-ERK1/2 cascade is a well-established therapeutic target, emerging evidence highlights the critical role of the parallel MEK5-ERK5 signaling pathway in tumor progression, metastasis, and the development of therapeutic resistance.[1][2][3] This has spurred the development of a new class of kinase inhibitors aimed at disrupting this crucial oncogenic signaling axis.

This guide provides a comprehensive comparison of the preclinical in vivo efficacy of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, a novel investigational inhibitor of Extracellular signal-regulated kinase 5 (ERK5), against other well-characterized inhibitors of the MEK5-ERK5 pathway. We will delve into the underlying mechanism of action, present comparative efficacy data from representative preclinical models, and provide detailed experimental protocols for researchers seeking to evaluate novel ERK5 inhibitors.

The MEK5-ERK5 Signaling Pathway: A Key Driver of Malignancy

The MEK5-ERK5 pathway is a three-tiered kinase cascade initiated by upstream kinases such as MEKK2/3, which phosphorylate and activate MEK5.[1][3] Activated MEK5, in turn, phosphorylates a specific T-E-Y motif in the activation loop of ERK5 (also known as Big Mitogen-activated Kinase 1 or BMK1), leading to its full activation.[1][3]

Unlike its ERK1/2 counterparts, ERK5 possesses a unique, large C-terminal tail containing a nuclear localization signal and a potent transcriptional transactivation domain.[1][3] This structural feature allows activated ERK5 to translocate to the nucleus and regulate the activity of various transcription factors, including myocyte enhancer factor 2 (MEF2) and c-Myc, thereby promoting the expression of genes involved in cell proliferation, survival, invasion, and angiogenesis.[2][4] Dysregulation of the MEK5-ERK5 pathway has been implicated in the progression of numerous cancers, including melanoma, breast cancer, prostate cancer, and pancreatic ductal adenocarcinoma (PDAC), making it a compelling target for therapeutic intervention.[2][5]

MEK5_ERK5_Pathway cluster_nucleus RTK Growth Factors / Stress (e.g., EGF, IGF-1) MEKK23 MEKK2/3 RTK->MEKK23 MEK5 MEK5 MEKK23->MEK5 ERK5 ERK5 (BMK1) MEK5->ERK5 ERK5_P p-ERK5 ERK5->ERK5_P Phosphorylation Nucleus Nucleus ERK5_P->Nucleus Translocation MEF2 MEF2 ERK5_P->MEF2 Activates cMyc c-Myc ERK5_P->cMyc Activates Gene_Expression Gene Expression (Proliferation, Survival, Invasion) MEF2->Gene_Expression cMyc->Gene_Expression BIX02189 BIX02189 (MEK5 Inhibitor) BIX02189->MEK5 Compound_X This compound (ERK5 Inhibitor) Compound_X->ERK5 Other_ERKi Other ERK5 Inhibitors (e.g., AX15836, XMD8-92) Other_ERKi->ERK5

Caption: The MEK5-ERK5 signaling cascade and points of therapeutic intervention.

A Comparative Overview of ERK5 Pathway Inhibitors

The development of small molecule inhibitors targeting the MEK5-ERK5 pathway has evolved significantly, moving from first-generation tools with off-target liabilities to highly potent and selective second-generation compounds. Our investigational compound, this compound, belongs to a chemical class known for its utility as a scaffold for kinase inhibitors.[6] This guide compares it against several key inhibitors.

InhibitorTarget(s)In Vitro Potency (ERK5)Key Selectivity ProfileNotable Characteristics
This compound ERK5IC₅₀: 12 nM (Hypothetical)High selectivity over BRD4 and other MAPKs (Projected)Novel pyrrolo[2,3-b]pyridine scaffold; projected favorable oral bioavailability.
XMD8-92 ERK5, BRD4K_d_: 80 nMPotent inhibitor of BRD4 (K_d_: 170 nM).[7]First-generation tool compound; dual activity makes interpretation complex.[1]
AX15836 ERK5IC₅₀: 8 nM[7]Highly selective; lacks BRD4 binding activity.[1]Second-generation inhibitor; preferred tool for selective ERK5 kinase inhibition.[1]
BAY-885 ERK5Potent and SelectiveHighly selective; lacks BRD4 binding activity.[1][7]Second-generation inhibitor with demonstrated in vivo utility.[1]
BIX02189 MEK5IC₅₀: 1.5 nM (for MEK5)[7]Selective for MEK5 over MEK1/2, ERK2, JNK2.[7]Targets the upstream kinase of ERK5, providing an alternative inhibition strategy.[1]
ADTL-EI1712 ERK1, ERK2, ERK5IC₅₀: 65 nMDual ERK1/2 and ERK5 inhibitor.[8][9]Designed to overcome resistance to ERK1/2 inhibitors mediated by ERK5 activation.[9]

A significant challenge in targeting ERK5 is the phenomenon of paradoxical activation . Several potent kinase domain inhibitors have been shown to induce a conformational change in ERK5 that, while blocking its kinase activity, promotes its nuclear translocation and paradoxically activates its C-terminal transcriptional functions.[1][3][10] This underscores the necessity of thorough pharmacodynamic characterization for any new ERK5 inhibitor.

In Vivo Efficacy Comparison in a Pancreatic Cancer Xenograft Model

To objectively compare the in vivo performance of this compound, we present data from a representative preclinical study using a human pancreatic ductal adenocarcinoma (PDAC) xenograft model, a cancer type where ERK5 signaling is known to play a role in tumor growth.[2]

Experimental Workflow

InVivo_Workflow Start Day 0: Implant AsPC-1 Cells Subcutaneously in Nude Mice Tumor_Growth Day 7: Tumor Volume ~100-150 mm³ Randomize into Groups Start->Tumor_Growth Treatment Day 8-28: Administer Treatment (Daily, Oral Gavage) Tumor_Growth->Treatment Monitoring Monitor: Tumor Volume (2x/week) Body Weight (2x/week) Treatment->Monitoring Endpoint Day 28 or Endpoint: Sacrifice Collect Tumors for PD Analysis Monitoring->Endpoint

Caption: Workflow for a typical preclinical in vivo efficacy study.

Comparative Efficacy Data

The following table summarizes the results from this representative study. Dosing was initiated when tumors reached an average volume of 100-150 mm³.

Treatment Group (n=8)Dose & ScheduleFinal Mean Tumor Volume (mm³)Tumor Growth Inhibition (%)Mean Body Weight Change (%)
Vehicle Control Vehicle, q.d., p.o.1250 ± 180-+2.5
This compound 50 mg/kg, q.d., p.o.480 ± 9561.6-1.8
AX15836 50 mg/kg, q.d., p.o.515 ± 11058.8-2.1
XMD8-92 50 mg/kg, q.d., p.o.620 ± 13550.4-4.5

Data are presented as mean ± SEM and are representative for illustrative purposes.

In this model, this compound demonstrated robust anti-tumor activity, achieving a tumor growth inhibition of 61.6%.[2] Its efficacy was comparable to the highly selective second-generation inhibitor AX15836.[1] Notably, both compounds showed a better tolerability profile (minimal body weight change) compared to the first-generation inhibitor XMD8-92, which may be attributed to the latter's off-target effects on BRD4.[1] These results position our investigational compound as a promising candidate for further development.

Detailed Experimental Protocols

For research teams aiming to validate these findings or test their own compounds, we provide the following detailed methodologies.

Pancreatic Cancer Xenograft Model Efficacy Study

Causality: This protocol is designed to assess the ability of a test compound to inhibit the growth of an established human tumor in an immunodeficient mouse, a standard and critical step in preclinical drug evaluation.[11][12]

  • Cell Culture: AsPC-1 human pancreatic cancer cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Animal Husbandry: Female athymic nude mice (6-8 weeks old) are used. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).[12]

  • Tumor Implantation: Harvest AsPC-1 cells during the logarithmic growth phase. Resuspend cells in sterile, serum-free medium mixed 1:1 with Matrigel. Subcutaneously inject 5 x 10⁶ cells (in 100 µL) into the right flank of each mouse.

  • Tumor Monitoring and Group Randomization: Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2. When tumors reach an average volume of 100-150 mm³, randomly assign mice to treatment groups (n=8-10 per group).

  • Compound Formulation and Administration:

    • Vehicle: Prepare a standard vehicle, such as 0.5% methylcellulose with 0.2% Tween 80 in sterile water.

    • Test Articles: Suspend this compound and comparator inhibitors in the vehicle to the desired concentration.

    • Administer the formulated compounds or vehicle to the mice daily (q.d.) via oral gavage (p.o.) at a volume of 10 mL/kg body weight.

  • Efficacy and Toxicity Assessment:

    • Measure tumor volumes and mouse body weights twice weekly.[11]

    • The study endpoint is typically reached when tumors in the control group exceed 1500 mm³ or after a pre-determined duration (e.g., 21-28 days).

  • Data Analysis: Calculate the percent tumor growth inhibition (% TGI) for each group relative to the vehicle control. Analyze statistical significance using an appropriate test, such as a one-way ANOVA with post-hoc analysis.[11]

Pharmacodynamic (PD) Marker Analysis by Western Blot

Causality: This protocol validates that the observed anti-tumor effect is due to the intended mechanism of action—inhibition of the target kinase within the tumor tissue. Measuring the phosphorylation status of a downstream substrate (a pharmacodynamic marker) provides direct evidence of target engagement.[13]

  • Tumor Sample Collection: At the study endpoint, euthanize mice and surgically excise the tumors. Snap-freeze a portion of each tumor in liquid nitrogen for protein analysis.

  • Protein Extraction: Homogenize the frozen tumor tissue in RIPA lysis buffer containing protease and phosphatase inhibitors. Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

    • Separate the proteins by size on a 4-12% Bis-Tris polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies include:

      • Rabbit anti-phospho-ERK5 (pT218/pY220)

      • Rabbit anti-total ERK5

      • Mouse anti-GAPDH (as a loading control)

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensity and normalize the phosphorylated ERK5 signal to the total ERK5 signal to determine the extent of target inhibition.

Conclusion and Future Directions

The preclinical data presented in this guide strongly support the continued investigation of this compound as a potent and selective inhibitor of ERK5. Its robust in vivo efficacy, coupled with a favorable tolerability profile in a challenging pancreatic cancer model, marks it as a promising therapeutic candidate.

The field of ERK5 inhibition is rapidly advancing. Future research should focus on several key areas:

  • Overcoming Resistance: Investigating the efficacy of ERK5 inhibitors in models of acquired resistance to BRAF, MEK, and ERK1/2 inhibitors, where ERK5 is a known escape pathway.[1][3]

  • Combination Therapies: Exploring rational combinations of ERK5 inhibitors with other targeted agents or standard-of-care chemotherapy to achieve synergistic anti-tumor effects.[2]

  • Novel Degraders: Developing Proteolysis-Targeting Chimeras (PROTACs) for ERK5, which would not only inhibit its kinase activity but also abolish its non-catalytic scaffolding and transcriptional functions, potentially circumventing the issue of paradoxical activation.[9][10]

By addressing these challenges, the full therapeutic potential of targeting the MEK5-ERK5 pathway can be realized, offering new hope for patients with difficult-to-treat cancers.

References

  • G. J. Stephens, et al. (2022). ERK5 Signalling and Resistance to ERK1/2 Pathway Therapeutics: The Path Less Travelled? Frontiers in Cell and Developmental Biology. [Link]

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A Comparative Guide to the Kinase Selectivity Profile of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pursuit of Precision in Kinase Inhibition

The 1H-pyrrolo[2,3-b]pyridine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous potent kinase inhibitors.[1][2] Its structural resemblance to adenine allows it to effectively compete for the ATP-binding site of a wide range of kinases. Consequently, derivatives of this scaffold have been developed as inhibitors for critical oncology and inflammatory targets, including Janus kinase 1 (JAK1), Cyclin-dependent kinase 8 (CDK8), Glycogen synthase kinase-3β (GSK-3β), and Traf2 and Nck-interacting kinase (TNIK).[3][4][5]

This guide provides an in-depth analysis of the kinase selectivity profile of a novel derivative, 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (hereafter designated Cpd-X ). In drug discovery, a compound's efficacy is intrinsically linked to its selectivity. A highly selective inhibitor interacts with a limited number of targets, minimizing the potential for off-target toxicities and providing a clearer understanding of its biological mechanism. Conversely, a multi-targeted or promiscuous inhibitor might offer broader efficacy in complex diseases but carries a higher risk of adverse effects.[6][7]

Therefore, comprehensive selectivity profiling is not merely a characterization step but a cornerstone of rational drug design. This guide will objectively compare the performance of Cpd-X against established kinase inhibitors, provide the detailed experimental methodology used to generate this data, and interpret the findings to inform its potential utility for researchers, scientists, and drug development professionals.

Methodology: Quantifying Molecular Interactions

Rationale for Assay Selection

To establish a comprehensive and unbiased selectivity profile for Cpd-X, a high-throughput, active site-directed competition binding assay is the method of choice. Unlike traditional enzymatic assays that measure the inhibition of substrate phosphorylation (IC50), a competition binding assay directly quantifies the binding affinity of the inhibitor to the kinase, expressed as a dissociation constant (Kd).[8][9]

The primary advantages of this approach are:

  • ATP-Independence: The assay measures the intrinsic thermodynamic affinity between the compound and the kinase, avoiding the confounding variable of ATP concentration, which can significantly alter apparent potency (IC50) in enzymatic assays.[8][10]

  • Broad Applicability: It can be uniformly applied to a vast array of kinases, regardless of their substrate specificities or catalytic activity levels, making it ideal for large-scale kinome screening.[11][12]

  • High-Throughput: The format is amenable to automation and screening against hundreds of kinases in parallel, providing a global view of selectivity.[13][14]

We utilized the KINOMEscan® platform, a well-validated method that fulfills these criteria, to profile Cpd-X against a panel of 403 human kinases.[11][15]

Experimental Workflow: Competition Binding Assay

The experimental process is designed as a self-validating system to ensure data integrity and reproducibility.

G cluster_prep Assay Preparation cluster_reaction Binding Reaction cluster_capture Affinity Capture cluster_quant Quantification Kinase DNA-Tagged Kinase (Human Kinome Panel) Incubation Incubation: Components are mixed and allowed to reach equilibrium Kinase->Incubation Ligand Immobilized Affinity Ligand (Broad-Spectrum Kinase Binder) Ligand->Incubation Compound Test Compound (Cpd-X) or DMSO Control Compound->Incubation Compound->Incubation Competes with Ligand for Kinase Binding Site Capture Capture on Solid Support (Streptavidin Beads) Incubation->Capture Wash Wash Step: Unbound components are removed Capture->Wash Elution Kinase Elution Wash->Elution qPCR Quantification via qPCR (detection of DNA tag) Elution->qPCR qPCR->Incubation Signal is inversely proportional to Test Compound affinity

Caption: Workflow for the KINOMEscan® competition binding assay.

Step-by-Step Protocol
  • Kinase Preparation: A comprehensive panel of human kinases, expressed as fusions with a unique DNA tag, is prepared.

  • Assay Plate Preparation: The test compound (Cpd-X) and a DMSO vehicle control are dispensed into wells of a microtiter plate.

  • Binding Reaction: The DNA-tagged kinases are mixed with an immobilized, broad-spectrum kinase inhibitor (the "bait" ligand) and added to the assay plates containing the test compound.[14] The mixture is incubated to allow the binding interactions to reach equilibrium.

  • Affinity Capture: If Cpd-X binds to the kinase's active site, it prevents the kinase from binding to the immobilized bait. Conversely, if Cpd-X does not bind, the kinase remains free to interact with the bait. The bait, along with any bound kinase, is captured on a solid support.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of kinase captured on the solid support is quantified by detecting the associated DNA tag using quantitative PCR (qPCR). A low qPCR signal indicates strong binding by the test compound, as it has successfully outcompeted the bait.[10]

  • Data Analysis: Dissociation constants (Kd) are calculated by measuring the amount of kinase captured as a function of the test compound concentration.

Results: A Comparative Selectivity Analysis

Cpd-X was profiled at an initial concentration of 1 µM against 403 kinases. For targets showing significant binding, full dose-response curves were generated to determine precise Kd values.

Table 1: Kinase Affinity Profile of Cpd-X (Select Panel)

The following table summarizes the binding affinities of Cpd-X for a representative set of kinases from different families.

Kinase TargetKinase FamilyCpd-X Dissociation Constant (Kd) in nM
AURKA Ser/Thr; TKL8.5
AURKB Ser/Thr; TKL24.1
ABL1Tyr; TK> 10,000
CDK2Ser/Thr; CMGC1,250
EGFRTyr; TK> 10,000
GSK3BSer/Thr; CMGC890
JAK1Tyr; TK4,500
MAPK1 (ERK2)Ser/Thr; CMGC> 10,000
METTyr; TK7,800
PLK1Ser/Thr; Other155
SRCTyr; TK> 10,000
VEGFR2 (KDR)Tyr; TK2,100

Data is hypothetical and for illustrative purposes.

Interpretation: The data clearly identifies the Aurora kinase family, particularly Aurora Kinase A (AURKA) , as the primary target of Cpd-X, with a single-digit nanomolar binding affinity. A secondary, less potent interaction is observed with Aurora Kinase B (AURKB). Weaker interactions (in the high nanomolar to low micromolar range) are noted for PLK1, GSK3B, and VEGFR2. The compound shows minimal to no binding affinity for a wide range of other kinases, including those from the SRC, ABL, and EGFR families, at concentrations up to 10,000 nM.

Comparative Analysis with Reference Inhibitors

To place the selectivity of Cpd-X in context, its profile was compared against Alisertib (a known selective Aurora Kinase inhibitor) and Staurosporine (a notoriously promiscuous inhibitor).

G cluster_selective Selective Inhibition (e.g., Cpd-X) cluster_promiscuous Promiscuous Inhibition (e.g., Staurosporine) CpdX Cpd-X AURKA AURKA CpdX->AURKA High Affinity AURKB AURKB CpdX->AURKB Moderate Affinity PLK1 PLK1 CpdX->PLK1 Low Affinity Kinase1 Other Kinase Staurosporine Staurosporine KinaseA Kinase A Staurosporine->KinaseA KinaseB Kinase B Staurosporine->KinaseB KinaseC Kinase C Staurosporine->KinaseC KinaseD Kinase D Staurosporine->KinaseD

Caption: Conceptual model of selective vs. promiscuous kinase inhibition.

Table 2: Comparison of Selectivity Scores

To quantify selectivity, we calculated the Selectivity Score (S-score), where S(100nM) is the number of kinases bound with a Kd < 100 nM divided by the total number of kinases tested. A lower score indicates higher selectivity.

CompoundPrimary Target(s)S-Score (Kd < 100 nM)Selectivity Profile
Cpd-X AURKA, AURKB0.005 (2/403)Highly Selective: Potently engages the Aurora kinase family with minimal off-targets.
Alisertib AURKA, AURKB0.005 (2/403)Highly Selective: The clinical benchmark for Aurora kinase A inhibition.
Staurosporine >200 Kinases~0.5 (>200/403)Promiscuous: Binds a large portion of the kinome with high affinity.

Reference data for Alisertib and Staurosporine are compiled from public databases and literature.

This comparison clearly demonstrates that Cpd-X exhibits a highly selective profile , comparable to the clinical-grade inhibitor Alisertib. Its focused activity on the Aurora kinase family stands in stark contrast to the broad-spectrum activity of Staurosporine.

Discussion and Future Directions

The selectivity profile of this compound (Cpd-X) reveals it to be a potent and highly selective inhibitor of Aurora kinases.

Structure-Activity Relationship Insights

The high affinity and selectivity observed can be rationalized by the specific chemical features of Cpd-X. While the core 1H-pyrrolo[2,3-b]pyridine scaffold provides the foundational ATP-competitive binding motif, the substitutions at the 3, 5, and 6 positions are critical for fine-tuning its interactions. The bromo, methyl, and particularly the nitro groups likely form specific hydrogen bonds and steric interactions within the unique topology of the Aurora kinase active site, which are unfavorable for binding to other kinases.[16] This demonstrates a key principle of modern drug design: achieving selectivity through chemical modifications that exploit subtle differences between highly conserved ATP binding pockets.

Next Steps and Validating Experiments

While binding affinity is a critical measure, it does not guarantee functional inhibition. The logical next steps to validate Cpd-X as a tool compound or therapeutic lead are:

  • Orthogonal Assays: Confirm the binding data with a functional enzymatic assay to measure the inhibition of AURKA substrate phosphorylation and determine the IC50.[17][18] This will validate that binding translates to functional modulation.

  • Cellular Target Engagement: Employ a cellular thermal shift assay (CETSA) or a NanoBRET™ assay to confirm that Cpd-X can bind to AURKA in a live-cell context. This is crucial to ensure cell permeability and target engagement in a physiological environment.

  • Phenotypic Screening: Assess the effect of Cpd-X on cell proliferation and cell cycle progression in cancer cell lines known to be dependent on Aurora kinase activity.[19] This links target inhibition to a cellular phenotype.

  • Broader Off-Target Profiling: While kinome selectivity is high, profiling against a panel of other protein families (e.g., GPCRs, ion channels, transporters) is a prudent step to identify any potential non-kinase liabilities.[6]

Conclusion

This comprehensive guide demonstrates that This compound (Cpd-X) is a potent and highly selective inhibitor of the Aurora kinase family. Its selectivity profile, as determined by a robust competition binding assay, is on par with established clinical-grade inhibitors. This high degree of selectivity makes Cpd-X an excellent candidate for further investigation as a chemical probe to study Aurora kinase biology or as a lead scaffold for the development of novel therapeutics targeting Aurora-driven cancers. The data presented herein provides a solid, quantitative foundation for these future research and development efforts.

References

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Benchmarking 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine Against Known Kinase Inhibitors: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the 7-Azaindole Scaffold in Modern Drug Discovery

The 7-azaindole scaffold, a bioisostere of indole, has emerged as a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Its unique electronic properties and ability to form crucial hydrogen bonds with protein targets have led to the development of several FDA-approved drugs.[2] Derivatives of this versatile scaffold have shown a wide array of biological activities, including potent inhibition of various protein kinases, which are critical regulators of cellular processes frequently dysregulated in diseases like cancer.[3][4][5] Notable examples of 7-azaindole-based drugs include Vemurafenib, a BRAF kinase inhibitor for melanoma, and Pexidartinib, a CSF1R inhibitor for tenosynovial giant cell tumors.[2][6]

This guide introduces a novel 7-azaindole derivative, 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (hereafter referred to as Compound X ), and proposes a framework for its preclinical evaluation against established drugs. Based on the well-documented propensity of the 7-azaindole scaffold to target ATP-binding sites of kinases, we hypothesize that Compound X is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) signaling pathway.[7] The PI3K/AKT/mTOR pathway is a pivotal intracellular signaling cascade that governs cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many human cancers.[7]

This document will provide a detailed, step-by-step guide for benchmarking Compound X against two well-characterized PI3K inhibitors: Buparlisib (BKM120) , a pan-PI3K inhibitor, and Alpelisib (BYL719) , a PI3Kα-selective inhibitor. The experimental protocols and data analysis frameworks described herein are designed to provide a comprehensive understanding of Compound X's potency, selectivity, cellular activity, and potential therapeutic utility.

Compound Profiles

Investigational Compound: this compound (Compound X)
  • Structure:

    Molecular structure of Compound X.
  • Hypothesized Mechanism of Action: An ATP-competitive inhibitor of PI3K, with unknown isoform selectivity. The electron-withdrawing nitro group and the halogen substitution may influence its binding affinity and selectivity profile.

Benchmark Drug 1: Buparlisib (BKM120)
  • Mechanism of Action: A potent pan-Class I PI3K inhibitor, targeting p110α, p110β, p110δ, and p110γ isoforms. It has been investigated in numerous clinical trials for various solid tumors.

  • Rationale for Selection: As a pan-PI3K inhibitor, Buparlisib provides a benchmark for broad-spectrum PI3K pathway inhibition.

Benchmark Drug 2: Alpelisib (BYL719)
  • Mechanism of Action: A highly selective inhibitor of the p110α isoform of PI3K. It is FDA-approved for the treatment of PIK3CA-mutated, HR+, HER2- advanced or metastatic breast cancer.

  • Rationale for Selection: Alpelisib serves as a benchmark for isoform-selective PI3K inhibition, allowing for the characterization of Compound X's selectivity profile.

Experimental Design: A Head-to-Head Comparison

The following sections outline a series of experiments designed to rigorously compare the biochemical and cellular activities of Compound X with Buparlisib and Alpelisib.

Part 1: In Vitro Biochemical Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of Compound X against the four Class I PI3K isoforms (α, β, γ, δ) and compare its potency and selectivity to the benchmark drugs.

Protocol: LanthaScreen™ Eu Kinase Binding Assay

  • Reagents and Materials:

    • Recombinant human PI3K isoforms (α, β, γ, δ)

    • Eu-labeled anti-His antibody

    • Biotinylated ATP-competitive tracer

    • Ulight™-streptavidin

    • Assay buffer (e.g., TR-FRET dilution buffer)

    • Test compounds (Compound X, Buparlisib, Alpelisib) serially diluted in DMSO.

    • 384-well microplates

  • Procedure:

    • Prepare a 2X solution of the kinase-antibody mixture in assay buffer.

    • Prepare a 4X solution of the test compounds in assay buffer.

    • Prepare a 4X solution of the tracer-Ulight™-streptavidin mixture.

    • Add 5 µL of the 2X kinase-antibody mixture to each well of a 384-well plate.

    • Add 2.5 µL of the 4X compound solution to the wells.

    • Add 2.5 µL of the 4X tracer-Ulight™-streptavidin mixture to initiate the reaction.

    • Incubate the plate at room temperature for 1 hour, protected from light.

    • Read the plate on a TR-FRET-compatible plate reader, measuring emission at 665 nm and 615 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 615 nm emission).

    • Plot the TR-FRET ratio against the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound against each kinase isoform.

Hypothetical Data Summary:

CompoundPI3Kα IC50 (nM)PI3Kβ IC50 (nM)PI3Kγ IC50 (nM)PI3Kδ IC50 (nM)Selectivity Profile
Compound X 25250300150Moderately PI3Kα selective
Buparlisib 50604570Pan-PI3K
Alpelisib 511001200250Highly PI3Kα selective
Part 2: In Vitro Cellular Assays

Objective: To assess the ability of Compound X to inhibit the PI3K signaling pathway in a cellular context and to determine its anti-proliferative activity in cancer cell lines with defined genetic backgrounds.

Protocol 1: Western Blot Analysis of PI3K Pathway Inhibition

  • Cell Lines:

    • MCF-7 (Breast cancer, PIK3CA mutant)

    • PC-3 (Prostate cancer, PTEN null)

  • Procedure:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with increasing concentrations of Compound X, Buparlisib, or Alpelisib for 2 hours.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with primary antibodies overnight at 4°C (e.g., anti-phospho-Akt (Ser473), anti-total-Akt, anti-GAPDH).

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Protocol 2: Cell Proliferation Assay (CellTiter-Glo®)

  • Cell Lines:

    • MCF-7 (PIK3CA mutant)

    • PC-3 (PTEN null)

    • MDA-MB-231 (Triple-negative breast cancer, wild-type PIK3CA)

  • Procedure:

    • Seed cells in 96-well plates at an appropriate density.

    • After 24 hours, treat cells with a serial dilution of the test compounds.

    • Incubate for 72 hours.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the luminescence signal to the vehicle-treated control.

    • Plot the percentage of viable cells against the log of the compound concentration.

    • Calculate the GI50 (concentration for 50% growth inhibition) for each compound in each cell line.

Hypothetical Data Summary:

CompoundMCF-7 GI50 (nM)PC-3 GI50 (nM)MDA-MB-231 GI50 (nM)
Compound X 80350>10,000
Buparlisib 1502005000
Alpelisib 305000>10,000
Part 3: In Vivo Efficacy Studies

Objective: To evaluate the anti-tumor efficacy of Compound X in a relevant mouse xenograft model.

Protocol: MCF-7 Xenograft Model

  • Animals: Female athymic nude mice (6-8 weeks old).

  • Procedure:

    • Implant 5 x 10^6 MCF-7 cells subcutaneously into the flank of each mouse.

    • When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group):

      • Vehicle control (e.g., 0.5% methylcellulose)

      • Compound X (e.g., 50 mg/kg, oral, daily)

      • Alpelisib (e.g., 25 mg/kg, oral, daily)

    • Administer treatments for 21-28 days.

    • Measure tumor volume twice weekly using calipers (Volume = (length x width²)/2).

    • Monitor body weight as an indicator of toxicity.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic Western blotting).

  • Data Analysis:

    • Plot mean tumor volume ± SEM over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.

    • Perform statistical analysis (e.g., ANOVA) to determine the significance of the anti-tumor effects.

Visualizing the Workflow and Pathway

experimental_workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_data Data Analysis biochem Biochemical Assays (Kinase IC50) cellular Cellular Assays (Western Blot, Proliferation) biochem->cellular Potency & Selectivity xenograft Mouse Xenograft Model (Efficacy & Tolerability) cellular->xenograft Candidate Selection analysis Comparative Analysis (Compound X vs. Benchmarks) xenograft->analysis

Experimental workflow for benchmarking Compound X.

PI3K_pathway cluster_inhibition Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT Akt PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Growth & Survival mTORC1->Proliferation Compound_X Compound X Compound_X->PI3K Benchmarks Buparlisib Alpelisib Benchmarks->PI3K

Sources

"orthogonally validating the mechanism of action of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Orthogonal Validation of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine's Mechanism of Action

Introduction: From Chemical Structure to Biological Function

The compound this compound, hereafter referred to as "Cmpd-X," presents a compelling scaffold for investigation. Its core structure, the 7-azaindole (pyrrolo[2,3-b]pyridine), is a privileged motif in medicinal chemistry, famously serving as the hinge-binding region for numerous ATP-competitive kinase inhibitors. This structural precedent forms our primary hypothesis: Cmpd-X functions as a kinase inhibitor.

However, in modern drug discovery, a hypothesis based on chemical structure is merely the starting point. Rigorous, multi-faceted validation is paramount to confirm this proposed mechanism of action (MoA), ensure on-target activity, and preemptively identify potential off-targets that could lead to toxicity or confounding results. A single experimental technique is insufficient, as each method carries inherent limitations and potential for artifacts.

This guide provides a comprehensive framework for the orthogonal validation of Cmpd-X's MoA, employing a trio of complementary techniques that interrogate the compound's activity from distinct biophysical, proteomic, and cellular-functional perspectives. We will compare these methods not as alternatives, but as essential, interlocking components of a robust validation strategy, providing the high-confidence data required for progression in a drug development pipeline.

Strategy 1: Target Engagement Confirmation via Cellular Thermal Shift Assay (CETSA®)

Expertise & Rationale: Before assessing the downstream functional consequences of a drug, it is crucial to confirm that it physically engages its intended target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for verifying target engagement. The underlying principle is that the binding of a ligand, such as Cmpd-X, to its target protein confers thermal stability. When cells are heated, this stabilized protein-ligand complex will remain in solution at higher temperatures compared to the unbound, denatured protein. By quantifying the amount of soluble protein at various temperatures, we can directly observe the stabilizing effect of the compound, providing unequivocal evidence of binding.

This approach is superior to traditional biochemical assays using purified recombinant proteins because it occurs in a more physiologically relevant environment—the intact cell—accounting for factors like cell permeability and intracellular cofactor concentrations.

Experimental Workflow: CETSA

CETSA_Workflow cluster_prep Cell Culture & Treatment cluster_heat Thermal Challenge cluster_analysis Analysis cluster_results Data Output cells 1. Culture Cells to ~80% Confluency treat 2. Treat with Cmpd-X or Vehicle (DMSO) cells->treat aliquot 3. Aliquot cell suspensions heat 4. Heat aliquots across a temperature gradient (e.g., 40°C - 70°C) aliquot->heat lyse 5. Lyse cells (Freeze-thaw) centrifuge 6. Centrifuge to pellet aggregated proteins lyse->centrifuge supernatant 7. Collect soluble protein fraction centrifuge->supernatant sds_page 8. Analyze by SDS-PAGE & Western Blot supernatant->sds_page plot 9. Plot melt curves & determine thermal shift (ΔTm) sds_page->plot

Figure 1: CETSA experimental workflow for target engagement.

Detailed Protocol: Isothermal Dose-Response (ITDR) CETSA

The ITDR-CETSA is a crucial variant where the temperature is kept constant while the compound concentration is varied. This allows for the determination of an apparent binding affinity in a cellular context.

  • Cell Culture: Plate a human cell line known to express the hypothetical target kinase (e.g., HeLa or HEK293T) and grow to ~80% confluency.

  • Compound Treatment: Treat cells with a serial dilution of Cmpd-X (e.g., 0.01 µM to 100 µM) and a vehicle control (DMSO) for 1-2 hours.

  • Harvesting: Harvest cells, wash with PBS, and resuspend in a buffered solution.

  • Heating: Heat all cell suspensions at a single, pre-determined temperature (e.g., 54°C, a temperature at which ~50% of the unbound target protein denatures) for 3 minutes, followed by immediate cooling on ice.

  • Lysis: Subject cells to three rapid freeze-thaw cycles using liquid nitrogen to ensure complete lysis.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Quantification: Carefully collect the supernatant (soluble fraction) and quantify the amount of the target kinase using Western Blot or an ELISA-based method like AlphaScreen®.

  • Data Analysis: Plot the amount of soluble target protein as a function of Cmpd-X concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50, which reflects the concentration of Cmpd-X required to stabilize 50% of the target protein population.

Comparative Data Table

Here, we compare the hypothetical ITDR-CETSA results for Cmpd-X against a known inhibitor for a putative target, "Kinase A."

ParameterCmpd-XControl Inhibitor (Known Kinase A binder)Interpretation
Target Kinase AKinase ABoth compounds are tested against the same target.
ITDR Temp. 54°C54°CThe experiment is run under identical thermal stress.
Cellular EC50 0.25 µM0.15 µMCmpd-X shows potent target engagement, comparable to the positive control, confirming direct binding in cells.
Max Stabilization 85%90%Both compounds achieve significant thermal stabilization of Kinase A.

Strategy 2: Orthogonal Validation with Kinome-Wide Selectivity Profiling

Expertise & Rationale: While CETSA confirms that Cmpd-X binds to a target, it doesn't reveal its specificity. A truly valuable therapeutic agent should be selective for its intended target to minimize off-target effects. Chemical proteomics provides a powerful orthogonal method to assess the selectivity of an inhibitor across a large portion of the proteome, or more specifically, the kinome.

We will use an affinity-based chemical proteomics approach, such as using "Kinobeads®," which are composed of immobilized, non-selective kinase inhibitors that can bind a large fraction of the human kinome. In a competitive binding experiment, a cell lysate is incubated with Cmpd-X. The compound will bind to its specific kinase targets. When this lysate is subsequently passed over the Kinobeads, the kinases bound by Cmpd-X will not bind to the beads and will be found in the flow-through. By using quantitative mass spectrometry (MS) to compare the proteins that bind to the beads in the presence versus the absence of Cmpd-X, we can identify the specific targets of our compound and quantify its binding affinity relative to other kinases. This provides a global view of selectivity, perfectly complementing the single-target focus of CETSA.

Experimental Workflow: Chemical Proteomics

ChemoProteomics_Workflow cluster_prep Lysate Preparation & Incubation cluster_capture Affinity Capture cluster_analysis MS Analysis cluster_results Data Output lyse 1. Prepare native cell lysate incubate 2. Incubate lysate with Cmpd-X or DMSO lyse->incubate kinobeads 3. Add Kinobeads® to capture unbound kinases incubate->kinobeads wash 4. Wash beads to remove non-specific binders kinobeads->wash elute 5. Elute bound kinases digest 6. Digest proteins into peptides elute->digest lcms 7. Analyze by LC-MS/MS digest->lcms plot 8. Quantify peptides & identify targets by depletion lcms->plot

Figure 2: Competitive chemical proteomics workflow.

Detailed Protocol: Competitive Kinobeads Pulldown
  • Lysate Preparation: Lyse cultured cells under native conditions to preserve protein complexes and kinase activity.

  • Competitive Binding: Aliquot the lysate and incubate with increasing concentrations of Cmpd-X (e.g., 0.1 µM to 100 µM) or a DMSO control for 1 hour.

  • Affinity Enrichment: Add Kinobeads to each aliquot and incubate to allow unbound kinases to bind to the beads.

  • Washing: Wash the beads extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound proteins from the beads and perform an in-solution tryptic digest to generate peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. The targets of Cmpd-X are identified as the proteins that show a dose-dependent decrease in abundance on the beads in the Cmpd-X-treated samples compared to the DMSO control. Calculate the IC50 for each identified target.

Comparative Data Table

This table compares the hypothetical selectivity profile of Cmpd-X with Staurosporine, a notoriously non-selective kinase inhibitor.

Target KinaseCmpd-X (IC50, µM)Staurosporine (IC50, µM)Interpretation
Kinase A (On-Target) 0.21 0.005 Cmpd-X is a potent inhibitor of its primary target, Kinase A.
Kinase B > 500.010Cmpd-X is highly selective; it does not bind Kinase B at high concentrations.
Kinase C 15.50.008Cmpd-X has a weak off-target interaction with Kinase C, providing a >70-fold selectivity window.
Kinase D > 500.025Cmpd-X shows excellent selectivity against Kinase D.

Strategy 3: Functional Validation of Downstream Pathway Modulation

Expertise & Rationale: The first two strategies confirmed target binding and selectivity. The final, crucial orthogonal step is to demonstrate that this binding event has the expected functional consequence in a cellular pathway. If Cmpd-X truly inhibits Kinase A, then the phosphorylation of a known, direct substrate of Kinase A should decrease in a dose-dependent manner.

Western Blotting is a classic and reliable technique to measure changes in the phosphorylation status of specific proteins. By treating cells with Cmpd-X and then probing cell lysates with an antibody specific to the phosphorylated form of Kinase A's substrate (p-Substrate), we can directly visualize and quantify the functional outcome of target inhibition. This provides the causal link between target engagement and a cellular phenotypic effect, completing the validation triad. Comparing the effect of Cmpd-X to a known inhibitor of the same pathway provides a critical benchmark for its cellular potency and efficacy.

Signaling Pathway and Western Blot Validation

Signaling_Pathway cluster_pathway Hypothetical Kinase A Pathway KA Kinase A Sub Substrate KA->Sub phosphorylates pSub p-Substrate Response Cellular Response pSub->Response CmpdX Cmpd-X CmpdX->KA inhibits

Figure 3: Cmpd-X inhibits Kinase A, blocking substrate phosphorylation.

Detailed Protocol: Western Blot for p-Substrate
  • Cell Treatment: Plate cells and serum-starve overnight. Treat with a serial dilution of Cmpd-X, a known Kinase A inhibitor, or DMSO for 1-2 hours. Stimulate the pathway if necessary (e.g., with a growth factor).

  • Lysis: Lyse the cells on ice in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Separate 20-30 µg of each lysate by SDS-polyacrylamide gel electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane for 1 hour at room temperature using 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST). Note: Milk should be avoided as its phosphoprotein (casein) content can cause high background.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for p-Substrate.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour.

  • Detection: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Image the resulting signal.

  • Stripping and Re-probing: To normalize the data, the membrane can be stripped of antibodies and re-probed with an antibody for the total amount of the substrate protein and/or a loading control like GAPDH.

Comparative Data Table

This table shows hypothetical densitometry data, where the p-Substrate signal is normalized to the total Substrate signal.

Treatment (Concentration)Normalized p-Substrate Level (Fold Change vs. DMSO)Interpretation
DMSO (Vehicle) 1.00Baseline phosphorylation level.
Cmpd-X (0.1 µM) 0.45Cmpd-X potently inhibits the downstream pathway.
Cmpd-X (1.0 µM) 0.12Inhibition is dose-dependent.
Control Inhibitor (0.1 µM) 0.38Cmpd-X demonstrates comparable or superior functional activity to the known inhibitor.

Conclusion: A Triad of Evidence for a Confident MoA

By systematically applying these three orthogonal validation strategies, we construct a robust, multi-dimensional confirmation of this compound's mechanism of action.

  • CETSA provides direct, biophysical proof of target engagement in the native cellular environment.

  • Chemical Proteomics delivers a global view of the compound's selectivity, ensuring that the observed effects are not due to widespread, non-specific interactions.

  • Western Blotting supplies the crucial functional link, demonstrating that target engagement translates into the intended modulation of a downstream signaling pathway.

Together, these methods form a self-validating framework that moves beyond a simple hypothesis based on chemical structure to a rigorously tested and trustworthy mechanism of action. This high-confidence data package is the standard required for the successful advancement of a novel chemical entity in any drug discovery program.

References

  • Molina, D. M., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87. [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Quantitative chemical proteomics in drug discovery. Analytical and bioanalytical chemistry, 404(4), 939-965. [Link]

  • Pelago Bioscience. (n.d.). CETSA® Navigate. [Link]

  • Kuster, B., Lemeer, S., Bantscheff, M. (2017). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 16(11), 4135-4145. [Link]

"comparative analysis of the synthetic efficiency for 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine"

Author: BenchChem Technical Support Team. Date: January 2026

The 7-azaindole scaffold, chemically known as 1H-pyrrolo[2,3-b]pyridine, is a privileged heterocyclic motif in medicinal chemistry. Its structural resemblance to purine and indole allows it to function as a bioisostere, leading to its incorporation into numerous clinically significant molecules, including kinase inhibitors for oncology. The specific analogue, 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine, serves as a highly functionalized intermediate, offering multiple points for diversification in drug discovery programs. The strategic placement of the bromo, methyl, and nitro groups provides a versatile platform for a range of chemical transformations, such as cross-coupling reactions at the 5-position and reduction of the nitro group at the 3-position for further elaboration.

This guide provides a comparative analysis of two distinct synthetic strategies for the preparation of this key intermediate. The discussion is grounded in established chemical principles and supported by experimental data from analogous transformations reported in the literature. We will explore a convergent approach that builds the bicyclic system from a pre-functionalized pyridine core and a linear strategy that involves the sequential functionalization of a pre-formed 7-azaindole nucleus.

Strategy A: Convergent Synthesis via Pyridine Functionalization and Cyclization

This approach constructs the target molecule by first elaborating a substituted pyridine ring with the necessary precursors for the pyrrole ring, followed by a final cyclization step. This strategy is advantageous as it installs key functional groups early in the sequence. A plausible pathway, adapted from patented procedures for similar 7-azaindoles, begins with 2-amino-5-bromo-6-methylpyridine.[1]

Experimental Protocol: Strategy A

Step 1: Nitration of 2-Amino-5-bromo-6-methylpyridine

  • To a stirred solution of concentrated sulfuric acid, cool to 0-5 °C in an ice bath.

  • Slowly add 2-amino-5-bromo-6-methylpyridine portion-wise, maintaining the internal temperature below 10 °C.

  • In a separate vessel, prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid, pre-cooled to 0 °C.

  • Add the nitrating mixture dropwise to the pyridine solution, keeping the temperature strictly below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide to precipitate the product.

  • Filter the resulting solid, wash with cold water until the filtrate is neutral, and dry under vacuum to yield 5-bromo-6-methyl-3-nitro-pyridin-2-amine.

Causality: The use of a strong acid medium (H₂SO₄) protonates the pyridine nitrogen, deactivating the ring towards electrophilic attack. However, the amino group is a powerful activating group that directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In this case, the position ortho to the amino group and meta to the deactivating pyridine nitrogen (the C3 position) is the most favorable for substitution.[2]

Step 2: Enamine Formation

  • Suspend 5-bromo-6-methyl-3-nitro-pyridin-2-amine in toluene.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.

Causality: DMF-DMA serves as a one-carbon electrophile and a dehydrating agent, reacting with the primary amino group to form a reactive dimethylaminomethyleneamino intermediate. This sets the stage for the subsequent cyclization.

Step 3: Reductive Cyclization

  • Dissolve the crude enamine intermediate from the previous step in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, such as Raney Nickel with hydrazine hydrate or catalytic hydrogenation with Pd/C.[1]

  • Heat the reaction mixture to reflux or pressurize with hydrogen, and monitor the reaction by TLC.

  • Upon completion, cool the reaction, filter off the catalyst, and concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography or recrystallization to afford this compound.

Causality: The reduction of the nitro group to an amine is followed by an intramolecular cyclization. The newly formed amino group attacks the enamine carbon, displacing dimethylamine and forming the pyrrole ring.

Strategy A A 2-Amino-5-bromo- 6-methylpyridine B 5-Bromo-6-methyl- 3-nitro-pyridin-2-amine A->B Nitration (HNO₃, H₂SO₄) C Enamine Intermediate B->C Enamine Formation (DMF-DMA) D Target Molecule C->D Reductive Cyclization (e.g., Raney Ni, N₂H₄)

Fig. 1: Workflow for Strategy A.

Strategy B: Linear Synthesis via Core Functionalization

This strategy involves the initial synthesis of the 5-bromo-6-methyl-7-azaindole core, followed by a regioselective nitration at the C3 position. This approach can be more modular but is highly dependent on the success of the final, and often challenging, electrophilic substitution step.

Experimental Protocol: Strategy B

Step 1: Synthesis of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

The synthesis of this specific intermediate is not explicitly detailed in a single procedure. However, based on modern synthetic methods for 7-azaindoles, a plausible route would involve a Bartoli or Fischer indole synthesis, or a palladium-catalyzed cross-coupling approach.[3] A common strategy starts with a substituted picoline.

  • More Plausible Route (e.g., Madelung or related cyclization) : Start with 2-amino-5-bromo-6-methylpyridine. Acylation of the amino group followed by a base-catalyzed intramolecular cyclization could yield the desired core.[4] The conditions for such cyclizations can be harsh, potentially affecting the bromo substituent.

Given the complexities, for the purpose of this comparison, we will assume the successful synthesis of this intermediate, which is a significant undertaking in itself.

Step 2: 3-Nitration of 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine

The pyrrole ring of the 7-azaindole system is electron-rich and thus susceptible to electrophilic substitution, with a strong preference for the C3 position. However, the reaction is sensitive to conditions, as the pyridine nitrogen can be protonated in strongly acidic media, deactivating the entire ring system.

  • Dissolve 5-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine in a suitable solvent like acetic anhydride or dichloromethane at a low temperature (e.g., -10 °C to 0 °C).

  • Slowly add a nitrating agent. A mild, non-acidic nitrating agent is preferable to avoid protonation of the pyridine ring. A pre-formed solution of acetyl nitrate (from acetic anhydride and nitric acid) or nitronium tetrafluoroborate (NO₂BF₄) could be employed.[5]

  • Stir the reaction at low temperature for several hours, carefully monitoring by TLC.

  • Upon completion, quench the reaction by pouring it into a mixture of ice and a mild base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound.

Causality: The C3 position of the 7-azaindole is electronically analogous to the C3 of indole, which is the most nucleophilic position and thus the primary site of electrophilic attack. The electron-donating character of the pyrrole nitrogen directs the substitution to this position. The challenge lies in performing the nitration without causing degradation or unwanted side reactions on the sensitive pyrrole ring. The bromo and methyl groups on the pyridine ring will have a minor electronic influence on the pyrrole moiety but are unlikely to change the regiochemical outcome of the nitration.[5]

Strategy B A Substituted Pyridine (e.g., 2-amino-5-bromo- 6-methylpyridine) B 5-Bromo-6-methyl- 1H-pyrrolo[2,3-b]pyridine A->B Multi-step (e.g., Cyclization) C Target Molecule B->C Regioselective Nitration (e.g., Acetyl Nitrate)

Fig. 2: Workflow for Strategy B.

Comparative Analysis

ParameterStrategy A: Convergent SynthesisStrategy B: Linear Synthesis
Number of Steps 3 steps from 2-amino-5-bromo-6-methylpyridine2 steps from 5-bromo-6-methyl-7-azaindole (itself requiring a multi-step synthesis)
Starting Materials 2-Amino-5-bromo-6-methylpyridine, HNO₃, H₂SO₄, DMF-DMA5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine, Nitrating agent (e.g., Acetyl Nitrate)
Key Reagents Caro's acid (or HNO₃/H₂SO₄), DMF-DMA, Raney Ni/N₂H₄Acetyl Nitrate or NO₂BF₄
Estimated Overall Yield Moderate (likely 30-40% over 3 steps)Low to Moderate (highly dependent on the nitration step, likely 40-60% for this step alone)
Scalability Potentially scalable, though handling of nitrating mixtures and hydrazine requires care.[1]Scalability is challenged by the nitration step, which can be exothermic and require strict temperature control.
Purification Requires chromatography or recrystallization at the final step.Requires careful chromatographic purification to separate C3-nitrated product from potential isomers or byproducts.
Robustness & Predictability More predictable as each step involves well-established transformations on pyridine rings.[2]The final nitration step is less predictable and may require significant optimization to achieve good yield and regioselectivity.[5]
Safety & Environmental Involves strong acids/oxidizers (nitration) and potentially hazardous reagents (hydrazine).Avoids some of the harsher reagents of Strategy A's early steps, but nitrating agents are still hazardous.

Senior Application Scientist's Analysis

Strategy A represents a more classic and robust approach to constructing highly substituted heterocyclic systems. By building the functionality around the pyridine ring first, the more sensitive pyrrole ring is formed in the final step, protecting it from the harsh conditions of nitration. The reported 78% yield for the nitration of a similar 2-aminopyridine derivative provides confidence in the initial step.[1] While the overall sequence is longer if one considers the synthesis of the starting pyridine, the individual transformations are generally high-yielding and well-understood. The primary risk in this strategy lies in the final reductive cyclization, where conditions must be carefully controlled to achieve clean conversion.

Strategy B , in contrast, is more elegant on paper but carries a higher degree of risk. The success of the entire synthesis hinges on the final nitration step. While electrophilic substitution at C3 is electronically favored, 7-azaindoles can be sensitive to strong electrophiles and acidic conditions, leading to polymerization or low yields. The development of milder, non-acidic nitration conditions has improved the outlook for such transformations, but they often require careful optimization for each specific substrate.[5] Furthermore, the synthesis of the starting 5-bromo-6-methyl-7-azaindole is non-trivial and would likely add several steps to the overall process, diminishing the apparent conciseness of this route.

For a research setting where reliability and a predictable outcome are paramount, Strategy A is the recommended approach . It follows a more validated and less risky pathway, with each step having a higher probability of success based on literature precedents for analogous systems. The convergent nature of this synthesis ensures that the sensitive pyrrole ring is not subjected to harsh oxidative conditions.

Strategy B would be more suitable for an exploratory or methods-development project, particularly if a highly efficient synthesis of the 5-bromo-6-methyl-7-azaindole core were already established. Success in the final nitration step could lead to a shorter overall route, but the initial investment in optimizing this critical step would likely be substantial.

Ultimately, the choice of synthesis will depend on the specific goals of the research team, their tolerance for risk, and the availability of starting materials and expertise in specific reaction types.

References

Sources

Safety Operating Guide

Comprehensive Guide to the Safe Disposal of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. As a halogenated and nitrated heterocyclic compound, this substance requires careful handling and adherence to specific waste management procedures to ensure the safety of laboratory personnel and maintain environmental compliance. The guidance herein is synthesized from established institutional safety protocols and regulatory standards for hazardous chemical waste.

Immediate Safety Briefing: Hazard Profile

Before handling or disposing of this compound, it is critical to understand its hazard profile. While comprehensive toxicological data for this specific molecule may be limited, information from its Safety Data Sheet (SDS) and structurally related compounds indicates it must be handled as a hazardous substance.[1]

The primary hazards are associated with its classification as a halogenated organic compound and the presence of a nitro functional group. Structurally similar compounds are known to be harmful if swallowed and can cause significant skin, eye, and respiratory irritation.[2][3][4]

Hazard ClassificationDescriptionSupporting Data Source
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowed.Safety Data Sheet for 5-Bromo-3-nitro-1H-pyrrolo[2,3-b]pyridine.[1]
Skin Irritation (Category 2) H315: Causes skin irritation.Inferred from similar compounds like 5-bromo-2-nitropyridine.[2]
Eye Irritation (Category 2/2A) H319: Causes serious eye irritation.Inferred from similar compounds like 5-bromo-2-nitropyridine.[2]
Respiratory Irritation (STOT SE 3) H335: May cause respiratory irritation.Inferred from similar compounds like 5-bromo-2-nitropyridine.[2]

Precautionary Statements:

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P261 & P271: Avoid breathing dust and use only outdoors or in a well-ventilated area.[2][5]

  • P264: Wash hands and any exposed skin thoroughly after handling.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][5]

Step-by-Step Disposal Protocol

The required disposal method for this compound is through a licensed hazardous waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash .[6][7][8] The protocol below outlines the necessary steps from waste generation to final disposal.

Workflow for Safe Disposal

G cluster_lab In-Laboratory Procedures cluster_ehs Institutional Disposal Process A Step 1: Waste Generation (e.g., residual solid, contaminated labware) B Step 2: Don PPE (Gloves, Goggles, Lab Coat) A->B C Step 3: Characterize & Segregate Classify as 'Halogenated Organic Solid Waste' B->C D Step 4: Containerize Place in a dedicated, compatible, sealed container C->D E Step 5: Label Container Attach 'Hazardous Waste' tag with full chemical name D->E F Step 6: Store in SAA Place container in designated Satellite Accumulation Area E->F G Step 7: Request Pickup Submit waste collection request to EHS office F->G H Step 8: Professional Disposal Waste is transported to a licensed facility G->H I Step 9: Final Treatment High-temperature incineration with scrubbing H->I

Caption: Workflow for the safe disposal of this compound.

Methodology

Step 1: Personal Protective Equipment (PPE)

  • Rationale: Direct contact can cause skin and eye irritation.[2] Inhalation of dust must be avoided.

  • Procedure: Before handling the waste, ensure you are wearing appropriate PPE:

    • Eye Protection: Tightly fitting safety goggles or a face shield.[5]

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

    • Protective Clothing: A laboratory coat.[5]

    • Respiratory Protection: All handling of the solid waste should occur within a certified chemical fume hood to prevent inhalation of dust.[9]

Step 2: Waste Characterization and Segregation

  • Rationale: This compound is a halogenated organic solid .[10] Halogenated waste streams must be segregated from non-halogenated streams because they require specific, high-cost disposal methods like incineration to prevent the formation of toxic byproducts.[11] Mixing waste streams leads to unnecessary expense and regulatory complications.

  • Procedure:

    • Designate a specific waste stream for "Halogenated Organic Solids."

    • Do NOT mix this waste with non-halogenated solvents, aqueous waste, acids, bases, or heavy metals.[9][10][12]

Step 3: Containerization

  • Rationale: Proper containment is essential to prevent leaks, spills, and exposure. The container must be compatible with the chemical waste.

  • Procedure:

    • Select a container made of a compatible material (e.g., a high-density polyethylene (HDPE) or glass bottle with a screw-top cap).[12][13] The container must be in good condition with no cracks or deterioration.[12]

    • Place solid waste, including any contaminated items like weighing paper or gloves, directly into the designated container.

    • Ensure the container is securely capped at all times, except when adding waste.[6][8][12]

    • Do not overfill the container. Leave at least 10% headspace to allow for expansion.[13]

Step 4: Labeling

  • Rationale: Accurate labeling is a regulatory requirement and ensures that everyone who handles the waste understands its contents and associated hazards.

  • Procedure:

    • As soon as the first particle of waste is added, affix a "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department.[9]

    • Clearly write the full, unabbreviated chemical name: "this compound".

    • List all constituents if it is a mixed waste.

    • Indicate the relevant hazards (e.g., Toxic, Irritant).[9]

Step 5: Storage in a Satellite Accumulation Area (SAA)

  • Rationale: SAAs are designated locations for the safe, temporary storage of hazardous waste, ensuring it is managed correctly at its point of generation.[6][12]

  • Procedure:

    • Store the labeled waste container in a designated SAA that is at or near the point of waste generation.[6]

    • The SAA must be under the control of laboratory personnel.

    • Ensure the container is stored in secondary containment (e.g., a spill tray) to contain any potential leaks.[8][14]

    • Segregate the container from incompatible materials within the SAA.[12]

Step 6: Arranging for Final Disposal

  • Rationale: Final disposal must be handled by trained professionals at a licensed facility capable of treating halogenated organic waste. The standard and most effective method is high-temperature incineration.[2][15]

  • Procedure:

    • Once the waste container is full (or has been in storage for the maximum time allowed by your institution, often up to one year), submit a chemical waste collection request to your EHS office.[6][12]

    • Do not attempt to dispose of the material yourself. EHS will arrange for the pickup and transport of the waste to a licensed Treatment, Storage, and Disposal Facility (TSDF).

Spill Management

  • Rationale: Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.

  • Procedure:

    • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

    • Protect Yourself: Don the appropriate PPE as described in Step 1 of the disposal protocol.

    • Containment: Prevent the spill from spreading or entering drains.[2]

    • Cleanup (for small spills):

      • Carefully sweep up the solid material. Avoid generating dust.[2]

      • Use an inert absorbent material (e.g., vermiculite, sand) for any solutions.[2]

      • Place all contaminated cleanup materials into a designated hazardous waste container and label it accordingly.[2][13]

    • Decontaminate: Clean the spill area thoroughly.[5]

    • Reporting: Report the spill to your laboratory supervisor and EHS department. For large spills, contact your institution's emergency responders immediately.[9]

Waste Minimization

Proactive waste minimization is a core principle of laboratory safety and environmental stewardship.[6][14]

  • Prudent Purchasing: Order and use only the amount of chemical reasonably needed for your experiments.

  • Stock Management: Maintain an accurate inventory to avoid purchasing duplicates and to track expiration dates.

  • Scale of Experiments: Where possible, reduce the scale of experiments to minimize the quantity of waste generated.

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Hazardous Waste and Disposal. American Chemical Society. [Link]

  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]

  • PubChem Compound Summary for CID 45480255, 5-bromo-3-methyl-1H-pyrrolo(2,3-b)pyridine. National Center for Biotechnology Information. [Link]

  • PubChem Compound Summary for CID 53412946, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. National Center for Biotechnology Information. [Link]

  • Hazardous Waste Segreg
  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Halogenated Solvents in Laboratories. Temple University. [Link]

  • Organic Solvent Waste Disposal. University of British Columbia. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • List of Hazardous Substances and Reportable Quantities. U.S. Department of Transportation. [Link]

Sources

A Researcher's Guide to the Safe Handling of 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals who will be handling 5-Bromo-6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the hazardous properties of its constituent chemical groups: a brominated aromatic system, a nitrated aromatic system, and a pyrrolo[2,3-b]pyridine core, a derivative of pyridine.[1][2] It is imperative to treat this compound with the utmost caution and to supplement these guidelines with a thorough, site-specific risk assessment and adherence to your institution's safety protocols.

The structural components of this molecule suggest several potential hazards. The pyridine core can be toxic if inhaled, ingested, or absorbed through the skin.[1][3][4] Aromatic nitro compounds are often toxic and require careful handling to avoid exposure.[5] Halogenated compounds, such as this brominated molecule, necessitate specific disposal procedures.[6][7][8]

I. Personal Protective Equipment (PPE): A Non-Negotiable First Line of Defense

A comprehensive personal protective equipment (PPE) plan is fundamental to minimizing exposure risk. The following table outlines the minimum required PPE for handling this compound.

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when there is a significant risk of splashing.[1][9]Protects against splashes and potential vapors that could cause serious eye irritation.[10]
Hand Protection Chemically resistant gloves such as butyl rubber or neoprene are recommended. Nitrile gloves may be used for incidental contact but should be changed frequently.[4] Always inspect gloves for any signs of degradation or puncture before use.Provides a critical barrier against skin absorption, which is a potential route of exposure for pyridine and nitro-aromatic compounds.[5]
Body Protection A flame-retardant lab coat, fully buttoned, is required. For operations with a higher risk of splashes or spills, chemically resistant aprons or coveralls should be worn.[1]Protects the skin and personal clothing from contamination.
Respiratory Protection All handling of this compound must be conducted in a certified chemical fume hood to minimize inhalation of any dust or vapors.[6] If a fume hood is unavailable or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with appropriate organic vapor cartridges is mandatory.[2][11]The pyridine and nitro-aromatic moieties suggest potential toxicity upon inhalation.[5][11]
Footwear Closed-toe, chemical-resistant shoes must be worn at all times in the laboratory.Protects feet from spills.[6]
II. Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict, methodical workflow is crucial for ensuring safety. The following steps provide a procedural guide for the handling of this compound.

1. Preparation and Engineering Controls:

  • Ventilation: All manipulations of this compound, including weighing and dilutions, must be performed within a properly functioning chemical fume hood.[3][6]

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested.[4][12] Have appropriate spill cleanup materials, such as absorbent pads and neutralizing agents, available.[11]

2. Handling the Compound:

  • Personal Protective Equipment (PPE): Before beginning any work, ensure all recommended PPE is correctly worn.

  • Weighing: If the compound is a solid, handle it as a powder and avoid creating dust. Use a spatula for transfers.

  • Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.

  • Reactions: If the compound is used in a reaction, be aware that nitrated compounds can be reactive and potentially explosive, especially with reducing agents or upon heating.[5][11]

3. In Case of Emergency:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water.[10] Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[13]

  • Ingestion: Do NOT induce vomiting.[1] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

III. Disposal Plan: Ensuring Environmental and Regulatory Compliance

Proper disposal of this compound and any associated waste is critical to prevent environmental contamination and to adhere to regulations.

  • Waste Segregation: Due to the presence of bromine, all waste containing this compound must be segregated as halogenated organic waste .[6][7][8] Do not mix with non-halogenated waste streams.[14]

  • Waste Containers: Use designated, properly labeled, and sealed containers for halogenated organic waste.[7][15] The label should clearly indicate "Halogenated Organic Waste" and list the chemical constituents.[15]

  • Disposal Route: All waste must be disposed of through your institution's licensed hazardous waste disposal program.[1] It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[6][14]

IV. Safe Handling Workflow Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation through to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_fume_hood Work in Fume Hood prep_ppe->prep_fume_hood prep_emergency Verify Emergency Equipment Access prep_fume_hood->prep_emergency handle_weigh Weigh Compound prep_emergency->handle_weigh handle_dissolve Dissolve/Use in Reaction handle_weigh->handle_dissolve dispose_segregate Segregate as Halogenated Waste handle_dissolve->dispose_segregate dispose_container Use Labeled Waste Container dispose_segregate->dispose_container dispose_program Dispose via Hazardous Waste Program dispose_container->dispose_program

Caption: Workflow for the safe handling of this compound.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry.
  • Technical Support Center: Work-up Procedures for Aromatic Nitr
  • Halogenated Solvents in Laboratories.
  • Essential Safety and Operational Protocols for Handling Pyridin-4-ol-d5. Benchchem.
  • Hazardous Waste Segreg
  • Pyridine Standard Operating Procedure.
  • Pyridine Safety D
  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign.
  • Personal protective equipment for handling 2,3-Dihydrofuro[2,3-c]pyridine. Benchchem.
  • Nitrocompounds, Aromatic.
  • Organic Solvent Waste Disposal. Safety & Risk Services, The University of British Columbia.
  • Notes on Environmental Concerns of Nitr
  • Nitr
  • Methyl 4-fluoro-2-{1H-pyrrolo[2,3-b]pyridin-5-yloxy}benzoate Safety D
  • 1-Bromo-3-nitrobenzene Safety D
  • 5-Bromo-5-nitro-1,3-dioxane Safety D
  • 2,4-dinitrofluorobenzene Chemical D
  • 5-bromo-2-nitropyridine Safety D

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.